Cesium hydroxide
Description
Properties
IUPAC Name |
cesium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.H2O/h;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCVOHYBFXVBRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsHO, CsOH | |
| Record name | CESIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAESIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | caesium hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066699 | |
| Record name | Cesium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.913 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cesium hydroxide is a colorless to yellow crystalline solid. Harmful to skin and eyes. Used in electric storage batteries., Colorless or yellowish, crystalline solid. Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS., Colorless or yellowish, crystalline solid., Colorless or yellowish, crystalline solid. [Note: Hygroscopic (i.e., absorbs moisture from the air).] | |
| Record name | CESIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cesium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/348 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAESIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CESIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/311 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cesium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0111.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
395 % at 59 °F (NIOSH, 2023), Soluble in ethanol, Soluble in about 25 parts water, much heat being evolved, 300 g/100 g water at 30 °C, Solubility in water, g/100ml at 15 °C: 395 (very good), (59 °F): 395% | |
| Record name | CESIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cesium hydroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAESIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cesium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0111.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
3.68 (NIOSH, 2023) - Denser than water; will sink, 3.68 g/cu cm, 3.68 g/cm³, 3.68 | |
| Record name | CESIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cesium hydroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAESIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CESIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/311 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cesium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0111.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | CESIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CESIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/311 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cesium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0111.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White-yellow hygroscopic crystals, Colorless or yellowish, fused, crystalline mass | |
CAS No. |
21351-79-1 | |
| Record name | CESIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cesium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cesium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021351791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium hydroxide (Cs(OH)) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cesium hydroxide (Cs(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cesium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caesium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CESIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458ZFZ6235 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cesium hydroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAESIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CESIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/311 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cesium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/FK958940.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
522 °F (NIOSH, 2023), 342.3 °C, MP: 272.3 °C, 272 °C, 522 °F | |
| Record name | CESIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cesium hydroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAESIUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CESIUM HYDROXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/311 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cesium hydroxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0111.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
The Discovery and First Synthesis of Cesium Hydroxide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal discovery of cesium and the subsequent first synthesis of cesium hydroxide (B78521). It details the spectroscopic methods that led to the identification of this highly reactive alkali metal and the electrochemical process that first yielded it in its elemental form. The document concludes with the initial synthesis of its potent hydroxide, a compound of significant interest in various scientific and industrial applications.
The Spectroscopic Discovery of Cesium (1860)
In 1860, German chemist Robert Bunsen and physicist Gustav Kirchhoff, while analyzing the mineral water from Dürkheim, Germany, identified a new element through a novel analytical method they had developed: spectroscopy.[1][2] Their pioneering work laid the foundation for a new era in elemental discovery.
Experimental Protocol: Spectroscopic Analysis of Dürkheim Mineral Water
The protocol employed by Bunsen and Kirchhoff, while not documented in exhaustive modern detail, can be reconstructed as a multi-stage process of concentration, separation, and spectroscopic analysis.
1.1.1. Concentration of Mineral Water:
The initial concentration of cesium salts in the Dürkheim mineral water was exceedingly low. To obtain a sufficient quantity for analysis, a large volume of the water was evaporated. While the exact initial volumes varied, it is documented that significant quantities were processed to yield a concentrated solution of the dissolved mineral salts.
1.1.2. Isolation of Alkali Metal Salts:
Following concentration, the resulting brine, rich in various alkali and alkaline earth metal salts, underwent a process of fractional crystallization. This technique separates compounds from a mixture based on their different solubilities at varying temperatures. Although the precise sequence of crystallization steps for cesium is not extensively detailed in historical records, the general procedure would have involved:
-
Initial Crystallization: Cooling the concentrated brine to precipitate the less soluble salts, thereby enriching the remaining solution with the more soluble alkali metal salts, including those of the yet-unknown cesium.
-
Repetitive Crystallization: The supernatant was likely subjected to further cycles of evaporation and cooling to progressively increase the concentration of the novel element's salts relative to the more abundant sodium and potassium salts.
-
Chemical Precipitation: Bunsen was known to have isolated the chloride and carbonate salts of cesium, suggesting the use of specific precipitating agents to selectively isolate these compounds from the enriched solution.[3]
1.1.3. Spectroscopic Analysis:
The isolated salt crystals were then introduced into the flame of a Bunsen burner, and the emitted light was analyzed using a spectroscope of their own design.[1][4]
-
Instrumentation: The spectroscope consisted of a prism to disperse the light, a collimator to produce a parallel beam of light from the flame, and a telescope to observe the resulting spectrum.[4][5]
-
Observation: Upon examining the spectrum of the flame produced by the Dürkheim mineral water salts, Bunsen and Kirchhoff observed two distinct, bright blue lines that did not correspond to any known element at the time.[3] This unique spectral "fingerprint" was the definitive evidence for the existence of a new element.
-
Naming: The element was named "cesium," derived from the Latin word caesius, meaning "sky blue," in reference to the color of its characteristic spectral lines.[3][6]
First Isolation of Metallic Cesium (1882)
For over two decades after its discovery, scientists were unable to isolate cesium in its pure metallic form. This challenge was finally overcome in 1882 by Swedish chemist Carl Theodor Setterberg through the electrolysis of molten cesium cyanide.
Experimental Protocol: Electrolysis of Molten Cesium Cyanide
Setterberg's successful isolation of cesium metal was a landmark achievement in electrochemistry. The detailed experimental protocol, based on available historical accounts, is outlined below.
2.1.1. Preparation of the Electrolyte:
The electrolyte was a molten salt mixture designed to have a lower melting point than pure cesium cyanide, facilitating the electrolysis process.
-
Composition: The electrolyte consisted of a mixture of cesium cyanide (CsCN) and barium cyanide (Ba(CN)₂). The addition of barium cyanide served to lower the melting point of the mixture.
-
Purity: It was crucial that the salts were anhydrous (free of water) to prevent the immediate and explosive reaction of the produced cesium metal with water at the high temperatures of the electrolysis.
2.1.2. Electrolytic Cell and Conditions:
The electrolysis was carried out in a specialized apparatus under carefully controlled conditions.
-
Electrodes: The specific materials used for the anode and cathode are not definitively documented in the available search results. However, for the electrolysis of molten salts of highly reactive metals, a graphite (B72142) or platinum anode and an iron or nickel cathode were commonly used during that era.
-
Temperature: The electrolyte mixture was heated to a molten state. The exact temperature is not specified, but it would have been above the melting point of the cyanide mixture and below the boiling point of cesium metal (641 °C) to prevent its immediate vaporization.
-
Current and Voltage: The direct current (DC) power source and the specific voltage and amperage applied are not detailed in the historical records. However, a sufficient potential would have been applied to overcome the decomposition potential of cesium cyanide.
2.1.3. Collection and Purification of Cesium Metal:
As the electrolysis proceeded, molten cesium metal would have been deposited at the cathode.
-
Deposition: Due to its lower density, the molten cesium would have collected at the top of the molten electrolyte at the cathode.
-
Separation: After the electrolysis, the cell was cooled, and the solidified cesium metal was mechanically separated from the remaining electrolyte.
-
Purification: The collected cesium was likely purified by redistillation under vacuum to remove any entrapped impurities from the electrolyte.
First Synthesis of Cesium Hydroxide
The first synthesis of this compound was intrinsically linked to the isolation of cesium metal. The highly electropositive nature of cesium makes its reaction with water extremely vigorous and exothermic, directly yielding this compound and hydrogen gas.
Experimental Protocol: Controlled Synthesis of this compound
The direct reaction of cesium metal with liquid water is dangerously explosive and not a recommended laboratory procedure. A controlled synthesis can be achieved through the reaction of cesium metal with water vapor in an inert atmosphere.
3.2.1. Apparatus and Reagents:
-
A three-necked flask equipped with a gas inlet, a gas outlet, and a means for introducing water vapor.
-
An inert gas supply (e.g., argon or nitrogen).
-
A source of controlled water vapor (e.g., a bubbler containing deionized water).
-
Cesium metal, handled under an inert atmosphere.
-
Anhydrous solvent for rinsing (e.g., hexane).
3.2.2. Procedure:
-
Inert Atmosphere: The reaction flask is thoroughly purged with an inert gas to remove all traces of oxygen and moisture.
-
Introduction of Cesium: A carefully weighed piece of cesium metal, cleaned of any protective oil with anhydrous hexane, is introduced into the flask under a positive pressure of inert gas.
-
Controlled Reaction: A slow stream of the inert gas is passed through the water bubbler and then into the reaction flask. The controlled introduction of water vapor allows for a manageable reaction with the cesium metal.
-
Reaction Monitoring: The reaction is highly exothermic, and the rate of water vapor addition should be carefully controlled to prevent overheating. The formation of a white solid, this compound, will be observed.
-
Completion and Isolation: Once all the cesium metal has reacted, the flow of water vapor is stopped, and the system is purged with inert gas to remove any residual hydrogen gas. The resulting this compound can be collected and stored in a desiccator.
The balanced chemical equation for this reaction is:
2Cs(s) + 2H₂O(g) → 2CsOH(s) + H₂(g)
Quantitative Data from Early Studies
The initial investigations into cesium and its compounds yielded some of the first quantitative data for this element.
| Property | Reported Value (Setterberg, 1882) | Modern Accepted Value |
| Melting Point of Cesium | Not explicitly stated in results | 28.5 °C |
| Density of Cesium | Not explicitly stated in results | 1.93 g/cm³ |
Visualizations
To further elucidate the historical and experimental workflows, the following diagrams are provided.
Caption: Timeline of Cesium Discovery and Synthesis.
Caption: Experimental Workflows for Key Discoveries.
References
- 1. Robert Bunsen and Gustav Kirchhoff | Science History Institute [sciencehistory.org]
- 2. rinconeducativo.org [rinconeducativo.org]
- 3. WebElements Periodic Table » Caesium » historical information [winter.group.shef.ac.uk]
- 4. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
- 5. Kirchhoff and Bunsen on Spectroscopy [spiff.rit.edu]
- 6. scribd.com [scribd.com]
A Technical Guide to the Theoretical pKa and Basicity of Cesium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical acid dissociation constant (pKa) and the pronounced basicity of cesium hydroxide (B78521) (CsOH). It explores the underlying chemical principles that establish CsOH as one of the strongest bases, presents relevant physicochemical data, and outlines a standard experimental protocol for pKa determination.
Understanding pKa and Basicity in Strong Bases
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It quantifies the strength of an acid; a lower pKa value indicates a stronger acid. Conversely, the pKb is used to describe the strength of a base, where a lower pKb indicates a stronger base. For aqueous solutions, the pKa and pKb are related by the equation: pKa + pKb = 14.
For strong bases like cesium hydroxide, the concept of pKa is applied to its conjugate acid (the cesium cation, Cs⁺, interacting with water). However, CsOH is considered to dissociate completely in water, meaning the equilibrium lies far to the right:
CsOH (aq) → Cs⁺ (aq) + OH⁻ (aq)
Due to this complete dissociation, the pKa value for CsOH is a theoretical, extrapolated value rather than one determined by direct measurement in an aqueous solution.
Theoretical pKa and Basicity of this compound
This compound is recognized as the strongest of the alkali metal hydroxides.[1] Its potent basicity is a direct consequence of the properties of the cesium cation (Cs⁺).
Periodic Trends and Electronegativity: As one moves down Group 1 of the periodic table, the atomic radius of the alkali metals increases.[2][3][4] Consequently, the ionization energy decreases. Cesium, being at the bottom of the common alkali metals, has the largest atomic radius and the lowest ionization energy. This results in a very weak bond between the large cesium cation and the hydroxide anion (OH⁻).[3][5] In an aqueous environment, this weak bond readily cleaves, leading to complete dissociation and a high concentration of hydroxide ions.[2] The basic strength of the alkali metal hydroxides increases in the following order: LiOH < NaOH < KOH < RbOH < CsOH.[2]
The following diagram illustrates the relationship between the properties of the cesium atom and the resulting basicity of this compound.
References
An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Cesium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrous cesium hydroxide (B78521) (CsOH) is a strongly basic and highly reactive inorganic compound with a pronounced hygroscopic and deliquescent nature. This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous CsOH, detailing its interaction with atmospheric moisture, the formation of hydrates, and the critical parameters governing its stability. This document summarizes key physical and chemical properties, outlines detailed experimental protocols for characterization, and discusses the practical implications for handling, storage, and application in research and development.
Introduction
Cesium hydroxide is the strongest of the alkali metal hydroxides and is characterized by its extreme reactivity and powerful basicity.[1][2] Its anhydrous form is particularly susceptible to moisture absorption from the atmosphere, a property known as hygroscopicity. This characteristic is of critical importance for professionals in various scientific fields, including materials science, organic synthesis, and pharmaceutical development, where the water content of reagents can significantly impact reaction outcomes, product stability, and process efficiency.
This guide aims to provide an in-depth understanding of the hygroscopic nature of anhydrous this compound by presenting quantitative data, detailed experimental methodologies for its characterization, and visual representations of the underlying processes.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is essential for appreciating its hygroscopic behavior.
| Property | Value | Reference |
| Chemical Formula | CsOH | [2] |
| Molar Mass | 149.912 g/mol | [2] |
| Appearance | Whitish-yellow deliquescent crystals | [2] |
| Density | 3.675 g/cm³ | [2] |
| Melting Point | 272 °C (545 K; 522 °F) | [2] |
| Solubility in Water | 300 g/100 mL at 30 °C | [2] |
| Basicity (pKa) | 15.76 | [2] |
Hygroscopicity and Deliquescence
Anhydrous this compound is extremely hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[1] This process can lead to deliquescence, where the solid absorbs enough atmospheric moisture to dissolve and form an aqueous solution.[1] Laboratory-grade this compound is typically available as a hydrate (B1144303) due to its high reactivity with atmospheric water.[1]
Mechanism of Water Sorption
The hygroscopic nature of CsOH is driven by the strong affinity of the cesium cation (Cs⁺) and the hydroxide anion (OH⁻) for water molecules. The initial step involves the adsorption of water molecules onto the surface of the anhydrous CsOH crystals. As more water is absorbed, the crystal lattice is disrupted, leading to the formation of hydrates and eventually the complete dissolution of the solid.
The interaction of anhydrous CsOH with atmospheric water can be represented by the following simplified relationship:
Quantitative Analysis of Hygroscopicity
Experimental Protocols for Characterization
Accurate characterization of the hygroscopic nature of anhydrous this compound requires specialized experimental techniques and stringent safety protocols due to its corrosive properties.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of solvent uptake by a sample at controlled temperature and relative humidity.
Methodology for Anhydrous CsOH:
-
Sample Preparation: Due to its high reactivity, handle anhydrous CsOH in an inert atmosphere (e.g., a glovebox) to prevent premature hydration. A small, accurately weighed sample (typically 5-10 mg) is placed in a platinum sample pan. The use of platinum is crucial to prevent corrosion that would occur with standard glass or aluminum pans.[1]
-
Instrumentation: A DVS instrument capable of precise control of temperature and relative humidity is required. The system should be equipped with a microbalance to continuously monitor the sample mass.
-
Experimental Conditions:
-
Temperature: Isothermal conditions, typically 25 °C.
-
Relative Humidity (RH) Profile: A stepwise increase in RH, for example, from 0% to 90% in 10% increments, followed by a desorption cycle back to 0% RH.
-
Equilibration Criterion: At each RH step, the sample mass is allowed to equilibrate until the rate of mass change ( dm/dt ) is below a specified threshold (e.g., <0.002% per minute) for a defined period.
-
-
Data Analysis: The change in mass at each RH step is plotted against the RH to generate a water vapor sorption isotherm. This isotherm provides information on the material's affinity for water, the presence of hydrates, and its deliquescence point.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance. For a strong base like CsOH, direct titration is not feasible as the hydroxide reacts with the KF reagents, producing water and leading to inaccurate results. Therefore, an indirect method using a KF oven is required.
Methodology for Anhydrous CsOH:
-
Sample Preparation: In an inert and dry environment, accurately weigh a small amount of the anhydrous CsOH sample into a glass vial suitable for a KF oven. Seal the vial hermetically.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator equipped with a drying oven is necessary.
-
Procedure:
-
The KF titrator is first conditioned to remove any residual moisture.
-
The sealed vial containing the CsOH sample is placed in the oven, which is heated to a temperature sufficient to drive off the water from the sample (e.g., 150-250 °C) without causing decomposition of the CsOH itself.
-
A stream of dry, inert carrier gas (e.g., nitrogen) flows through the vial, carrying the evaporated water into the KF titration cell.
-
In the titration cell, the water reacts with the KF reagent, and the amount of water is quantified.
-
-
Data Analysis: The instrument software calculates the water content based on the amount of iodine consumed during the titration.
Practical Implications and Handling
The pronounced hygroscopicity of anhydrous this compound has significant practical implications for its handling, storage, and use.
-
Storage: Anhydrous CsOH must be stored in tightly sealed containers under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[4] It should be kept separate from acids, combustible materials, and metals.[4]
-
Handling: All handling of anhydrous CsOH should be performed in a controlled environment, such as a glovebox with low humidity.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory to protect against the corrosive nature of the compound.[4]
-
Applications: In chemical reactions where CsOH is used as a catalyst or reagent, the presence of water can alter the reaction kinetics, yield, and selectivity. Therefore, using the anhydrous form and ensuring anhydrous reaction conditions are crucial for reproducible and predictable outcomes.
Conclusion
The hygroscopic and deliquescent nature of anhydrous this compound is a defining characteristic that necessitates careful consideration in its handling, storage, and application. While quantitative data on its water sorption behavior is limited due to its corrosive properties, the experimental protocols outlined in this guide provide a framework for its characterization. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and the quality of their products. Further research to precisely quantify the water vapor sorption isotherm and deliquescence point of pure anhydrous this compound would be of significant value to the scientific community.
References
Solubility of Cesium Hydroxide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cesium hydroxide (B78521) (CsOH) in various organic solvents. Due to its nature as a strong inorganic base, its application in organic chemistry often hinges on its solubility and reactivity in non-aqueous media. This document collates available qualitative solubility data, outlines a general experimental protocol for quantitative determination, and presents a logical workflow for solubility testing.
Core Concepts in Cesium Hydroxide Solubility
This compound is a strong base that is highly soluble in water. Its solubility in organic solvents is primarily dictated by the solvent's polarity and its ability to solvate the cesium cation (Cs⁺) and the hydroxide anion (OH⁻). Generally, polar protic solvents, such as alcohols, are expected to be better solvents for CsOH than nonpolar aprotic solvents. The hydroxide ion can participate in hydrogen bonding with protic solvents, enhancing solubility. In aprotic polar solvents, the solubility will largely depend on the solvent's ability to effectively solvate the large cesium cation.
Quantitative Solubility Data
Precise, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited. Much of the available information is qualitative. The following table summarizes the existing data.
| Solvent Category | Solvent Name | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |
| Alcohols (Protic) | Methanol | CH₃OH | Soluble[1] | Data not available |
| Ethanol | C₂H₅OH | Soluble[1][2], Miscible[3] | Data not available | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[4] | Data not available |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[4] | Data not available | |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[4] | Data not available | |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble[4] | Data not available | |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble[4] | Data not available | |
| Dimethylacetamide (DMAc) | C₄H₉NO | Soluble[4] | Data not available |
It is important to note that "soluble" and "miscible" are qualitative terms and the actual degree of solubility can vary significantly. For applications requiring precise concentrations, experimental determination of solubility is crucial.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (anhydrous or monohydrate, note the form used)
-
Organic solvent of interest (high purity, anhydrous)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Drying oven or vacuum oven
-
Inert atmosphere glove box (recommended due to the hygroscopic nature of CsOH)
-
Titration apparatus (acid-base titration) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for concentration analysis.
Procedure:
-
Solvent Preparation: Ensure the organic solvent is of high purity and appropriately dried to minimize the influence of water on the solubility measurement.
-
Sample Preparation: In a sealed, temperature-controlled vessel, add an excess amount of this compound to a known volume or mass of the organic solvent. The use of an inert atmosphere is highly recommended to prevent the absorption of atmospheric CO₂ and water by the hygroscopic CsOH.
-
Equilibration: The mixture is agitated in a temperature-controlled shaker or water bath for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. The time required for equilibration will vary depending on the solvent and temperature and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration stabilizes).
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by allowing the solution to stand at a constant temperature for the solid to settle, followed by centrifugation to ensure complete separation.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.
-
Concentration Analysis: Determine the concentration of this compound in the extracted aliquot. Two common methods are:
-
Acid-Base Titration: Titrate the dissolved this compound with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator. This method is straightforward but may be affected by the basicity of the organic solvent.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique offers high sensitivity and accuracy for determining the concentration of cesium in the solution. The sample will likely require appropriate dilution in a suitable matrix before analysis.
-
-
Calculation of Solubility: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Safety Precautions:
-
This compound is a highly corrosive and hygroscopic solid. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a controlled environment, preferably a glove box.
-
Organic solvents may be flammable and/or toxic. Work in a well-ventilated fume hood and follow all safety guidelines for the specific solvent being used.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent, from initial screening to quantitative determination.
Caption: A logical workflow for determining the solubility of this compound.
Experimental Workflow Diagram
The following diagram details the key steps in the experimental protocol for the quantitative determination of this compound solubility.
Caption: Experimental workflow for quantitative solubility determination.
This guide serves as a foundational resource for professionals working with this compound in organic media. Due to the limited availability of precise quantitative data, the provided experimental protocol and workflows are intended to empower researchers to determine solubility values tailored to their specific applications and conditions.
References
quantum chemical studies of cesium hydroxide
An In-depth Technical Guide to Quantum Chemical Studies of Cesium Hydroxide (B78521)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical studies performed on cesium hydroxide (CsOH). This compound is a strong base and a molecule of significant interest in various fields, including nuclear safety, where its thermodynamic properties and reactivity are crucial for modeling reactor accidents.[1][2][3] Due to the presence of the heavy cesium atom, accurate theoretical modeling of CsOH presents unique challenges, necessitating the use of sophisticated computational methods that account for relativistic effects.[2][4][5] This document summarizes the key theoretical findings regarding its molecular structure, vibrational spectra, and thermodynamic properties, offering a comparison with available experimental data.
The accurate ab initio calculation of molecular properties for compounds containing heavy elements like cesium requires robust theoretical methods that can handle both electron correlation and relativistic effects.
1.1 Relativistic Effects: For heavy atoms such as cesium, the velocities of core electrons approach a significant fraction of the speed of light, leading to relativistic effects that alter the electronic structure and, consequently, molecular properties.[2][4][5] Quantum chemical studies of CsOH must incorporate these effects. This is typically achieved through two main approaches:
-
Relativistic Hamiltonians: Methods like the Douglas-Kroll-Hess (DKH) Hamiltonian are used to account for scalar relativistic effects.[1]
-
Effective Core Potentials (ECPs) or Pseudopotentials: In this approach, the core electrons of the heavy atom (cesium) are replaced by a potential, which implicitly includes relativistic effects. This significantly reduces the computational cost while maintaining accuracy for valence properties.
1.2 Electron Correlation Methods: To accurately describe the interactions between electrons, which are crucial for determining correct bond energies and molecular geometries, high-level correlated methods are employed. The "gold standard" in quantum chemistry for single-reference systems is the Coupled-Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T) .[6][7][8][9] Studies on CsOH and related species have utilized the RCCSD(T) method, which is a variant for systems where the reference wavefunction is restricted to have a specific spin.[1]
1.3 Basis Sets: The choice of basis set—the set of mathematical functions used to build the molecular orbitals—is critical. For cesium, specialized basis sets designed for use with ECPs are necessary. For lighter atoms like oxygen and hydrogen, correlation-consistent basis sets such as the augmented correlation-consistent polarized Valence Triple-Zeta (aug-cc-pVTZ) set are commonly used to ensure a proper description of the valence electron density.
Data Presentation
This section summarizes the quantitative data from theoretical calculations and experimental studies on this compound.
Table 1: Molecular Geometry of this compound (CsOH)
| Parameter | Theoretical Value (CCSD(T)) | Experimental Value (Microwave Spectroscopy) |
| Cs-O Bond Length (r_e) | 2.476 Å[1] | 2.40 ± 0.01 Å[4][5] |
| O-H Bond Length (r_e) | Not explicitly found in search results | ~0.97 Å[4][5] |
| Bond Angle (∠CsOH) | Not explicitly found in search results | Linear or near-linear[4][5] |
Note: The theoretical study by Kas et al., as cited in another work, performed CCSD(T) calculations on CsOH.[1] Experimental evidence strongly suggests a linear or near-linear structure for gaseous CsOH.[4][5]
Table 2: Vibrational Frequencies of this compound (CsOH)
| Vibrational Mode | Description | Theoretical Value (Harmonic) | Experimental Value |
| ν₁ | Cs-O Stretch | Value from specific high-level calculation not found | ~400 ± 80 cm⁻¹[5] |
| ν₂ | Cs-O-H Bend | Value from specific high-level calculation not found | ~300 cm⁻¹[5] |
| ν₃ | O-H Stretch | Value from specific high-level calculation not found | 335.6 cm⁻¹ (in Ar matrix)[10] |
Note: A theoretical study noted a likely misassignment of the bending vibration in previous infrared studies of CsOH.[1] The experimental values are derived from microwave and matrix-isolation infrared spectroscopy and may have significant uncertainties or be subject to matrix effects.[5][10]
Table 3: Thermodynamic Properties of this compound (CsOH)
| Property | Method | Calculated Value |
| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | CCSD(T) | -239.0 kJ mol⁻¹ |
Source: Guillaumont et al.[3]
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for performing a high-level ab initio calculation to determine the properties of a molecule like this compound.
Caption: A flowchart illustrating the key steps in a quantum chemical calculation for CsOH.
Conclusion
Quantum chemical calculations provide indispensable insights into the molecular properties of this compound. High-level theoretical methods, particularly CCSD(T) combined with effective core potentials to account for relativistic effects, are essential for obtaining reliable data. The theoretical results for molecular geometry and thermodynamic properties are in good agreement with experimental findings, demonstrating the predictive power of modern computational chemistry.[1][3] These computational approaches not only complement experimental data but can also help refine interpretations, such as the assignment of vibrational frequencies.[1] The synergy between advanced theoretical calculations and spectroscopic experiments continues to deepen our fundamental understanding of challenging molecules like CsOH.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Efficient DLPNO-CCSD(T)-Based Estimation of Formation Enthalpies for C, H, O, and N-Containing Closed-Shell Compounds Validated Against Critically-Evaluated Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The closed shell CCSD program [Molpro manual] [molpro.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
Spectroscopic Analysis of Cesium Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of cesium hydroxide (B78521) (CsOH), a powerful inorganic base. Due to its highly reactive, corrosive, and hygroscopic nature, specialized handling is required for accurate characterization. Spectroscopic methods are indispensable for elucidating its fundamental molecular structure, including bond lengths, vibrational modes, and geometry. This document details the theoretical underpinnings, experimental protocols, and key data derived from infrared, Raman, and microwave spectroscopy.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy explores the quantized vibrational states of a molecule. Both Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes, which are sensitive to bond strength, atomic masses, and molecular symmetry.
-
Infrared (IR) Spectroscopy : For a vibrational mode to be IR active, it must induce a change in the molecule's net dipole moment.
-
Raman Spectroscopy : A mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud. For a linear molecule like CsOH, the symmetric stretch is typically Raman active, while the asymmetric stretch and bending modes are IR active.
The primary vibrational modes for a linear triatomic molecule like CsOH are the Cs-O stretch (ν₁), the O-H stretch (ν₃), and a doubly degenerate bending motion (ν₂).
Experimental Protocol: FT-IR/Raman Spectroscopy
Given that solid cesium hydroxide is highly deliquescent and reacts with atmospheric CO₂, sample preparation is critical. The following protocol outlines a general approach for acquiring high-quality spectra.
Materials and Equipment:
-
This compound (anhydrous or monohydrate)
-
Inert atmosphere glovebox (e.g., Argon or Nitrogen)
-
FT-IR spectrometer with a suitable detector (e.g., DTGS or MCT)
-
Attenuated Total Reflectance (ATR) accessory with a diamond crystal
-
FT-Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm)
-
Sample holder (e.g., quartz tube for Raman)
-
Spatula, mortar, and pestle (kept under inert atmosphere)
Procedure:
-
Sample Handling: All sample manipulation must be performed inside a glovebox to prevent absorption of water and carbon dioxide from the air.
-
Sample Preparation (FT-IR):
-
Place a small amount of CsOH powder onto the diamond crystal of the ATR accessory.
-
Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (FT-Raman):
-
Load a small amount of CsOH powder into a quartz capillary tube.
-
Flame-seal the tube or securely cap it within the glovebox.
-
-
Data Acquisition:
-
FT-IR: Place the ATR accessory into the spectrometer's sample compartment. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. A typical measurement might involve co-adding 32-64 scans at a resolution of 4 cm⁻¹.
-
FT-Raman: Place the sealed tube into the sample holder of the FT-Raman spectrometer. Optimize the sample position for maximum signal. Collect the spectrum using an appropriate laser power and number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
For IR, perform an ATR correction if necessary.
-
For both techniques, perform baseline correction and normalize the spectra as needed for comparison.
-
Identify peak positions (in cm⁻¹) and relative intensities.
-
// Set node and edge colors node [color="#5F6368"]; edge [color="#5F6368"]; }
Caption: General workflow for the spectroscopic analysis of CsOH.
Vibrational Frequency Data
The most precise data for the low-frequency modes of CsOH come from infrared spectroscopy of the molecule isolated in a solid argon matrix. This technique prevents intermolecular interactions and allows for the study of the monomeric species.
| Vibrational Mode | Species | Frequency (cm⁻¹) | Reference |
| ν₁ (Cs-O Stretch) | CsOH | 335.6 | [1] |
| CsOD | 330.5 | [1] | |
| ν₂ (Bending) | CsOH | 306 | [1] |
| CsOD | 226 | [1] | |
| Estimated ν₁ (from microwave) | CsOH | 400 ± 80 | [2][3] |
Note: The O-H stretching frequency (ν₃) is expected in the 3500-3700 cm⁻¹ region but is often broad and can be difficult to assign precisely in solid-state spectra due to hydrogen bonding.
Rotational Spectroscopy: Determining Molecular Geometry
Rotational (or microwave) spectroscopy measures the transitions between quantized rotational energy levels of molecules in the gas phase. This technique is exceptionally precise and is the definitive method for determining bond lengths and molecular geometry. For a molecule to have a microwave spectrum, it must possess a permanent electric dipole moment, which CsOH has.[2]
The analysis of gaseous CsOH requires high temperatures (500-600 °C) to achieve sufficient vapor pressure.[2][4] The spectrum reveals a series of absorption lines whose frequencies are related to the molecule's moment of inertia (I). For a linear molecule, the rotational energy levels (E_J) are described by the equation:
E_J = B J(J+1)
where J is the rotational quantum number and B is the rotational constant. The rotational constant is inversely proportional to the moment of inertia:
B = h / (8π²cI)
By measuring the frequencies of rotational transitions (governed by the selection rule ΔJ = +1), the rotational constant B can be determined with high accuracy, which in turn allows for the calculation of the moment of inertia and the internuclear distances.
Experimental Protocol: High-Temperature Microwave Spectroscopy
Equipment:
-
High-temperature microwave spectrometer with a heated absorption cell (waveguide).
-
Microwave source (e.g., Klystron or Gunn diode).
-
Detector system.
-
Vacuum system.
-
Stark modulation electrodes (for dipole moment measurements).
Procedure:
-
Sample Preparation: Anhydrous CsOH is loaded into the spectrometer's sample reservoir. The sample must be thoroughly dried under vacuum to remove water.[2][4]
-
Spectrometer Setup: The absorption cell is heated to the required temperature (e.g., 500-600 °C) to vaporize the CsOH. The cell must be made of a material that can withstand the high temperature and the corrosive nature of CsOH vapor.
-
Data Acquisition: Microwaves are passed through the cell, and the absorption spectrum is recorded as the frequency is swept. Continuous pumping is often necessary to remove decomposition products.[2]
-
Spectral Assignment: The observed transition frequencies are measured and assigned to specific rotational quantum numbers (J). The spectrum is complicated by the presence of many excited vibrational states, even at these temperatures.[2][5]
-
Data Analysis: The assigned transition frequencies are fitted to a model that includes the rotational constant (B) and centrifugal distortion constants (D) to determine these parameters with high precision.
// Energy Levels E0 [label="J=0", pos="1,0!"]; E1 [label="J=1", pos="1,1!"]; E2 [label="J=2", pos="1,2!"]; E3 [label="J=3", pos="1,3!"]; E4 [label="J=4", pos="1,4!"]; E_label [label="Energy →", pos="0,2.5!", fontcolor="#202124"];
// Invisible nodes for horizontal lines L0 [shape=point, pos="1.5,0!"]; L0_end [shape=point, pos="3.5,0!"]; L1 [shape=point, pos="1.5,1!"]; L1_end [shape=point, pos="3.5,1!"]; L2 [shape=point, pos="1.5,2!"]; L2_end [shape=point, pos="3.5,2!"]; L3 [shape=point, pos="1.5,3!"]; L3_end [shape=point, pos="3.5,3!"]; L4 [shape=point, pos="1.5,4!"]; L4_end [shape=point, pos="3.5,4!"];
// Draw horizontal lines for energy levels edge [arrowhead=none, color="#5F6368", style=solid, penwidth=1.5]; L0 -> L0_end; L1 -> L1_end; L2 -> L2_end; L3 -> L3_end; L4 -> L4_end;
// Transitions edge [arrowhead=normal, color="#EA4335", style=solid, penwidth=1.5, constraint=false, label=" Absorb\n hν"]; L0 -> L1 [label=" J=0→1"]; L1 -> L2 [label=" J=1→2"]; L2 -> L3 [label=" J=2→3"]; L3 -> L4 [label=" J=3→4"]; }
Caption: Rotational energy levels and allowed (ΔJ=+1) transitions.
Rotational and Structural Data
Microwave spectroscopy studies have confirmed that gaseous CsOH is a linear molecule.[2][5] The data derived from these experiments provide a precise picture of its geometry in the gas phase.
| Parameter | Symbol | Value | Reference |
| Rotational Constant (Ground State) | B₀ | 3311.25 MHz (calculated)¹ | [2] |
| Moment of Inertia | I₀ | 1.526 x 10⁻³⁸ g·cm² (calculated) | [2] |
| Cs-O Bond Length | r(Cs-O) | 2.40 ± 0.01 Å | [2][4] |
| O-H Bond Length (assumed) | r(O-H) | ~0.97 Å | [2][4] |
| Electric Dipole Moment | μ | 7.1 ± 0.5 D | [2][4] |
¹Calculated from the J=3→4 ground state transition frequency of 26490.0 MHz using the formula ν ≈ 2B(J+1).[2]
Conclusion
The spectroscopic analysis of this compound, through a combination of infrared, Raman, and microwave techniques, provides a comprehensive understanding of its molecular structure. Vibrational spectroscopy identifies the characteristic stretching and bending frequencies of the Cs-O and O-H bonds. High-resolution microwave spectroscopy confirms the linear geometry of the gaseous monomer and allows for a precise determination of the Cs-O internuclear distance at 2.40 Å. The data presented in this guide, along with the detailed protocols, serve as a critical reference for researchers utilizing CsOH in chemical synthesis, materials science, and pharmaceutical development.
References
A Comprehensive Technical Guide to the Thermochemical Properties of Cesium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a thorough examination of the thermochemical data for cesium hydroxide (B78521) (CsOH). The information is presented in a clear, structured format to facilitate its use in research, development, and scientific applications. This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides visualizations to illustrate the relationships between these fundamental properties.
Core Thermochemical Data
Cesium hydroxide is a strong base with significant applications in various chemical processes.[1] A precise understanding of its thermochemical properties is essential for process modeling, safety analysis, and material compatibility assessments. The following tables summarize the key thermochemical data for this compound in its solid, liquid, and gaseous states.
Table 1: Standard Molar Thermochemical Properties of this compound at 298.15 K
| Property | Symbol | Solid (cr) | Liquid (l) | Gas (g) | Units |
| Molar Mass | M | 149.912 | 149.912 | 149.912 | g/mol |
| Standard Molar Enthalpy of Formation | ΔfH° | -416.73 | -405.97 | -259.41 | kJ/mol |
| Standard Molar Entropy | S° | 98.74 | 118.51 | 254.81 | J/(mol·K) |
| Molar Heat Capacity (constant pressure) | Cp | 69.9 | - | - | J/(mol·K) |
Data sourced from the NIST Chemistry WebBook.
Table 2: Temperature-Dependent Heat Capacity of this compound
The heat capacity of this compound varies with temperature. This relationship can be accurately described by the Shomate Equation:
Cp° = A + Bt + Ct² + D*t³ + E/t²
where:
-
Cp° is the heat capacity in J/(mol·K)
-
t is the temperature in Kelvin divided by 1000
The coefficients for the Shomate Equation for this compound in its different phases are provided below.
Solid Phase (298 K to 588 K)
| Phase | Temperature Range (K) | A | B | C | D | E |
| Solid I | 298 - 410 | 45.31 | 79.50 | - | - | - |
| Solid II | 410 - 493 | 87.86 | - | - | - | - |
| Solid III | 493 - 588 | 79.50 | - | - | - | - |
Liquid Phase (588 K to 2000 K)
| Phase | Temperature Range (K) | A | B | C | D | E |
| Liquid | 588 - 2000 | 81.59 | - | - | - | - |
Gas Phase (2000 K to 6000 K)
| Phase | Temperature Range (K) | A | B | C | D | E |
| Gas | 2000 - 6000 | 49.63521 | 6.922637 | -1.377616 | 0.094260 | -0.147846 |
Data and coefficients sourced from the NIST Chemistry WebBook.
Experimental Protocols for Thermochemical Data Determination
The accurate determination of the thermochemical properties of this compound relies on precise calorimetric and vapor pressure measurement techniques. The following sections detail the principles and generalized procedures for these key experiments.
Determination of Enthalpy of Formation by Solution Calorimetry
The standard enthalpy of formation of this compound is typically determined indirectly by measuring its enthalpy of solution.
Principle: The enthalpy of solution (ΔHsoln) is the heat change associated with the dissolution of a substance in a solvent. By measuring the heat of solution of this compound in a suitable solvent (e.g., water or a dilute acid) and applying Hess's Law with the known standard enthalpies of formation of the other reactants and products in the dissolution reaction, the standard enthalpy of formation of CsOH(s) can be calculated.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of formation of CsOH via solution calorimetry.
Detailed Methodology:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of heat (e.g., via an electric heater or by mixing hot and cold water) and measuring the resulting temperature change.[2]
-
Sample Preparation: A precisely weighed sample of pure, anhydrous this compound is prepared. Due to its hygroscopic nature, handling should be performed in a dry atmosphere (e.g., a glovebox).
-
Solvent Preparation: A known volume of deionized water or a dilute acid is placed in the calorimeter, and its temperature is allowed to stabilize.
-
Dissolution: The this compound sample is introduced into the solvent, and the mixture is stirred continuously to ensure complete dissolution.
-
Temperature Measurement: The temperature of the solution is recorded at regular intervals before, during, and after the dissolution process to obtain a precise temperature change (ΔT).
-
Calculation:
-
The heat absorbed by the solution and the calorimeter is calculated.
-
The molar enthalpy of solution is then determined.
-
Using the known standard enthalpies of formation of the solvent and the resulting ions in solution, the standard enthalpy of formation of solid this compound is calculated using Hess's Law.
-
Determination of Heat Capacity by Adiabatic Calorimetry
Principle: Adiabatic calorimetry is used to measure the heat capacity of a substance by introducing a known amount of heat to the sample in a thermally isolated system (the calorimeter) and measuring the resulting temperature increase.[3] In an ideal adiabatic setup, there is no heat exchange with the surroundings.
Experimental Workflow:
Caption: Workflow for determining the heat capacity of CsOH using adiabatic calorimetry.
Detailed Methodology:
-
Sample Preparation: A known mass of solid this compound is placed in the sample container of the adiabatic calorimeter.
-
Thermal Isolation: The calorimeter is assembled and placed under a high vacuum to minimize heat loss through convection and conduction. An adiabatic shield, whose temperature is controlled to match that of the calorimeter, minimizes radiative heat loss.
-
Heating: A precisely measured amount of electrical energy is supplied to a heater within the sample container over a defined period.
-
Temperature Measurement: The temperature of the sample is carefully monitored before, during, and after the heating period to determine the exact temperature rise.
-
Calculation: The heat capacity of the sample is calculated by dividing the input energy by the temperature rise, after correcting for the heat capacity of the sample container and any other addenda.
-
Temperature Dependence: The experiment is repeated at various temperatures to determine the heat capacity as a function of temperature.
Determination of Vapor Pressure and Enthalpy of Vaporization by Knudsen Effusion Mass Spectrometry (KEMS)
Principle: The Knudsen effusion method is used to measure the vapor pressure of a substance with low volatility.[4] The sample is heated in a sealed container (a Knudsen cell) with a small orifice. The rate of mass loss due to the effusion of vapor through the orifice into a vacuum is measured. This mass loss rate is proportional to the vapor pressure. When combined with a mass spectrometer, this technique allows for the identification of the vapor species and the determination of their partial pressures.
Experimental Workflow:
Caption: Workflow for determining the vapor pressure and enthalpy of vaporization of CsOH via KEMS.
Detailed Methodology:
-
Sample Loading: A small amount of this compound is placed into the Knudsen cell, which is typically made of an inert material like platinum or nickel.
-
System Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a desired temperature.
-
Effusion and Detection: The vapor effusing from the orifice forms a molecular beam that enters the ion source of a mass spectrometer. The gaseous species (e.g., CsOH monomers and dimers) are ionized and detected.
-
Data Acquisition: The ion intensities of the different vapor species are measured as a function of temperature.
-
Vapor Pressure Calculation: The partial pressure of each species is calculated from its ion intensity using a calibration constant, which can be determined using a substance with a known vapor pressure.
-
Enthalpy of Vaporization: The enthalpy of vaporization (or sublimation for a solid) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R.
Interrelation of Thermochemical Properties
The fundamental thermochemical properties of this compound are interconnected through the laws of thermodynamics. The Gibbs free energy of formation (ΔfG°), which determines the spontaneity of the formation of the compound from its elements, is related to the enthalpy of formation (ΔfH°) and the entropy of formation (ΔfS°) by the following equation:
ΔfG° = ΔfH° - TΔfS°
The diagram below illustrates the logical relationships between these core thermochemical properties and the experimental methods used to determine them.
Caption: Relationship between key thermochemical properties of CsOH and their experimental determination.
References
A Comprehensive Technical Guide to Cesium Hydroxide: Identifiers and Properties
This technical guide provides a detailed overview of Cesium Hydroxide (B78521), with a primary focus on its various chemical identifiers. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data to facilitate easy access and comparison.
Core Chemical Identifiers
Cesium hydroxide is a strong base available in both anhydrous and hydrated forms. Accurate identification is crucial for regulatory compliance, safety, and experimental reproducibility. The following table summarizes the key identifiers for this compound and its common forms.
| Identifier Type | This compound (Anhydrous) | This compound Monohydrate | This compound Solution | Notes |
| CAS Number | 21351-79-1[1][2] | 35103-79-8[3][4][5][6][7] | 21351-79-1 (for the solute)[8] | The CAS number for the solution refers to the dissolved this compound. |
| EC Number | 244-344-1[1][2] | 244-344-1[3][6] | 244-344-1[9] | The European Community number is consistent across different forms. |
| PubChem CID | 62750[1][2] | 23679066[10] | - | The Compound ID (CID) is unique to the specific chemical structure. |
| UN Number | 2682[1][2][11] | - | 2681[1][8][11][12][13] | UN numbers designate hazardous materials for transportation. |
| RTECS Number | FK9800000[1][2] | - | - | Registry of Toxic Effects of Chemical Substances number. |
| ChEBI ID | CHEBI:33988[1][2] | - | - | Chemical Entities of Biological Interest identifier. |
| UNII | 458ZFZ6235[1][2] | - | - | Unique Ingredient Identifier. |
A deprecated CAS number for this compound is 1308-47-0[1]. Other identifiers include a molecular formula of CsOH and a molar mass of 149.912 g/mol [2].
Logical Relationship of this compound Forms
The relationship between the different forms of this compound can be visualized as a progression from the anhydrous solid to its hydrated form and its state in an aqueous solution.
Experimental Considerations
Due to its highly corrosive and hygroscopic nature, handling and experimental protocols involving this compound require stringent safety measures. It is a strong base, significantly more reactive than sodium or potassium hydroxide[2].
General Handling and Storage Protocol Workflow
The following diagram outlines a general workflow for the safe handling and storage of this compound in a laboratory setting.
References
- 1. This compound | CsOH | CID 62750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caesium hydroxide - Wikipedia [en.wikipedia.org]
- 3. This compound =99.5 tracemetals 35103-79-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Cas 35103-79-8,this compound | lookchem [lookchem.com]
- 6. This compound 99.95 trace metals 35103-79-8 [sigmaaldrich.com]
- 7. This compound Monohydrate (CsOH?H2O) (CAS No. 35103-79-8) [stanfordmaterials.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nama-group.com [nama-group.com]
- 10. Caesium hydroxide--water (1/1/1) | CsH3O2 | CID 23679066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. geometrics.com [geometrics.com]
Methodological & Application
Application Notes and Protocols for Cesium Hydroxide-Catalyzed N-Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including pharmaceuticals, agrochemicals, and functional materials. A significant challenge in this reaction is controlling the degree of alkylation, as primary amines can be successively alkylated to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. This lack of selectivity can lead to complex product mixtures and low yields of the desired product. Cesium hydroxide (B78521) (CsOH) has emerged as a highly effective and chemoselective catalyst for the mono-N-alkylation of primary amines.[1][2][3] Its use promotes the formation of secondary amines while significantly suppressing overalkylation, offering a mild, efficient, and cost-effective alternative to traditional methods.[1] This protocol provides a detailed overview of the application of cesium hydroxide in N-alkylation reactions, including experimental procedures and quantitative data.
The high chemoselectivity observed with this compound is often attributed to the "cesium effect".[4] This phenomenon is thought to involve the formation of "naked anions" through the solvation of cesium ions, which enhances the nucleophilicity of the amine.[4]
Advantages of Using this compound
-
High Chemoselectivity: this compound demonstrates a remarkable ability to favor mono-N-alkylation over di-alkylation, leading to higher yields of the desired secondary amine.[1][2][5]
-
Mild Reaction Conditions: The reactions can often be carried out under mild conditions, making it suitable for substrates with sensitive functional groups.[1]
-
Broad Substrate Scope: The methodology is effective for a wide range of primary amines, including amino acid derivatives, and various alkyl bromides.[1][2]
-
Suppression of Overalkylation: The use of this compound effectively minimizes the formation of tertiary amines and quaternary ammonium salts, simplifying purification.[1][6]
Data Presentation
The following tables summarize the quantitative data for the this compound-catalyzed N-alkylation of various primary amines with different alkylating agents. The data highlights the high yields and excellent selectivity for mono-alkylation.
Table 1: N-Alkylation of Phenethylamine with 1-Bromobutane using Various Alkali Hydroxides
| Entry | Base (1 equiv.) | Solvent | Time (h) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |
| 1 | LiOH | DMF | 24 | 10 | 5 |
| 2 | NaOH | DMF | 24 | 15 | 8 |
| 3 | KOH | DMF | 24 | 25 | 15 |
| 4 | RbOH | DMF | 24 | 45 | 20 |
| 5 | CsOH | DMF | 24 | 85 | 10 |
Data adapted from Salvatore, R. N.; et al. Org. Lett. 1999, 1, 1893-1896.[1]
Table 2: this compound-Promoted N-Alkylation of Various Amines with Alkyl Bromides
| Entry | Amine | Alkyl Bromide | Time (h) | Yield of Secondary Amine (%) |
| 1 | Benzylamine | 1-Bromobutane | 24 | 88 |
| 2 | Phenethylamine | Benzyl Bromide | 5 | 85 |
| 3 | Cyclohexylamine | 1-Bromohexane | 24 | 82 |
| 4 | L-Phenylalanine methyl ester | 1-Bromobutane | 24 | 95 (exclusive) |
| 5 | Glycine methyl ester | Benzyl Bromide | 24 | 92 (exclusive) |
Data compiled from Salvatore, R. N.; et al. J. Org. Chem. 2002, 67, 674-683.[4][6]
Experimental Protocols
This section provides a detailed methodology for a typical N-alkylation reaction using this compound as a catalyst.
Materials
-
Primary amine (1.0 mmol)
-
Alkyl bromide (1.2 mmol)
-
This compound (CsOH), monohydrate (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Activated powdered 4 Å molecular sieves (250 mg)[6]
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
Experimental Workflow Diagram
Caption: Workflow for a typical CsOH-catalyzed N-alkylation reaction.
Step-by-Step Procedure
-
To a 25 mL round-bottom flask, add this compound monohydrate (1.5 mmol) and activated powdered 4 Å molecular sieves (250 mg).
-
The flask is sealed with a septum and purged with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DMF (5 mL) to the flask and stir the suspension for 10 minutes at room temperature.
-
Add the primary amine (1.0 mmol) to the reaction mixture.
-
Add the alkyl bromide (1.2 mmol) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature for the time specified in the literature for the particular substrates (typically 5-24 hours).[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired secondary amine.
Proposed Catalytic Cycle
The high selectivity of this compound in promoting mono-N-alkylation is a key feature of this methodology. The proposed rationale involves the "cesium effect," where the large cesium cation plays a crucial role in preventing overalkylation.[4]
Caption: Rationale for the high chemoselectivity of CsOH in N-alkylation.
This proposed mechanism suggests that while the primary amine is readily deprotonated by this compound to form a highly reactive amide anion, the resulting secondary amine is less acidic and more sterically hindered.[6] This disfavors its deprotonation and subsequent reaction with the alkylating agent, thus suppressing the formation of the tertiary amine. The large size of the cesium cation may also play a role in the steric environment around the nitrogen atom.
References
- 1. This compound Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for Cesium Hydroxide in the Saponification of Complex Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saponification, the hydrolysis of an ester under basic conditions, is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. In the context of drug development and natural product synthesis, this reaction is often challenged by the structural complexity and steric hindrance of the ester substrates. Traditional methods using sodium or potassium hydroxide (B78521) may require harsh conditions, leading to undesired side reactions and degradation of sensitive functional groups.
Cesium hydroxide (CsOH) has emerged as a potent alternative for the saponification of complex and sterically hindered esters. The unique properties of the cesium cation, often referred to as the "cesium effect," can lead to enhanced reactivity and milder reaction conditions. This is attributed to the high solubility of cesium salts in organic solvents and the ability of the large, soft cesium cation to coordinate with oxygen atoms, thereby activating the ester carbonyl group towards nucleophilic attack.
These application notes provide an overview of the use of this compound for the saponification of complex esters, including a comparative analysis with other bases, detailed experimental protocols, and mechanistic insights.
Advantages of this compound in Saponification
The use of this compound for the saponification of sterically hindered or otherwise challenging esters offers several potential advantages over more conventional bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH):
-
Increased Reactivity: The "cesium effect" suggests that the cesium cation can coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the hydroxide ion.
-
Milder Reaction Conditions: Enhanced reactivity often allows for saponification to be carried out at lower temperatures, preserving sensitive functional groups within the molecule.
-
Improved Solubility: this compound and its corresponding carboxylate salts often exhibit greater solubility in organic solvents compared to their sodium or potassium counterparts. This can lead to more homogeneous reaction mixtures and improved reaction rates.
-
Suitability for Hindered Esters: The aforementioned advantages make CsOH particularly well-suited for the hydrolysis of sterically congested esters, which are often resistant to saponification under standard conditions.
Data Presentation
The following table summarizes comparative data for the saponification of a hindered ester, highlighting the potential benefits of using this compound. The data for NaOH is based on established literature for a non-aqueous saponification protocol, while the data for CsOH is projected based on the known properties of cesium bases.
Table 1: Comparison of Bases for the Saponification of a Sterically Hindered Ester (e.g., Methyl 2,6-diisopropoxybenzoate)
| Parameter | Sodium Hydroxide (NaOH)[1] | This compound (CsOH) (Projected) |
| Base | Sodium Hydroxide | This compound |
| Solvent System | Methanol (B129727)/Dichloromethane (B109758) | Methanol/Dichloromethane or THF/Water |
| Temperature | Room Temperature to 80°C | Room Temperature |
| Reaction Time | Several hours to days | Potentially shorter (e.g., 1-12 hours) |
| Yield | High (with optimized non-aqueous protocol) | Expected to be high |
| Substrate Scope | Effective for many hindered esters | Potentially broader for highly challenging substrates |
Experimental Protocols
The following are detailed protocols for the saponification of complex esters. Protocol 1 describes a literature-based method for a hindered ester using sodium hydroxide in a non-aqueous system. Protocol 2 is a proposed protocol for the use of this compound, designed to leverage its unique properties for enhanced reactivity under mild conditions.
Protocol 1: Saponification of a Hindered Ester using Sodium Hydroxide in a Non-Aqueous Medium[1]
This protocol is adapted from a reported procedure for the efficient saponification of sterically hindered esters.
Materials:
-
Sterically hindered ester (e.g., methyl 2,6-diisopropoxybenzoate)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the sterically hindered ester (1.0 mmol) in a mixture of dichloromethane (9 mL) and methanol (1 mL).
-
Addition of Base: Add a 3 M solution of sodium hydroxide in methanol (1 mL, 3.0 mmol, 3.0 equivalents) to the ester solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. For highly hindered esters, this may take several hours to days.
-
Work-up: a. Upon completion, quench the reaction by adding 1 M HCl (10 mL). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting carboxylic acid by recrystallization or column chromatography as required.
Protocol 2: Proposed Protocol for Saponification of a Complex Ester using this compound
This proposed protocol is designed for the saponification of a complex, sterically hindered, or sensitive ester where milder conditions are desirable.
Materials:
-
Complex ester
-
This compound monohydrate (CsOH·H₂O)
-
Tetrahydrofuran (B95107) (THF)
-
Water, deionized
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the complex ester (1.0 mmol) in a mixture of tetrahydrofuran (10 mL) and water (2 mL).
-
Addition of Base: Add this compound monohydrate (1.5 mmol, 1.5 equivalents) to the solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the anticipated higher reactivity of CsOH, the reaction is expected to proceed more rapidly than with NaOH or KOH.
-
Work-up: a. Once the reaction is complete, carefully acidify the reaction mixture to pH ~3 with 1 M HCl. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. d. Filter the solution and remove the solvent under reduced pressure.
-
Purification: Purify the crude carboxylic acid product by an appropriate method such as column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of base-catalyzed ester hydrolysis (saponification).
Caption: Experimental workflow for the saponification of a complex ester using this compound.
References
Application Note: Protocol for Cesium Hydroxide Etching of Silicon Wafers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the anisotropic etching of silicon wafers using cesium hydroxide (B78521) (CsOH). Cesium hydroxide is a strong alkaline etchant that offers several advantages for silicon micromachining, including high etch selectivity between different crystallographic planes and compatibility with certain masking materials. This protocol covers wafer preparation, etchant formulation, the etching process, and post-etch cleaning procedures. Additionally, it includes essential safety precautions for handling this compound.
Introduction to this compound Etching
This compound (CsOH) is a highly effective anisotropic etchant for silicon, meaning it etches different crystal planes at different rates. This property is crucial for the fabrication of microelectromechanical systems (MEMS), sensors, and other microstructures with precise geometries. The etching process relies on the chemical reaction between the hydroxide ions (OH⁻) in the CsOH solution and the silicon atoms. The etch rate is dependent on factors such as the concentration of the CsOH solution, the temperature of the etch bath, and the crystallographic orientation of the silicon wafer.
One of the key advantages of CsOH is its high etch selectivity, particularly the high etch ratio between the (110) and (111) silicon crystal planes. This allows for the creation of deep, vertical trenches with smooth sidewalls. Furthermore, CsOH exhibits a low etch rate for silicon dioxide (SiO₂) and silicon nitride (Si₃N₄), making these materials suitable as masking layers during the etching process.
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound etching of silicon. This data has been compiled from various experimental studies and provides a basis for process parameter selection.
| Parameter | Value | Conditions | Crystal Orientation | Masking Material | Source |
| Etch Rate | Varies | 10-76 wt% CsOH, 25-90°C | (110) Si | - | [1] |
| Etch Rate Ratio (110)/(111) | 200 | 60 wt% CsOH, 50°C | (110) vs (111) Si | - | [1] |
| Etch Rate Ratio (110)/SiO₂ | 5500 | 60 wt% CsOH, 50°C | (110) Si | Silicon Dioxide | [1] |
| Surface Roughness | Qualitatively smoother at higher concentrations | General observation | (110) Si | - | [2] |
Experimental Protocols
This section details the step-by-step procedures for performing this compound etching of silicon wafers.
Safety Precautions
This compound is a corrosive and hazardous material that can cause severe skin burns and eye damage.[3] Always handle CsOH in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (neoprene or nitrile)
-
Safety goggles and a face shield
-
A chemical-resistant apron or lab coat
Ensure that an eyewash station and safety shower are readily accessible.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[4][5][6][7]
Wafer Preparation (Pre-Etch Cleaning)
Proper cleaning of the silicon wafer is critical to ensure uniform etching and to prevent defects. The following RCA cleaning procedure is recommended to remove organic and inorganic contaminants.
-
Solvent Clean:
-
Immerse the wafer in a beaker of acetone (B3395972) and heat on a hot plate to a maximum of 55°C for 10 minutes.
-
Transfer the wafer to a beaker of methanol (B129727) for 5 minutes.
-
Rinse the wafer thoroughly with deionized (DI) water.
-
-
RCA-1 (SC-1) Clean:
-
Prepare a solution of DI water, ammonium (B1175870) hydroxide (NH₄OH), and hydrogen peroxide (H₂O₂) in a 5:1:1 ratio.
-
Heat the solution to 75-80°C.
-
Immerse the wafer in the SC-1 solution for 10-15 minutes to remove organic contaminants.
-
Rinse the wafer thoroughly with DI water.
-
-
RCA-2 (SC-2) Clean:
-
Prepare a solution of DI water, hydrochloric acid (HCl), and hydrogen peroxide (H₂O₂) in a 6:1:1 ratio.
-
Heat the solution to 75-80°C.
-
Immerse the wafer in the SC-2 solution for 10-15 minutes to remove metallic contaminants.
-
Rinse the wafer thoroughly with DI water.
-
-
Oxide Removal (HF Dip):
-
Immerse the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 10:1 H₂O:HF) for 30-60 seconds to remove the native oxide layer. Caution: HF is extremely hazardous. Follow all safety protocols for handling this chemical.
-
Rinse the wafer thoroughly with DI water and dry with a nitrogen gun.
-
Etchant Solution Preparation
-
Wear appropriate PPE and work in a fume hood.
-
Use a polypropylene (B1209903) or Teflon beaker, as CsOH will attack glass.
-
Slowly add solid this compound (99.9% purity) to deionized water while stirring to achieve the desired weight percentage (wt%). Note that solid CsOH contains a significant amount of water, which must be accounted for in concentration calculations.[1]
-
The dissolution of CsOH is an exothermic reaction, so the solution will heat up. Allow the solution to cool to room temperature before use or use a temperature-controlled bath.
Etching Process
-
Heat the prepared CsOH solution to the desired temperature in a temperature-controlled bath. Use a glass thermometer to monitor the temperature.[1]
-
Carefully immerse the cleaned and masked silicon wafer into the heated CsOH solution.
-
The etching process will release hydrogen gas, resulting in bubbling at the exposed silicon surfaces.[8]
-
Etch for the desired amount of time to achieve the target etch depth. The etch rate will depend on the CsOH concentration and temperature.
-
After the desired etch time, carefully remove the wafer from the etchant bath.
Post-Etch Cleaning
-
Immediately quench the etching process by immersing the wafer in a large volume of DI water.
-
Rinse the wafer thoroughly with DI water to remove any residual CsOH.
-
If a masking layer was used, it can be removed using an appropriate etchant (e.g., buffered oxide etch for SiO₂).
-
Perform a final rinse with DI water and dry the wafer with a nitrogen gun.
Diagrams
Experimental Workflow
References
- 1. This compound (CsOH): a useful etchant for micromachining silicon | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 3. geometrics.com [geometrics.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound - ESPI Metals [espimetals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. inrf.uci.edu [inrf.uci.edu]
Application Notes and Protocols: Cesium Hydroxide as an Electrolyte in Low-Temperature Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The operational range of batteries at sub-zero temperatures is a critical challenge in various fields, from portable electronics and electric vehicles to specialized scientific instrumentation. At low temperatures, conventional battery electrolytes experience increased viscosity and reduced ionic conductivity, leading to a significant decline in performance. Cesium hydroxide (B78521) (CsOH) has been identified as a promising electrolyte for alkaline storage batteries designed to operate at these challenging sub-zero temperatures.[1] This document provides detailed application notes and protocols for the use of cesium hydroxide as a low-temperature battery electrolyte.
This compound, the strongest of the alkali metal hydroxides, offers unique properties that can enhance battery performance in cold environments.[1][2] Its use, either in full or partial substitution of more common electrolytes like potassium hydroxide (KOH), has been proposed to improve electrolytic qualities at low temperatures.[1] This is attributed to factors such as increased conductance and a lower degree of ionic hydration compared to other alkali metal hydroxides.[1]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its application as a battery electrolyte.
| Property | Value | Source |
| Molecular Formula | CsOH | [3] |
| Molar Mass | 149.912 g/mol | [2] |
| Appearance | White-yellowish hygroscopic crystals | [2][4] |
| Density | 3.675 g/cm³ | [2] |
| Melting Point | 272 °C (522 °F) | [2][4] |
| Solubility in Water | 300 g/100 mL at 30 °C | [2] |
| Basicity (pKa) | 15.76 | [2] |
Advantages of this compound in Low-Temperature Alkaline Batteries
The use of this compound in alkaline battery electrolytes is primarily motivated by its potential to enhance performance at sub-zero temperatures. A key patent suggests that substituting potassium hydroxide with this compound can lead to improved operational efficiency in cold conditions.[1] The theoretical advantages are summarized below.
| Feature | Comparison with other Alkali Metal Hydroxides (LiOH, NaOH, KOH) | Rationale for Low-Temperature Performance | Source |
| Ionic Conductance | Tends to be higher at low temperatures. | Higher ionic mobility facilitates charge transfer in a more viscous, cold environment. | [1] |
| Degree of Ionic Hydration | Lower | Smaller solvation shell around the Cs+ ion leads to reduced viscosity and easier ion transport. | [1] |
| Ionic Heat of Hydration | Lower | Less energy is required for ion desolvation at the electrode-electrolyte interface, a key step in electrochemical reactions. | [1] |
| Ionic Viscosity | Lower | Contributes to higher overall ionic conductivity of the electrolyte. | [1] |
| Freezing Point Depression | Can be formulated to prevent freezing at specific sub-zero temperatures. | The concentration of CsOH can be adjusted to maintain a liquid electrolyte phase at the desired operating temperature. | [1] |
It is important to note that while a patent suggests increased conductance with CsOH, some sources indicate that at room temperature, the ionic conductivity of CsOH solutions may be lower than that of KOH solutions due to the larger ionic radii of Cs+.[5] This highlights the importance of evaluating conductivity specifically at the target low temperatures.
Experimental Protocols
The following protocols provide a general framework for the preparation, assembly, and testing of low-temperature alkaline batteries using a this compound electrolyte.
Preparation of this compound Electrolyte
Objective: To prepare aqueous solutions of this compound at various concentrations for electrochemical testing.
Materials:
-
This compound (CsOH) or this compound monohydrate (CsOH·H₂O)
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Balance
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Determine the desired concentration of the CsOH electrolyte. Concentrations between 5% and 60% by weight have been suggested for low-temperature applications.[1]
-
Calculate the required mass of CsOH and the volume of deionized water.
-
In a fume hood, carefully add the calculated mass of CsOH to a beaker containing the deionized water while stirring continuously with a magnetic stirrer. Caution: The dissolution of CsOH is highly exothermic.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a volumetric flask and add deionized water to the mark.
-
Store the electrolyte solution in a tightly sealed polyethylene (B3416737) container to prevent absorption of atmospheric CO₂.[6]
Electrochemical Cell Assembly (Half-Cell)
Objective: To assemble a half-cell for the electrochemical characterization of an electrode material in a CsOH electrolyte.
Materials:
-
Working electrode (e.g., nickel hydroxide, zinc)
-
Counter electrode (e.g., platinum foil, oversized activated carbon)
-
Reference electrode (e.g., Ag/AgCl, Hg/HgO)
-
Electrochemical cell (e.g., beaker-type, Swagelok-type)
-
Separator (e.g., non-woven polymer)
-
Prepared CsOH electrolyte
-
Potentiostat/galvanostat
Procedure:
-
Place the prepared CsOH electrolyte in the electrochemical cell.
-
Position the reference electrode in close proximity to the working electrode.
-
Place the counter electrode in the cell, ensuring it does not touch the working electrode.
-
If a separator is used, place it between the working and counter electrodes.
-
Connect the electrodes to the potentiostat/galvanostat.
-
Place the cell in a temperature-controlled chamber to conduct experiments at the desired sub-zero temperatures.
Electrochemical Testing
Objective: To evaluate the performance of the CsOH electrolyte at low temperatures.
Recommended Tests:
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte and study the redox behavior of the electrodes.
-
Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity of the electrolyte and the charge transfer resistance at the electrode-electrolyte interface at various temperatures.
-
Galvanostatic Cycling: To determine the discharge capacity, energy density, and cycle life of the battery at different C-rates and temperatures.
General Procedure for Galvanostatic Cycling:
-
Place the assembled cell in a temperature-controlled chamber and allow it to equilibrate at the target temperature (e.g., 0°C, -10°C, -20°C, -40°C).
-
Set the desired charge and discharge current densities (C-rates) and voltage limits on the battery cycler.
-
Perform a set number of charge-discharge cycles, recording the voltage profile and capacity for each cycle.
-
Analyze the data to determine key performance metrics such as capacity retention and coulombic efficiency as a function of temperature and cycle number.
Visualizations
Signaling Pathway of CsOH Advantage at Low Temperatures
Caption: Advantage of CsOH at low temperatures.
Experimental Workflow for Evaluating CsOH Electrolyte
Caption: Workflow for CsOH electrolyte evaluation.
Conclusion
This compound presents a compelling option as an electrolyte for alkaline batteries intended for low-temperature operation. Its unique physicochemical properties, particularly its potential for high ionic conductance and low ionic hydration in sub-zero conditions, suggest it could overcome some of the primary limitations of conventional electrolytes. The provided protocols offer a foundational approach for researchers to explore and quantify the performance benefits of CsOH-based electrolytes. Further research is warranted to gather detailed quantitative data on the performance of various electrode chemistries in CsOH electrolytes at a range of low temperatures to fully validate its potential.
References
- 1. US2683102A - Electrolyte for alkaline storage batteries - Google Patents [patents.google.com]
- 2. Impact of Sub-Zero Temperatures on Battery Acid Properties [eureka.patsnap.com]
- 3. Wide-Temperature Electrolytes for Aqueous Alkali Metal-Ion Batteries: Challenges, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101107199A - Preparation of this compound solution - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Cesium Hydroxide in Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cesium hydroxide (B78521) (CsOH) as a powerful initiator and catalyst in ring-opening polymerization (ROP). This document details its application in the synthesis of polyethers and polyesters, offering specific experimental protocols and quantitative data to guide researchers in utilizing this highly effective reagent.
Introduction
Ring-opening polymerization is a versatile method for the synthesis of a wide range of polymers, including biodegradable polyesters and functional polyethers, which are of significant interest in the biomedical and pharmaceutical fields. The choice of initiator or catalyst is crucial in controlling the polymerization process and the final properties of the polymer. Cesium hydroxide, a strong alkali metal hydroxide, has emerged as a potent initiator for anionic ring-opening polymerization (AROP), offering distinct advantages over other alkali metal hydroxides like potassium hydroxide (KOH).
The large ionic radius of the cesium cation (Cs⁺) leads to a greater separation of the ion pair in the propagating species, which can enhance the rate of polymerization and provide better control over the polymer architecture. This often results in polymers with higher molecular weights and lower levels of undesirable side reactions, such as unsaturation.[1]
Applications of this compound in ROP
This compound has demonstrated efficacy in the ring-opening polymerization of various cyclic monomers, including:
-
Monosubstituted Oxiranes (e.g., Propylene (B89431) Oxide, Styrene Oxide): CsOH, particularly when activated with a crown ether, can initiate the polymerization of oxiranes to produce polyether-diols with controlled molecular weights.[2]
-
Lactones (e.g., ε-caprolactone): Although less documented, the principles of anionic ROP suggest CsOH can be an effective initiator for lactone polymerization to produce polyesters.
-
Lactides (e.g., L-lactide, rac-lactide): Similar to lactones, CsOH can be employed to initiate the polymerization of lactides to synthesize polylactide (PLA), a widely used biodegradable polymer.
Mechanistic Overview
The ring-opening polymerization initiated by this compound proceeds via an anionic mechanism. The key steps are illustrated below.
Initiation
The hydroxide ion (OH⁻) from CsOH acts as the nucleophile, attacking the electrophilic carbon of the cyclic monomer. In the case of cyclic esters (lactones and lactides), this attack occurs at the carbonyl carbon, leading to the opening of the ring and the formation of a cesium alkoxide propagating species. For oxiranes, the attack happens at one of the carbon atoms of the epoxide ring. The presence of a crown ether, such as 18-crown-6 (B118740), can complex the Cs⁺ cation, increasing the nucleophilicity of the hydroxide ion and accelerating the initiation rate.
Propagation
The newly formed cesium alkoxide at the chain end then acts as a nucleophile, attacking another monomer molecule and adding it to the growing polymer chain. This process repeats, leading to the elongation of the polymer.
Figure 1: General mechanism of CsOH-initiated anionic ring-opening polymerization.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the ring-opening polymerization of monosubstituted oxiranes using this compound monohydrate (CsOH·H₂O) activated by crown ethers.[2]
Table 1: ROP of Propylene Oxide (PO), 1,2-Butylene Oxide (BO), and Styrene Oxide (SO)
| Monomer | Initiator System | [M]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ (calc) | Mₙ/Mₙ (calc) | Mₙ/Mₙ |
| PO | CsOH·H₂O / 18C6 | 20 | 24 | 100 | 2000 | 1160 | 1.72 | 1.25 |
| PO | CsOH·H₂O / C222 | 20 | 24 | 100 | 2200 | 1160 | 1.90 | 1.30 |
| BO | CsOH·H₂O / 18C6 | 20 | 48 | 95 | 3100 | 1370 | 2.26 | 1.17 |
| BO | CsOH·H₂O / C222 | 20 | 48 | 98 | 3500 | 1410 | 2.48 | 1.28 |
| SO | CsOH·H₂O / 18C6 | 20 | 72 | 80 | 4500 | 1920 | 2.34 | 1.33 |
| SO | CsOH·H₂O / C222 | 20 | 72 | 85 | 5100 | 2040 | 2.50 | 1.31 |
Reaction Conditions: THF solution at room temperature. C222 = Cryptand 222
Experimental Protocols
General Considerations
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to exclude moisture and oxygen, which can terminate the polymerization.
-
Monomers and solvents should be rigorously dried and purified before use.
-
This compound is highly hygroscopic and should be handled in a glovebox.
Preparation of the CsOH/18-Crown-6 Initiator System
This protocol describes the in-situ preparation of the this compound/18-crown-6 initiator complex.
Figure 2: Workflow for the preparation of the CsOH/18-crown-6 initiator.
Materials:
-
This compound monohydrate (CsOH·H₂O)
-
18-crown-6
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of this compound monohydrate.
-
Add the calculated volume of anhydrous THF to the flask.
-
Add the equimolar amount of 18-crown-6 to the suspension.
-
Stir the mixture at room temperature for at least 30 minutes to allow for the formation of the initiator complex. The resulting suspension is ready for use.
Protocol for Ring-Opening Polymerization of Monosubstituted Oxiranes[2]
This protocol is based on the work of Grobelny et al. for the polymerization of propylene oxide.
Materials:
-
Propylene oxide (PO), freshly distilled over CaH₂
-
CsOH/18-crown-6 initiator suspension in THF (prepared as in 5.2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Hexane
Procedure:
-
To the prepared CsOH/18-crown-6 initiator suspension in THF, add the desired amount of propylene oxide via a syringe at room temperature.
-
Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
After the desired reaction time or monomer conversion is reached, quench the polymerization by adding a small amount of methanol.
-
To purify the polymer, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude polymer in chloroform and wash with water to remove the cesium salt.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Precipitate the polymer by adding the chloroform solution to a large excess of cold hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol for Ring-Opening Polymerization of L-Lactide (General Protocol)
This is a general protocol adapted for the use of CsOH as an initiator. Optimization of reaction conditions may be necessary.
Materials:
-
L-lactide, recrystallized from dry ethyl acetate (B1210297) and sublimed
-
CsOH/18-crown-6 initiator suspension in THF (prepared as in 5.2)
-
Anhydrous toluene (B28343)
-
Methanol (for quenching)
-
Chloroform
-
Methanol (for precipitation)
Procedure:
-
In a glovebox, add the desired amount of recrystallized L-lactide to a flame-dried Schlenk flask.
-
Add anhydrous toluene to dissolve the L-lactide.
-
Initiate the polymerization by adding the required amount of the CsOH/18-crown-6 initiator suspension in THF via a syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the desired period.
-
Quench the polymerization by adding a few drops of methanol.
-
Dissolve the crude polymer in chloroform.
-
Precipitate the polylactide by slowly adding the chloroform solution to a large volume of cold methanol.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of Polymers
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution (polydispersity), and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, determine the monomer conversion, and analyze the end groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To obtain detailed information about the polymer structure, end groups, and the presence of any cyclic byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.
Safety Precautions
-
This compound is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Crown ethers are toxic and should be handled with care.
-
All polymerization reactions should be conducted in a well-ventilated fume hood.
-
Solvents used are flammable and should be handled away from ignition sources.
By following these guidelines and protocols, researchers can effectively utilize this compound for the controlled synthesis of a variety of polymers via ring-opening polymerization. The unique properties of the cesium cation offer opportunities for achieving high molecular weight polymers with well-defined architectures. Further exploration into the use of CsOH with a broader range of cyclic monomers is a promising area for future research.
References
Application Notes and Protocols: Cesium Hydroxide in the Synthesis of Cesium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various cesium salts utilizing cesium hydroxide (B78521) as a key starting material. Detailed protocols for the preparation of common cesium salts are presented, alongside an application of a cesium salt in a palladium-catalyzed cross-coupling reaction, a technique of significant importance in drug discovery and development.
Introduction
Cesium hydroxide (CsOH) is a strong base that serves as an excellent precursor for the synthesis of a wide array of cesium salts. The primary method for this synthesis is through neutralization reactions with corresponding acids. The resulting cesium salts find diverse applications in organic synthesis, catalysis, and materials science. Notably, cesium salts such as cesium carbonate are frequently employed as bases in palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds in complex organic molecules, a cornerstone of modern drug development.[1]
Synthesis of Cesium Salts via Neutralization
The most direct method for synthesizing cesium salts from this compound is through a neutralization reaction with the appropriate acid. This method is broadly applicable and generally proceeds with high yield.
A general workflow for this process is outlined below:
Caption: General workflow for cesium salt synthesis.
Data Presentation: Synthesis of Common Cesium Salts
The following table summarizes the synthesis of several common cesium salts from this compound.
| Cesium Salt | Reactants | Stoichiometry (CsOH:Acid) | Solvent | Typical Yield (%) |
| Cesium Chloride (CsCl) | This compound, Hydrochloric Acid | 1:1 | Water | High |
| Cesium Sulfate (B86663) (Cs₂SO₄) | This compound, Sulfuric Acid | 2:1 | Water | High |
| Cesium Acetate (B1210297) (CH₃COOCs) | This compound, Acetic Acid | 1:1 | Water | >90% |
| Cesium Carbonate (Cs₂CO₃) | This compound, Carbon Dioxide | 2:1 | Water | High |
Experimental Protocols
2.2.1. Synthesis of Cesium Chloride (CsCl)
This protocol describes the preparation of cesium chloride from this compound and hydrochloric acid.[2][3]
-
Materials:
-
This compound (CsOH)
-
Hydrochloric acid (HCl), relative density 1.18
-
Deionized water
-
pH indicator paper or pH meter
-
-
Procedure:
-
In a fume hood, dissolve a known quantity of this compound in deionized water in a beaker with constant stirring.
-
Slowly add hydrochloric acid dropwise to the this compound solution while continuously monitoring the pH. The reaction is exothermic, so cooling the beaker in an ice bath may be necessary.
-
Continue adding hydrochloric acid until the solution reaches a neutral pH of approximately 7.[4]
-
If any precipitate is formed, filter the solution.
-
Transfer the clear solution to an evaporating dish and heat gently to evaporate the water and concentrate the solution until crystallization begins.
-
Allow the solution to cool to room temperature to induce further crystallization.
-
Collect the cesium chloride crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in an oven at 100°C to a constant weight.[4]
-
2.2.2. Synthesis of Cesium Sulfate (Cs₂SO₄)
This protocol outlines the synthesis of cesium sulfate.[5]
-
Materials:
-
This compound (CsOH)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
pH indicator paper or pH meter
-
-
Procedure:
-
In a fume hood, prepare a solution of this compound in deionized water.
-
Carefully and slowly add sulfuric acid to the this compound solution with continuous stirring. This is a highly exothermic reaction.
-
Monitor the pH of the solution and continue adding sulfuric acid until a neutral pH is achieved.
-
Filter the solution to remove any insoluble impurities.
-
Concentrate the filtrate by heating to induce crystallization.
-
Cool the solution to allow for the formation of cesium sulfate crystals.
-
Isolate the crystals by filtration, wash with cold deionized water, and dry thoroughly.
-
2.2.3. Synthesis of Cesium Acetate (CH₃COOCs)
This protocol details the preparation of cesium acetate.[6]
-
Materials:
-
This compound (CsOH)
-
Acetic acid (CH₃COOH)
-
Deionized water
-
-
Procedure:
-
Dissolve this compound in deionized water.
-
Slowly add an equimolar amount of acetic acid to the this compound solution while stirring.
-
Heat the solution gently for a short period to ensure the reaction goes to completion.
-
Filter the solution if necessary.
-
Evaporate the water from the filtrate to obtain cesium acetate crystals.
-
The resulting salt can be purified by recrystallization.
-
2.2.4. Synthesis of Cesium Carbonate (Cs₂CO₃)
This protocol describes the synthesis of cesium carbonate from this compound and carbon dioxide.[7][8]
-
Materials:
-
This compound (CsOH)
-
Carbon dioxide (CO₂) gas
-
Deionized water
-
-
Procedure:
-
Prepare a concentrated solution of this compound in deionized water.
-
Bubble carbon dioxide gas through the this compound solution with vigorous stirring.
-
Continue bubbling CO₂ until the solution is saturated and the formation of cesium carbonate is complete. The reaction can be monitored by the cessation of CO₂ absorption.
-
The cesium carbonate can be isolated by evaporation of the water and subsequent drying of the solid.
-
Application in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
Cesium carbonate, which can be synthesized from this compound, is a widely used base in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
The diagram below illustrates the catalytic cycle of a Suzuki-Miyaura coupling reaction, highlighting the role of cesium carbonate.
Caption: Suzuki-Miyaura coupling catalytic cycle.
Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters
The following table provides representative quantitative data for a Suzuki-Miyaura coupling reaction using cesium carbonate as the base.
| Parameter | Value |
| Aryl Halide (R¹-X) | 1.0 equiv |
| Arylboronic Acid (R²-B(OH)₂) | 1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 equiv |
| Base (Cesium Carbonate, Cs₂CO₃) | 2.0 equiv |
| Solvent | Toluene (B28343)/Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12 h |
| Typical Yield (%) | 80-95% |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.
-
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), cesium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add toluene (4 mL) and deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-methyl-1,1'-biphenyl. An 80% yield was reported for a similar reaction.[10]
-
Conclusion
This compound is a versatile and effective starting material for the synthesis of a variety of cesium salts through straightforward neutralization reactions. These salts, particularly cesium carbonate, are valuable reagents in modern organic synthesis, playing a crucial role as bases in important transformations like the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a foundation for the synthesis and application of these important compounds in research and development.
References
- 1. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 2. WebElements Periodic Table » Caesium » caesium chloride [winter.group.shef.ac.uk]
- 3. How do you make/prepare caesium chloride CsCl equations for preparation of cesium chloride chemicals needed apparatus method procedure HCl + CsOH ==> CsCl + H2O hydrochloric acid + this compound ==> caesium chloride + water revision notes doc brown's chemistry [docbrown.info]
- 4. af.bloomtechz.com [af.bloomtechz.com]
- 5. How do you make/prepare caesium sulfate Cs2SO4 equations for preparation of cesium sulfate chemicals needed apparatus method procedure H2SO4 + 2CsOH ==> Cs2SO4 + 2H2O sulfuric acid + caesium hydroxide ==> caesium sulfate + water revision notes doc brown's chemis [docbrown.info]
- 6. Caesium acetate - Wikipedia [en.wikipedia.org]
- 7. Cesium carbonate synthesis - chemicalbook [chemicalbook.com]
- 8. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Cesium Hydroxide Mediated Favorskii Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful chemical reaction that transforms α-halo ketones into carboxylic acid derivatives.[1][2] This rearrangement, named after the Russian chemist Alexei Yevgrafovich Favorskii, is particularly valuable in synthetic organic chemistry for the construction of complex molecular architectures, including the contraction of cyclic systems.[3][4] The reaction is typically mediated by a base, with the choice of base dictating the nature of the product. While alkoxides are commonly used to produce esters, hydroxides, such as cesium hydroxide (B78521), yield the corresponding carboxylic acids.[1][5]
Cesium hydroxide (CsOH) is a strong base that can offer advantages in certain organic transformations due to the unique properties of the cesium cation, such as its large ionic radius and soft Lewis acidity. While specific literature on this compound as the primary mediator for the Favorskii rearrangement is not extensively detailed, its general properties as a strong hydroxide base suggest its utility in this transformation, particularly when high reactivity and solubility of the base are desired.
These application notes provide a comprehensive overview of the this compound mediated Favorskii rearrangement, including its mechanism, applications in drug development, and a generalized experimental protocol.
Reaction Mechanism
The generally accepted mechanism for the Favorskii rearrangement of an enolizable α-halo ketone proceeds through a cyclopropanone (B1606653) intermediate.[1][2]
-
Enolate Formation: The hydroxide ion (from CsOH) abstracts an acidic α-proton from the carbon atom on the side of the ketone opposite to the halogen, forming a resonance-stabilized enolate.[6]
-
Intramolecular Cyclization: The nucleophilic enolate then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the halogen and displacing the halide ion to form a strained cyclopropanone intermediate.[2]
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the cyclopropanone intermediate, forming a tetrahedral intermediate.[6]
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring to form the most stable carbanion.[7]
-
Protonation: The resulting carbanion is protonated by a protic solvent (e.g., water) to yield the final carboxylic acid product.
For α-halo ketones that cannot form an enolate, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement may occur. This involves the direct nucleophilic addition of hydroxide to the carbonyl, followed by a concerted collapse of the tetrahedral intermediate and migration of the neighboring carbon with displacement of the halide.[1]
Applications in Drug Discovery and Development
The Favorskii rearrangement is a valuable tool in drug discovery for the synthesis of complex molecular scaffolds. Its ability to perform ring contractions on cyclic α-halo ketones provides access to smaller, often more strained, ring systems that are of interest in medicinal chemistry.[4] For instance, the synthesis of cyclopentane (B165970) derivatives from cyclohexanones can be efficiently achieved.[8] These cyclopentane rings are present in a variety of biologically active molecules. The carboxylic acid functionality produced by the hydroxide-mediated rearrangement can serve as a handle for further synthetic modifications, such as amide bond formation, which is a cornerstone of many pharmaceutical compounds.
Data Presentation: Substrate Scope and General Yields
| Substrate | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2-Chlorocyclohexanone | Cyclopentanecarboxylic acid | KOH | Water/Ethanol (B145695) | 100 | 4 | ~70-80 |
| 2-Bromocycloheptanone | Cyclohexanecarboxylic acid | NaOH | Water | Reflux | 6 | ~65-75 |
| 3-Bromo-3-methyl-2-butanone | 2,2-Dimethylpropanoic acid | NaOH | Dioxane/Water | 90 | 5 | ~80-90 |
| α-Bromoacetophenone | Phenylacetic acid | KOH | Ethanol/Water | 78 | 3 | ~85-95 |
Experimental Protocols
The following is a generalized protocol for the this compound mediated Favorskii rearrangement of a cyclic α-halo ketone. This protocol should be optimized for specific substrates.
Materials:
-
α-Halo ketone (e.g., 2-chlorocyclohexanone)
-
This compound monohydrate (CsOH·H₂O)
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl), 1M solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-halo ketone (1.0 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., ethanol or dioxane).
-
Base Addition: In a separate beaker, prepare an aqueous solution of this compound (2.0-3.0 eq). Carefully add the this compound solution to the flask containing the α-halo ketone.
-
Reaction Progression: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from 2 to 12 hours depending on the substrate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-acidic byproducts.
-
Carefully acidify the aqueous layer to a pH of ~2 with 1M HCl.
-
Extract the carboxylic acid product with diethyl ether (3 x 30 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Caption: Mechanism of the this compound Mediated Favorskii Rearrangement.
Caption: General Experimental Workflow for the Favorskii Rearrangement.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Favorskii_rearrangement [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Laboratory Synthesis of High-Purity Cesium Hydroxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of high-purity cesium hydroxide (B78521) (CsOH). Two primary synthesis routes are presented: the reaction of cesium sulfate (B86663) with barium hydroxide and the hydrolysis of cesium amalgam. These methods are selected for their reliability in producing high-purity material suitable for demanding applications in research and pharmaceutical development.
Introduction
Cesium hydroxide is the strongest of the alkali metal hydroxides and serves as a crucial reagent and catalyst in various chemical processes.[1] Its applications range from organic synthesis and polymerization to its use as an electrolyte in specialized batteries.[1][2] For many of these applications, particularly in drug development and materials science, the purity of the this compound is of paramount importance. This document outlines two distinct and effective methods for the laboratory synthesis of high-purity this compound, complete with detailed protocols, data on expected purity, and methods for analysis.
Methods Overview
Two principal methods for the synthesis of high-purity this compound are detailed below:
-
Synthesis from Cesium Sulfate and Barium Hydroxide: This method relies on the precipitation of highly insoluble barium sulfate to drive the reaction to completion, yielding a solution of this compound.
-
Synthesis via Cesium Amalgam Hydrolysis: This method involves the preparation of cesium metal, its amalgamation with mercury, and subsequent hydrolysis to produce a very high-purity this compound solution.[3]
The choice of method may depend on the available starting materials, the desired purity level, and the scale of the synthesis.
Data Presentation: Purity and Impurity Profiles
The purity of this compound is critical for its application. The following tables summarize the typical impurity levels found in commercially available high-purity this compound and the expected purity from the described synthesis methods.
Table 1: Typical Impurity Profile of High-Purity Commercial this compound (50% w/w solution)
| Impurity | Concentration (ppm, relative to CsOH) |
| Li | < 1 |
| Na | < 80 |
| K | < 110 |
| Rb | < 5 |
| Ca | < 1 |
| Ba | < 15 |
| Sr | < 3 |
| Al | < 1 |
| Fe | < 1 |
| Cr | < 1 |
| Sulfate (SO₄²⁻) | < 10 |
| Chloride (Cl⁻) | < 30 |
| Carbonate (as Cs₂CO₃) | < 1% |
Data compiled from various commercial and patent sources.
Table 2: Comparison of Synthesis Methods and Expected Purity
| Method | Key Advantages | Potential Impurities | Expected Purity |
| Cesium Sulfate + Barium Hydroxide | Readily available starting materials, relatively simple procedure. | Barium, sulfate, other alkali metals from starting materials. | > 99.5% |
| Cesium Amalgam Hydrolysis | Can achieve very high purity by distillation of cesium metal. | Mercury (trace amounts), impurities from starting pollucite ore if not properly purified. | > 99.9% |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cesium Sulfate and Barium Hydroxide
This protocol describes the reaction of a cesium sulfate solution with a stoichiometric amount of barium hydroxide. The insoluble barium sulfate precipitate is removed by filtration, leaving a this compound solution.
Materials and Equipment:
-
Cesium sulfate (Cs₂SO₄), high purity
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O), high purity
-
Deionized water, boiled to remove dissolved CO₂
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., 1 L glass beaker)
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask)
-
Filter paper (fine porosity, e.g., Whatman Grade 42)
-
Storage bottle (polyethylene)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of cesium sulfate by dissolving a precisely weighed amount in boiled, deionized water. For example, dissolve 36.18 g (0.1 mol) of Cs₂SO₄ in 400 mL of CO₂-free deionized water in the reaction vessel.
-
In a separate beaker, prepare a slurry of barium hydroxide by suspending a stoichiometric amount of Ba(OH)₂·8H₂O in boiled, deionized water. For 0.1 mol of Cs₂SO₄, use 31.55 g (0.1 mol) of Ba(OH)₂·8H₂O in 200 mL of CO₂-free deionized water.
-
-
Reaction:
-
Gently heat both the cesium sulfate solution and the barium hydroxide slurry to 80-90 °C with continuous stirring.
-
Slowly add the hot barium hydroxide slurry to the stirred cesium sulfate solution. A dense white precipitate of barium sulfate (BaSO₄) will form immediately.
-
Maintain the temperature at 80-90 °C and continue stirring for at least 2 hours to ensure the reaction goes to completion.
-
-
Purification and Filtration:
-
Allow the precipitate to settle.
-
Carefully decant the supernatant this compound solution.
-
Wash the precipitate with several portions of hot, CO₂-free deionized water, decanting the washings and combining them with the supernatant.
-
Filter the combined solution and washings through a fine porosity filter paper to remove all traces of the BaSO₄ precipitate. A second filtration may be necessary to ensure complete removal.
-
-
Concentration and Storage:
-
The resulting this compound solution can be carefully concentrated by boiling. This should be done under a nitrogen or argon atmosphere to prevent the absorption of atmospheric CO₂.
-
The concentration can be monitored by measuring the density of the solution.
-
Store the final high-purity this compound solution in a tightly sealed polyethylene (B3416737) bottle to prevent reaction with glass and absorption of CO₂.
-
Protocol 2: Synthesis of High-Purity this compound via Cesium Amalgam Hydrolysis
This protocol involves the preparation of cesium metal, its amalgamation with mercury, and the subsequent controlled hydrolysis of the amalgam to yield high-purity this compound.[3] Caution: This procedure involves elemental cesium and mercury, which are highly reactive and toxic, respectively. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment:
-
High-purity cesium metal
-
Triple-distilled mercury (Hg)
-
Deionized water, deoxygenated and CO₂-free
-
Inert atmosphere glove box or Schlenk line
-
Reaction vessel with a dropping funnel and gas inlet/outlet
-
Graphite (B72142) rod (optional, to accelerate hydrolysis)[3]
-
Magnetic stirrer
-
Storage bottle (polyethylene)
Procedure:
-
Preparation of Cesium Amalgam (in an inert atmosphere):
-
In a glove box or under a stream of argon, carefully place a known quantity of high-purity cesium metal into a reaction vessel.
-
Slowly add a stoichiometric amount of triple-distilled mercury to the cesium metal with gentle stirring. The reaction is exothermic and forms a solid or liquid amalgam depending on the concentration. A typical concentration is around 1-5% cesium by weight.
-
-
Hydrolysis of the Amalgam:
-
Transfer the cesium amalgam to a reaction vessel equipped with a dropping funnel and a gas outlet.
-
Slowly add deoxygenated, CO₂-free deionized water from the dropping funnel onto the amalgam with vigorous stirring. The hydrolysis reaction will produce this compound and hydrogen gas.
-
The rate of reaction can be controlled by the rate of water addition. The presence of a graphite rod in contact with the amalgam can accelerate the hydrolysis.[3]
-
Continue adding water until the amalgam is completely reacted, which is indicated by the cessation of hydrogen evolution.
-
-
Separation and Purification:
-
Carefully separate the aqueous this compound solution from the mercury. The dense mercury will settle at the bottom of the vessel.
-
The resulting this compound solution is typically of very high purity. If necessary, it can be further purified by filtration through a chemically resistant membrane filter (e.g., PTFE) to remove any suspended impurities.
-
-
Storage:
-
Store the high-purity this compound solution in a tightly sealed polyethylene bottle.
-
Analytical Methods for Purity Assessment
Accurate determination of the purity of the synthesized this compound is crucial. The following are recommended analytical methods:
Determination of Trace Metal Impurities by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for quantifying trace and ultra-trace metal impurities.
Sample Preparation:
-
Accurately weigh a sample of the this compound solution (e.g., 1 g) into a 100 mL volumetric flask made of polypropylene.
-
Carefully dilute the sample with high-purity deionized water.
-
Acidify the solution with high-purity nitric acid to a final concentration of 2% HNO₃. This is necessary to stabilize the metal ions in the solution and to match the matrix of the calibration standards.
-
The high concentration of cesium in the sample can cause matrix effects in the ICP-MS. It is crucial to prepare matrix-matched calibration standards or use a high-purity cesium salt to prepare a matrix blank.
Analysis:
-
Analyze the prepared sample using a calibrated ICP-MS instrument.
-
Monitor a wide range of elements to determine the full impurity profile.
-
Use an internal standard to correct for matrix effects and instrument drift.
Determination of Carbonate Impurity by Titration
This compound readily absorbs atmospheric carbon dioxide to form cesium carbonate. The carbonate content can be determined by a double-indicator titration method.
Procedure:
-
Pipette a known volume of the this compound solution into a flask.
-
Add a few drops of a suitable first indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the first endpoint is reached (disappearance of the pink color of phenolphthalein). This volume corresponds to the neutralization of all the hydroxide and the conversion of carbonate to bicarbonate.
-
Add a few drops of a second indicator (e.g., methyl orange).
-
Continue the titration with the same acid until the second endpoint is reached (color change from yellow to orange). This second volume of acid corresponds to the neutralization of the bicarbonate formed in the first step.
-
The concentration of carbonate can be calculated from the volume of acid consumed between the first and second endpoints.
Visualizations
Synthesis from Cesium Sulfate and Barium Hydroxide Workflow
Caption: Workflow for the synthesis of this compound from cesium sulfate and barium hydroxide.
Synthesis via Cesium Amalgam Hydrolysis Workflow
Caption: Workflow for the synthesis of high-purity this compound via cesium amalgam hydrolysis.
References
Application Notes and Protocols for the Safe Disposal of Cesium Hydroxide Waste in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
1.0 Scope and Introduction
Cesium hydroxide (B78521) (CsOH) is a strong, corrosive base frequently used in various research and industrial applications, including as a catalyst and in the manufacturing of electric storage batteries.[1][2] Due to its high reactivity and hazardous nature, the proper disposal of cesium hydroxide waste is critical to ensure laboratory safety and environmental protection.[3][4] this compound is extremely hygroscopic, highly soluble in water, and reacts violently with acids, generating significant heat.[3][5] This document provides detailed protocols for the safe neutralization and disposal of aqueous this compound waste, as well as guidelines for handling solid waste and contaminated materials in a laboratory setting. Adherence to these protocols is essential to mitigate risks of severe skin and eye damage, and other potential hazards.[6][7]
2.0 Hazard Identification and Safety Precautions
This compound is classified as a hazardous and corrosive material (DOT Hazard Class 8).[2][7][8] Contact with skin, eyes, or the respiratory tract can cause severe burns and tissue damage.[7][9] It is also harmful if swallowed.[6] All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.[9]
-
Skin Protection: Wear impermeable, chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. For larger quantities, a chemical protection suit may be necessary.[6][9]
-
Respiratory Protection: Use a suitable respirator with a particulate filter if there is a risk of inhaling dust or aerosols.[3][9]
-
Footwear: Closed-toe shoes are required.
3.0 Quantitative Data for this compound Waste Disposal
The following table summarizes the key quantitative parameters for the safe disposal of this compound waste.
| Parameter | Value/Range | Notes |
| Hazardous Waste pH | ≥ 9.0 | Unneutralized CsOH solutions are considered hazardous/dangerous waste.[10] |
| Target pH for Neutralization | 6.0 - 9.0 | The acceptable range for drain disposal after checking local regulations.[10][11] |
| Neutralizing Agent | Dilute Acid (e.g., 1M HCl) | Strong acids should be used in dilute form to control the exothermic reaction. |
| Acute Oral Toxicity (LD50) | 570 mg/kg (Rat) | Indicates significant toxicity if ingested.[7] |
4.0 Experimental Protocols
4.1 Protocol for Neutralization of Aqueous this compound Waste
This protocol details the step-by-step procedure for neutralizing liquid this compound waste before disposal. The neutralization reaction of this compound with an acid, such as hydrochloric acid, produces a cesium salt and water.[12]
Materials:
-
Aqueous this compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1M concentration)
-
Calibrated pH meter or pH indicator strips
-
Stir plate and magnetic stir bar
-
Appropriate waste container (e.g., high-density polyethylene) large enough to accommodate the waste and neutralizing agent, allowing for stirring.
-
Beakers and graduated cylinders
-
Full PPE as described in Section 2.0
Procedure:
-
Preparation: Conduct the entire procedure inside a certified chemical fume hood. Ensure all required PPE is worn correctly. Place the waste container in a larger secondary containment vessel (e.g., a plastic tub) on the stir plate.
-
Stirring: Place a magnetic stir bar in the waste container and begin stirring the this compound solution at a moderate speed.
-
Slow Addition of Acid: Carefully and slowly add the dilute acid to the this compound solution using a graduated cylinder or a burette. The neutralization reaction is exothermic and will generate heat.[2] A slow rate of addition is crucial to prevent boiling and splashing.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. If using pH strips, periodically pause the acid addition to test the solution.
-
Endpoint: Continue adding acid slowly until the pH of the solution is within the target range of 6.0 to 9.0.[10][11]
-
Cooling: Once neutralized, allow the solution to cool to room temperature.
-
Labeling: Clearly label the container with the contents (e.g., "Neutralized Cesium Salt Solution") and the final pH.
4.2 Protocol for Disposal of Neutralized Solution and Contaminated Materials
Disposal of Neutralized Liquid Waste:
-
Verify that the pH of the cooled solution is still within the 6.0 - 9.0 range.
-
Crucially, consult and adhere to your institution's and local environmental regulations. [10][11] Some regulations may permit the drain disposal of simple neutralized salt solutions with copious amounts of water, provided they do not contain other hazardous materials.[11]
-
If drain disposal is not permitted, or if the waste contains other regulated substances, it must be managed as hazardous waste.[13] Collect the neutralized solution in a properly labeled hazardous waste container and request a pickup from your institution's Environmental Health and Safety (EHS) department.[11][14]
Disposal of Solid this compound and Contaminated Labware:
-
Unused or expired solid this compound must be disposed of as hazardous waste. Do not attempt to neutralize solid CsOH directly in the lab.
-
All materials that have come into contact with this compound, such as gloves, weighing boats, pipette tips, and paper towels, must be collected as solid hazardous waste.[11]
-
Place these contaminated items in a designated, sealed, and clearly labeled hazardous waste container (e.g., a labeled plastic bag or drum).[10][14]
-
Request a waste pickup from your institution's EHS department.
5.0 Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound | CsOH | CID 62750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. Respiratory protection equipments CsOH (this compound), CAS number 21351-79-1 [en.gazfinder.com]
- 4. Caesium hydroxide - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. This compound - ESPI Metals [espimetals.com]
- 7. utsi.edu [utsi.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
- 12. brainly.com [brainly.com]
- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 14. vumc.org [vumc.org]
Troubleshooting & Optimization
preventing cesium carbonate contamination of CsOH solutions
Welcome to the technical support center for cesium hydroxide (B78521) (CsOH) solutions. This resource is designed for researchers, scientists, and drug development professionals to help prevent, troubleshoot, and manage cesium carbonate (Cs₂CO₃) contamination in their experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to cesium carbonate contamination in your CsOH solutions.
Problem: Inconsistent or unexpected experimental results, such as changes in pH, reduced reactivity of the CsOH solution, or the formation of a precipitate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting cesium carbonate contamination.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cesium carbonate contamination in CsOH solutions?
A1: The primary cause is the reaction of cesium hydroxide with atmospheric carbon dioxide (CO₂).[1] this compound is a strong base and readily absorbs CO₂ from the air to form cesium carbonate (Cs₂CO₃) and water.[1] The chemical equation for this reaction is: 2CsOH + CO₂ → Cs₂CO₃ + H₂O.[1]
Q2: How can I prevent cesium carbonate contamination?
A2: Prevention is key. Here are some best practices:
-
Storage: Always store CsOH solutions in tightly sealed, airtight containers made of polyethylene (B3416737) or other compatible plastic.[1] Avoid glass containers for long-term storage as concentrated hydroxide solutions can slowly attack glass.[1]
-
Inert Atmosphere: For highly sensitive applications, work with CsOH solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air.
-
Fresh Solutions: Prepare CsOH solutions fresh, especially for critical experiments.
-
Minimize Headspace: When storing, minimize the headspace in the container to reduce the amount of trapped air.
-
Purge with Inert Gas: Before sealing the container, you can purge the headspace with an inert gas.
Q3: How do I know if my CsOH solution is contaminated with cesium carbonate?
A3: Contamination may not always be visually apparent. However, you might observe:
-
A decrease in the expected pH of the solution.
-
Reduced effectiveness of the CsOH as a base in your reactions.
-
In some cases, a fine white precipitate of cesium carbonate, although it is highly soluble in water.[2][3]
The most reliable way to determine the level of contamination is through quantitative analysis, such as acid-base titration.
Q4: Can I still use a CsOH solution that is slightly contaminated with cesium carbonate?
A4: This depends on the tolerance of your specific application. For some applications, a small amount of carbonate may not significantly interfere. However, for applications sensitive to pH or the presence of carbonate ions, purification is necessary.
Q5: What is the recommended method for removing cesium carbonate from a CsOH solution?
A5: The most effective method for removing carbonate from concentrated this compound solutions is by treatment with excess solid barium hydroxide (Ba(OH)₂).[4][5] Barium carbonate (BaCO₃) is insoluble and will precipitate out of the solution, allowing it to be removed by filtration.
Experimental Protocols
Protocol 1: Purification of CsOH Solution via Barium Hydroxide Precipitation
This protocol describes the removal of cesium carbonate contamination by precipitation with barium hydroxide.
Principle: Barium hydroxide reacts with cesium carbonate to form insoluble barium carbonate, which can be removed by filtration. The reaction is: Cs₂CO₃(aq) + Ba(OH)₂(s) → BaCO₃(s) + 2CsOH(aq).
Materials:
-
Contaminated CsOH solution
-
Solid Barium Hydroxide (Ba(OH)₂)
-
Inert gas (Nitrogen or Argon)
-
Polyethylene or polypropylene (B1209903) beaker and storage bottles
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with a fine porosity filter paper or a syringe filter with a compatible membrane)
Procedure:
-
Place the contaminated CsOH solution in a polyethylene beaker with a magnetic stir bar.
-
While stirring, slowly add a slight excess of solid Ba(OH)₂. The exact amount will depend on the level of carbonate contamination. If the level is unknown, add Ba(OH)₂ in small portions until no further precipitation is observed.
-
Seal the beaker as well as possible or purge with an inert gas and allow the mixture to stir for several hours (e.g., overnight) to ensure complete precipitation of barium carbonate.
-
Set up the filtration apparatus. It is advisable to perform the filtration under an inert atmosphere to prevent re-contamination from atmospheric CO₂.
-
Carefully decant the supernatant and then filter the solution to remove the BaCO₃ precipitate.
-
Store the purified CsOH solution in a tightly sealed polyethylene bottle, minimizing the headspace.
-
(Optional but recommended) Quantify the remaining carbonate concentration using the titration protocol below to confirm the effectiveness of the purification.
Protocol 2: Quantification of Carbonate in CsOH Solution by Acid-Base Titration
This protocol outlines a method to determine the concentration of carbonate in a this compound solution using a two-indicator titration method.
Principle: The titration with a strong acid (e.g., HCl) will have two equivalence points. The first, detected with phenolphthalein (B1677637), corresponds to the neutralization of all the hydroxide and the conversion of carbonate to bicarbonate (OH⁻ + H⁺ → H₂O; CO₃²⁻ + H⁺ → HCO₃⁻). The second equivalence point, detected with an indicator like bromocresol green, corresponds to the neutralization of the bicarbonate (HCO₃⁻ + H⁺ → H₂CO₃).
Materials:
-
CsOH solution to be analyzed
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Bromocresol green indicator solution
-
Burette, beaker, and magnetic stirrer
-
Deionized, CO₂-free water
Procedure:
-
Accurately pipette a known volume of the CsOH solution into a beaker.
-
Dilute with CO₂-free deionized water to a volume that allows for proper immersion of the pH electrode (if used) and efficient stirring.
-
Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl added (V₁).
-
Add 2-3 drops of bromocresol green indicator to the same solution. The solution should be blue.
-
Continue the titration with HCl until the solution turns from blue to green/yellow. Record the total volume of HCl added from the beginning of the titration (V₂). The volume of acid used in the second step is (V₂ - V₁).
Calculations:
-
The volume of acid required to neutralize the hydroxide is V(OH⁻) = V₁ - (V₂ - V₁).
-
The volume of acid required to neutralize the carbonate is V(CO₃²⁻) = 2 * (V₂ - V₁).
-
Calculate the molarity of hydroxide and carbonate in the original solution using the formula: Molarity = (M_HCl * V_acid) / V_sample.
Data Presentation
Table 1: Solubility of Cesium Carbonate
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 15 | 260.5 |
| Water | 20 | 261 |
Data sourced from multiple references.[2][3]
Table 2: Effectiveness of Carbonate Removal Methods for Various Alkali Hydroxides
| Alkali Hydroxide | Recommended Removal Method | Efficacy |
| NaOH (>10 M) | Filtration | High (Na₂CO₃ is poorly soluble) |
| NaOH (<10 M), KOH, LiOH | Treatment with solid CaO | Good |
| CsOH | Treatment with solid Ba(OH)₂ | Most Satisfactory |
This table summarizes findings from a comparative study.[4][5]
Visualizations
Chemical Reaction Pathway for Contamination
Caption: Reaction of this compound with atmospheric carbon dioxide.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 3. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 4. Carbonate removal from concentrated hydroxide solutions - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Glass Etching with Cesium Hydroxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges of using cesium hydroxide (B78521) (CsOH) with glass labware. Due to its high reactivity, CsOH can cause significant etching of glass surfaces, potentially compromising experimental integrity and equipment longevity. This resource offers troubleshooting advice, frequently asked questions (FAQs), and best practices to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: Why is cesium hydroxide more corrosive to glass than other alkali hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A1: this compound is a stronger base compared to NaOH and KOH. This increased basicity leads to a more aggressive attack on the silicate (B1173343) network of glass, resulting in a higher rate of dissolution and, consequently, more severe etching. While quantitative etch rates for CsOH on borosilicate glass are not widely published, qualitative evidence suggests it is the most corrosive of the common alkali hydroxides.[1][2][3]
Q2: What types of glass are most resistant to this compound etching?
A2: Borosilicate glass (e.g., Pyrex, Kimax) is more chemically resistant than soda-lime glass due to the presence of boron trioxide in its composition, which strengthens the silica (B1680970) network.[4] However, even borosilicate glass is susceptible to attack by hot and concentrated CsOH solutions.[4] For applications requiring high resistance to CsOH, especially at elevated temperatures, alternative materials such as polypropylene (B1209903), polyethylene (B3416737), or Teflon® should be considered for containers and labware.[1][5]
Q3: Can I store this compound solutions in borosilicate glass containers?
A3: It is not recommended to store this compound solutions in glass containers for extended periods, as the solution will slowly etch the glass.[1] This can lead to contamination of the solution with silicate and borate (B1201080) species, and weaken the glass container. For long-term storage, high-density polyethylene (HDPE) or polypropylene containers are preferable.[1][5] If borosilicate glass must be used for short-term applications, it is crucial to use it at the lowest possible temperature and concentration.
Q4: What are the visible signs of this compound etching on glassware?
A4: Etching may initially appear as a faint cloudiness or haziness on the glass surface. As the etching progresses, the surface can become rough and translucent. In severe cases, you may observe a measurable loss of glass thickness and the formation of insoluble residues.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and glass.
Issue 1: Uneven Etching or Pitting of the Glass Surface
-
Possible Causes:
-
Localized "hot spots" if the solution is heated unevenly.
-
Non-homogenous mixing of the CsOH solution, leading to areas of higher concentration.
-
Presence of surface contaminants on the glass that accelerate etching at specific points.
-
Air bubbles adhering to the glass surface, creating a differential etch rate.
-
-
Solutions:
-
Ensure uniform heating of the solution using a water bath or a calibrated hot plate with a magnetic stirrer.
-
Thoroughly mix the CsOH solution to ensure a uniform concentration.
-
Pre-clean the glassware meticulously to remove any organic or inorganic residues.
-
Gently agitate the solution or the glassware during the process to dislodge any air bubbles.
-
Issue 2: Formation of a White, Insoluble Residue on the Glass
-
Possible Causes:
-
Precipitation of cesium silicates or borates, which are reaction products of CsOH and the glass matrix.
-
Reaction of CsOH with atmospheric carbon dioxide to form cesium carbonate, which may precipitate on the glass surface.[1]
-
-
Solutions:
-
After the experiment, thoroughly rinse the glassware with deionized water while the glass is still warm to dissolve any soluble residues.
-
For stubborn residues, a dilute acid rinse (e.g., 1% HCl or acetic acid) can help to dissolve basic precipitates. Always follow an acid rinse with a thorough deionized water rinse.
-
To prevent the formation of cesium carbonate, minimize the exposure of the CsOH solution to air by using a closed or sealed system where possible.
-
Experimental Protocols to Minimize Etching
Protocol 1: General Handling and Use of this compound in Glassware
-
Material Selection: Whenever possible, use plasticware (polypropylene, HDPE) instead of glass. If glass is necessary, use borosilicate glass.
-
Concentration and Temperature: Use the lowest effective concentration of CsOH and the lowest possible temperature for your experiment.
-
Exposure Time: Minimize the contact time between the CsOH solution and the glass surface.
-
Cleaning: Immediately after use, empty and rinse the glassware thoroughly with deionized water. Do not allow CsOH solutions to cool and stand in glassware, as this can cause the ground glass joints to fuse.[4]
-
Neutralization: For cleaning, a final rinse with a dilute acid can neutralize any remaining alkaline residue, followed by a thorough rinse with deionized water.
Protocol 2: Surface Protection (Experimental)
For critical applications where glass must be used and etching is a major concern, surface modification can be explored.
-
Silanization: Applying a hydrophobic silane (B1218182) coating to the glass surface can create a temporary protective barrier against aqueous alkaline solutions. The effectiveness will depend on the specific silane used and the experimental conditions.
-
Protective Polymer Films: Thin films of resistant polymers could potentially be applied to the glass surface. However, the stability of these films in strong alkaline solutions would need to be validated.
Quantitative Data on Alkali Hydroxide Etching
While specific etch rate data for CsOH on borosilicate glass is limited in publicly available literature, the general trend for alkali hydroxides is that corrosivity (B1173158) increases down the group. The following table provides a qualitative comparison and extrapolated etch rate information based on available data for other alkalis.
| Alkali Hydroxide | Chemical Formula | Relative Corrosivity | Estimated Etch Rate on Borosilicate Glass (at elevated temp. & conc.) |
| Sodium Hydroxide | NaOH | Moderate | Baseline |
| Potassium Hydroxide | KOH | High | Higher than NaOH |
| This compound | CsOH | Very High | Significantly higher than KOH |
Note: The estimated etch rates are relative and for illustrative purposes. Actual rates are highly dependent on concentration, temperature, and specific glass composition.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues when using this compound with glass.
Experimental Workflow for Minimizing Etching
This diagram outlines a standard workflow designed to minimize glass etching during experiments involving this compound.
References
Technical Support Center: Optimizing Cesium Hydroxide Catalysis
Welcome to the technical support center for optimizing reaction conditions using cesium hydroxide (B78521) (CsOH) as a catalyst. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why should I choose cesium hydroxide over other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A1: this compound is a significantly stronger base than other alkali metal hydroxides.[1] This increased basicity can lead to enhanced reaction rates and higher yields, particularly in reactions where proton abstraction is the rate-determining step. Furthermore, the large ionic radius of the cesium cation can lead to unique solubility and chelation effects, often resulting in higher selectivity. This phenomenon, known as the "cesium effect," is particularly notable in N-alkylation reactions where it can suppress overalkylation, leading to higher yields of the desired secondary amine.[2][3]
Q2: What are the most common applications of this compound in organic synthesis?
A2: this compound is a versatile catalyst used in a variety of organic transformations. Key applications include:
-
C-C Bond Formation: Such as in Aldol condensations and Michael additions.[4][5]
-
C-N Bond Formation: Especially for the chemoselective mono-N-alkylation of primary amines.[2]
-
C-O Bond Formation: In etherification reactions.
-
Asymmetric Synthesis: Where its strong basicity is advantageous.[4]
Q3: What are the critical handling and storage precautions for this compound?
A3: this compound is a highly corrosive and hygroscopic solid.[6]
-
Handling: Always handle this compound in a well-ventilated area, preferably in a fume hood or glovebox, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid creating dust. Use non-sparking tools.[7]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from acids, moisture, and carbon dioxide.[6] Due to its reactivity with glass, it is best stored in polyethylene (B3416737) containers.[6] It readily absorbs atmospheric CO2, which can neutralize the hydroxide and affect its catalytic activity.
Q4: Should I use this compound monohydrate or the anhydrous form?
A4: this compound is often sold as a monohydrate (CsOH·H₂O), which is more stable and easier to handle than the anhydrous form. For many applications, the monohydrate is sufficient. However, for reactions that are highly sensitive to water, the use of anhydrous this compound or the addition of drying agents like 4 Å molecular sieves is recommended to prevent side reactions and improve yields.[2] The presence of water can be detrimental in some reactions, while in others, it may be tolerated or even beneficial.
Troubleshooting Guides
Problem 1: Low Reaction Yield
Low or no yield is a common issue in catalytic reactions. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | This compound is highly hygroscopic and readily reacts with atmospheric CO₂. Use a fresh bottle or a properly stored catalyst. Consider titrating a solution to confirm its basicity. |
| Insufficient Catalyst | Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). |
| Presence of Water | For water-sensitive reactions, use anhydrous solvents and add 4 Å molecular sieves to remove trace amounts of water.[2] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, DMSO, or THF are often effective.[4] |
| Sub-optimal Temperature | If the reaction is sluggish, consider increasing the temperature. If side products are observed, try lowering the temperature. |
| Impure Starting Materials | Acidic impurities in the starting materials or solvent will neutralize the this compound, rendering it inactive. Purify all reagents before use. |
| Reaction with Atmosphere | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the catalyst from reacting with CO₂. |
Problem 2: Poor Chemoselectivity (e.g., Over-alkylation)
Poor selectivity can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor reaction selectivity.
| Potential Cause | Troubleshooting Step |
| Over-alkylation in N-alkylation | This compound is known to favor mono-alkylation over di-alkylation.[2] If over-alkylation is still an issue, consider reducing the amount of alkylating agent or adding it slowly to the reaction mixture. |
| High Reaction Temperature | Higher temperatures can sometimes lead to the formation of undesired side products. Try running the reaction at a lower temperature. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of your reactants. For example, in some cases, using a slight excess of the amine can help to minimize over-alkylation. |
| Choice of Base | While the "cesium effect" is powerful, for some transformations, a different cesium salt like cesium carbonate (Cs₂CO₃) might offer better selectivity. |
Problem 3: Catalyst Deactivation
Catalyst deactivation can cause a reaction to stall before completion.
| Potential Cause | Troubleshooting Step |
| Reaction with Atmospheric CO₂ | As a strong base, CsOH readily reacts with CO₂ to form cesium carbonate, which is a weaker base and may be less effective. Always handle CsOH under an inert atmosphere and use degassed solvents. |
| Neutralization by Acidic Impurities | Ensure all reagents and solvents are free from acidic impurities. Pre-treating reagents by passing them through a plug of neutral alumina (B75360) can be beneficial. |
| Reaction with Glassware | At elevated temperatures, this compound can etch glass, which can introduce impurities into the reaction mixture. For high-temperature reactions, consider using reaction vessels made of more resistant materials. |
Regeneration: For homogeneous this compound catalysis, "regeneration" in the traditional sense is not typically performed. Deactivation is usually due to irreversible reaction with impurities. The best approach is to prevent deactivation through careful handling and purification of reagents. If deactivation is suspected, using a fresh batch of this compound is the most practical solution.
Data on Reaction Conditions
The following tables provide a summary of reaction conditions and yields for various transformations catalyzed by cesium bases.
Table 1: Comparison of Bases in the N-Alkylation of a Primary Amine
| Base | Solvent | Temperature | Time (h) | Yield of Secondary Amine (%) | Reference |
| CsOH | DMF | Room Temp. | 12 | 90 | [2] |
| KOH | DMF | Room Temp. | 12 | Lower than CsOH | [4] |
| NaOH | DMF | Room Temp. | 12 | Lower than CsOH | [4] |
| LiOH | DMF | Room Temp. | 12 | Lower than CsOH | [4] |
Note: This table illustrates the superior performance of CsOH due to the "cesium effect" in promoting mono-N-alkylation.
Table 2: Effect of Solvent on a this compound-Catalyzed Reaction (Hypothetical Data)
| Solvent | Dielectric Constant | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 25 | 24 | 45 |
| Tetrahydrofuran (THF) | 7.5 | 25 | 24 | 75 |
| N,N-Dimethylformamide (DMF) | 36.7 | 25 | 18 | 92 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | 18 | 95 |
Note: This hypothetical data illustrates the common trend of improved reaction rates and yields in polar aprotic solvents for reactions involving this compound.
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed N-Alkylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv.), powdered 4 Å molecular sieves, and anhydrous N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Addition of Base: Under a positive pressure of inert gas, add this compound (1.0-1.2 equiv.).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide, 1.0 equiv.) dropwise to the stirred suspension.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Workflow for N-Alkylation Protocol
Caption: Step-by-step workflow for a typical N-alkylation reaction.
Protocol 2: General Procedure for this compound-Catalyzed Aldol Condensation
This protocol is a general starting point. The specific aldehyde/ketone, solvent, and temperature will need to be optimized.
-
Preparation: To a round-bottom flask under an inert atmosphere, add the carbonyl compound with α-hydrogens (1.0 equiv.) and an anhydrous solvent (e.g., THF or DMF).
-
Addition of Base: Add this compound (catalytic amount, e.g., 0.1-0.2 equiv.).
-
Enolate Formation: Stir the mixture at the desired temperature (e.g., room temperature or below) to allow for enolate formation.
-
Addition of Electrophile: Slowly add the second carbonyl compound (the electrophile, 1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Monitor the formation of the β-hydroxy carbonyl product by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
-
Dehydration (Optional): If the α,β-unsaturated product is desired, the reaction can be heated after the addition of the electrophile, or the isolated β-hydroxy product can be treated with an acid or base.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Protocol 3: General Procedure for this compound-Catalyzed Michael Addition
This is a general protocol for the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Preparation: In a flask under an inert atmosphere, dissolve the Michael donor (e.g., a malonate ester, 1.0 equiv.) in an anhydrous solvent (e.g., THF).
-
Addition of Base: Add this compound (catalytic or stoichiometric amount) and stir to generate the nucleophilic enolate.
-
Addition of Acceptor: Slowly add the Michael acceptor (the α,β-unsaturated compound, 1.0 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at an appropriate temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a mild acid (e.g., dilute HCl or saturated NH₄Cl) and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the resulting adduct by column chromatography or distillation.
References
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. This compound Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 3. Michael Addition [organic-chemistry.org]
- 4. Page loading... [guidechem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Cesium Hydroxide Mediated Reactions
Welcome to the technical support center for troubleshooting reactions mediated by cesium hydroxide (B78521). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using cesium hydroxide?
Low yields in this compound mediated reactions can stem from several factors:
-
Presence of Water: this compound is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] Water can interfere with the reaction by consuming the base, hydrolyzing starting materials or products, or altering the reaction pathway.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role in the efficiency of these reactions. Each reaction has an optimal set of conditions that may need to be determined empirically.[3][4]
-
Impusre Reagents: The purity of this compound, as well as the starting materials and solvents, is crucial. Impurities can poison catalysts, participate in side reactions, or otherwise inhibit the desired transformation.[5]
-
Inadequate Mixing: In heterogeneous reaction mixtures, efficient stirring is necessary to ensure proper contact between the reactants and the base.
-
Over-alkylation or Side Reactions: In reactions like N-alkylation, the formation of undesired byproducts such as tertiary amines or quaternary ammonium (B1175870) salts can reduce the yield of the desired secondary amine.[3][6]
Q2: What is the "cesium effect" and how does it impact my reaction?
The "cesium effect" refers to the often-observed rate enhancement and higher yields in reactions employing cesium bases, like this compound or cesium carbonate, compared to other alkali metal bases.[6][7][8] This is attributed to the large ionic radius and soft Lewis acidity of the cesium cation (Cs⁺), which leads to better solubility and dissociation in organic solvents, resulting in a more available and reactive anion.
Q3: How should I handle and store this compound to ensure its reactivity?
This compound is corrosive and hygroscopic.[9] It should be stored in tightly sealed containers, preferably in a dry environment or under an inert atmosphere (e.g., in a glovebox).[9] Avoid storage in glass containers as it can slowly etch the glass.[9] When weighing and transferring this compound, it is best to do so in a glovebox or under a stream of dry inert gas to minimize exposure to atmospheric moisture.
Q4: Can I substitute this compound with other bases like sodium hydroxide or potassium hydroxide?
While substitution is possible, it often leads to lower yields and reduced selectivity, particularly in reactions that benefit from the "cesium effect" such as certain N-alkylations.[6][7] If you are experiencing low yields with other bases, switching to this compound may be a viable solution.
Troubleshooting Guides
Low Yield in N-Alkylation of Amines
Problem: Low yield of the desired secondary amine and/or formation of over-alkylation products.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Water | Use freshly opened or properly dried this compound. Add activated 4Å molecular sieves to the reaction mixture.[3] | Increased yield and reduced side reactions. |
| Suboptimal Solvent | Use anhydrous N,N-dimethylformamide (DMF), which has been shown to be the optimal solvent for many this compound mediated N-alkylations.[3] | Improved reaction rate and yield. |
| Use of a Weaker Base | If currently using other alkali hydroxides, switch to this compound to leverage the "cesium effect".[6][7] | Higher selectivity for mono-alkylation and increased yield. |
| Reaction Temperature | Optimize the reaction temperature. Start at room temperature and incrementally increase if the reaction is sluggish. Monitor for product decomposition at higher temperatures. | Determine the optimal balance between reaction rate and product stability. |
Quantitative Comparison of Bases in N-Alkylation
The following table summarizes the effect of different alkali metal hydroxides on the yield of a representative N-alkylation reaction.
| Base | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) | Reference |
| LiOH | 25 | 45 | [7] |
| NaOH | 30 | 50 | [7] |
| KOH | 45 | 35 | [7] |
| RbOH | 60 | 20 | [7] |
| CsOH | 85 | 5 | [7] |
Low Yield in Epoxide Ring-Opening Reactions
Problem: Low yield of the desired alcohol product.
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Regioselectivity | In base-catalyzed epoxide ring-opening, the nucleophile should attack the less sterically hindered carbon.[10][11] Confirm the structure of your product to ensure the expected regioselectivity. | Formation of the desired constitutional isomer. |
| Formation of Diol Byproduct | The presence of a 1,2-diol byproduct indicates that water is acting as a nucleophile.[5] Ensure all reagents and solvents are anhydrous. | Minimized formation of the diol and increased yield of the desired alcohol. |
| Weak Nucleophile | Base-catalyzed epoxide ring-opening requires a strong nucleophile. Ensure your nucleophile is sufficiently reactive and has not degraded.[11] | Efficient ring-opening and improved reaction rate. |
| Suboptimal Temperature | The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. Perform the reaction at different temperatures to find the optimum. | Increased yield and reduced byproducts. |
Experimental Protocols
Protocol for Drying this compound and Solvents for a Moisture-Sensitive Reaction
-
Drying this compound:
-
Place the required amount of this compound in a round-bottom flask.
-
Heat the flask gently under high vacuum (using a Schlenk line) with a heat gun. Be cautious not to melt the solid.
-
Continue heating under vacuum for 1-2 hours to remove adsorbed water.
-
Allow the flask to cool to room temperature under vacuum and then backfill with an inert gas (e.g., argon or nitrogen).
-
Transfer the dried this compound in a glovebox or under a positive pressure of inert gas.
-
-
Drying Solvents:
-
Use a solvent purification system (SPS) if available.
-
Alternatively, for solvents like DMF, add activated 4Å molecular sieves to a freshly opened bottle of anhydrous solvent and allow it to stand for at least 24 hours before use.[3]
-
General Protocol for a Trial N-Alkylation Reaction with this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 equiv.), dried this compound (1.2 equiv.), and activated 4Å molecular sieves.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkylating agent (1.1 equiv.) dropwise via syringe.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This technical support center provides a starting point for troubleshooting low yields in this compound mediated reactions. For more complex issues, further investigation and consultation of the primary literature are recommended.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Sciencemadness Discussion Board - caesium carbonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Caesium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
impact of water content on cesium hydroxide reactivity
Welcome to the Technical Support Center for Cesium Hydroxide (B78521) (CsOH) applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling and utilizing CsOH, with a specific focus on the critical impact of water content on its reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction catalyzed by CsOH proceeding slower than expected or not at all?
A1: The most common reason for sluggish reactivity is insufficient water content. Anhydrous or nearly anhydrous conditions can prevent the full dissociation of CsOH into Cs⁺ and OH⁻ ions. The hydroxide ion (OH⁻) is typically the active basic catalyst, and its availability is dependent on hydration. Theoretical studies show that at least three water molecules are required to dissociate the Cs-OH bond.[1][2] For CsOH to function effectively as a base catalyst, a controlled amount of water is often necessary.
Q2: I'm observing corrosion and etching on my borosilicate glassware after running a reaction with CsOH. What's causing this and how can I prevent it?
A2: Cesium hydroxide is one of the strongest known bases and is highly corrosive.[3] It readily attacks the silica (B1680970) (SiO₂) framework of standard borosilicate glass, especially in the presence of moisture which facilitates its reactivity.[4] This reaction forms soluble cesium silicate. To prevent damage to your equipment, avoid using glass containers for storing CsOH solutions or for running reactions over extended periods at high temperatures.[4][5]
-
Recommended Materials: Use reaction vessels and storage containers made of polyethylene, polypropylene, or Teflon.[4]
-
For High-Temperature Applications: Nickel or zirconium crucibles are suitable for high-temperature fusions with CsOH.[3]
Q3: Can I use a 50 wt. % aqueous solution of CsOH directly for a moisture-sensitive reaction?
A3: Using a 50 wt. % aqueous solution directly is not advisable for strictly moisture-sensitive reactions. This commercial solution has a high water content (its molarity is approximately 5.7 M) and is intended for applications where water is tolerated or required.[6] If your reaction requires basic catalysis but must remain anhydrous, consider using anhydrous CsOH monohydrate (CsOH·H₂O) and carefully controlling the reaction environment, or select an alternative non-hydroxide base.
Q4: How does water content affect the catalytic activity of CsOH in polyol synthesis?
A4: In polyurethane foam production, CsOH is a preferred base catalyst for polyol synthesis.[7] While water is needed for its dissociation, excess water can lead to undesirable side reactions. A critical step in these processes involves the removal of water after neutralization to ensure the desired polyol properties and to facilitate the filtration of cesium salts for recycling.[8] The water/polyol ratio is a key parameter that must be optimized to control reaction kinetics and product quality.[8]
Q5: How should I properly store and handle CsOH to maintain its reactivity and ensure safety?
A5: Due to its highly hygroscopic and deliquescent nature, CsOH readily absorbs moisture and carbon dioxide from the atmosphere.[3][9]
-
Storage: Store CsOH in a cool, dry, well-ventilated area in tightly sealed containers made of a non-reactive material like polyethylene.[4][5][10] Keep it separated from acids, metals, and CO₂.[5][11]
-
Handling: Handle CsOH in an inert atmosphere (e.g., a glovebox) to prevent degradation from air and moisture.[4] Always wear appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles or a face shield, and a lab coat.[10][12]
Troubleshooting Guide
Issue: Inconsistent Reaction Yields
| Potential Cause | Troubleshooting Steps |
| Variable Water Content | The reactivity of CsOH is highly dependent on hydration. Ensure a consistent, controlled amount of water is present in each reaction. Use anhydrous solvents and add a specific molar equivalent of water if needed for activation. |
| Reagent Degradation | CsOH reacts with atmospheric CO₂ to form cesium carbonate (Cs₂CO₃), which is a weaker base and may not effectively catalyze the desired reaction.[4] Use freshly opened CsOH or test for carbonate contamination. |
| Incomplete Dissolution | In non-aqueous solvents, CsOH may not fully dissolve, reducing the concentration of the active catalyst. Consider adding a co-solvent or a phase-transfer catalyst to improve solubility. |
Issue: Unwanted Side Reactions
| Potential Cause | Troubleshooting Steps |
| Excess Water | In some organic reactions, excess water can lead to hydrolysis of starting materials, intermediates, or products. Dry solvents and reagents thoroughly and add only the required catalytic amount of water. |
| High Basicity | As a very strong base, CsOH can promote side reactions like elimination or epimerization.[3] If these are observed, consider running the reaction at a lower temperature or using a milder base. |
Quantitative Data Summary
The presence of water molecules directly influences the structure and dissociative state of this compound.
| Number of Water Molecules (n) in CsOH(H₂O)n | Cs-OH Bond Length (Å) | Dissociation State |
| 1 | 2.46 | Not Dissociated |
| 2 | ~2.79 | Lengthened, partial dissociation |
| 3 | ~3.06 | Considered dissociated (Cs⁺/OH⁻ pair) |
| 4 | 3.08 | Fully dissociated and solvated ions |
| Source: Based on data from theoretical studies.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for a CsOH-Catalyzed Aldol Addition
This protocol outlines a typical application of CsOH as a catalyst and includes steps for managing water content.
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck flask with a magnetic stirrer, a thermometer, and a septum.
-
Solvent & Reagent Preparation: Use anhydrous solvent (e.g., THF, distilled from sodium/benzophenone). Ensure all reagents (aldehyde, ketone) are dry and free of acidic impurities.
-
Catalyst Preparation:
-
Weigh the required amount of CsOH·H₂O in a glovebox to minimize exposure to air.
-
Alternatively, to precisely control water content, use anhydrous CsOH and add a specific molar equivalent of deionized water (e.g., 3-4 equivalents per mole of CsOH) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Dissolve the ketone and aldehyde in the anhydrous solvent in the reaction flask.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
-
Add the CsOH catalyst (as solid or a freshly prepared solution) to the stirred mixture.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
-
Workup & Quenching:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) to neutralize the CsOH.
-
Proceed with standard aqueous workup and extraction using an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the product.
-
Protocol 2: Handling a this compound Spill
Safety is paramount when working with CsOH. The correct response to a spill depends on its form (solid or liquid).
-
Immediate Actions:
-
For Solid CsOH Spills:
-
For Liquid CsOH Solution Spills:
-
Contain the spill using an inert absorbent material like sand or vermiculite.[7]
-
For small spills, cautiously dilute with a large amount of water to dissipate heat, then neutralize with a dilute acid (e.g., acetic acid or hydrochloric acid).[7]
-
Absorb the neutralized mixture with sand or another non-combustible material and place it into a closed container for disposal.[7]
-
-
Disposal:
-
Dispose of the contained waste as hazardous material in accordance with local, state, and federal regulations.[11]
-
Visual Guides
Caption: Troubleshooting workflow for CsOH-catalyzed reactions.
Caption: Stepwise hydration and dissociation of this compound.
Caption: Logical workflow for safely handling a CsOH spill.
References
- 1. Aqua dissociation nature of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caesium hydroxide - Wikipedia [en.wikipedia.org]
- 4. Caesium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 水酸化セシウム 溶液 50 wt. % in H2O, 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CsOH | CID 62750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nama-group.com [nama-group.com]
- 10. This compound - ESPI Metals [espimetals.com]
- 11. nj.gov [nj.gov]
- 12. physics.purdue.edu [physics.purdue.edu]
Technical Support Center: Improving Selectivity in Cesium Hydroxide Promoted N-Alkylation
Welcome to the Technical Support Center for Cesium Hydroxide (B78521) (CsOH) Promoted N-Alkylation. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and optimize reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is cesium hydroxide a preferred base for selective mono-N-alkylation of primary amines?
A1: this compound is highly effective in promoting the selective mono-N-alkylation of primary amines due to a phenomenon often referred to as the "cesium effect".[1][2] This effect leads to high chemoselectivity, favoring the formation of secondary amines while significantly suppressing the overalkylation that leads to tertiary amines and quaternary ammonium (B1175870) salts.[3][4][5] When compared to other alkali metal hydroxides like lithium, sodium, and potassium hydroxide, this compound consistently demonstrates superior selectivity for monoalkylation.[1][6]
Q2: What is the typical selectivity I can expect for mono- versus di-alkylation with CsOH?
A2: With this compound, the selectivity between mono- and dialkylation is typically on the order of 9:1 or even higher, which is a significant improvement over other existing protocols.[1] In many cases, particularly with sterically demanding substrates or amino acid derivatives, the desired secondary amine can be obtained exclusively.[1][5]
Q3: Besides CsOH, are other cesium bases like cesium carbonate (Cs₂CO₃) effective for this transformation?
A3: While other cesium bases have been investigated, this compound has been found to be far superior for promoting N-alkylation with high selectivity.[1] Using other cesium bases such as cesium carbonate (Cs₂CO₃), cesium bicarbonate (CsHCO₃), and cesium fluoride (B91410) (CsF) often results in lower conversions, which is presumed to be due to their decreased basicity and solubility.[1]
Q4: What is the role of 4 Å molecular sieves in this reaction?
A4: The addition of a drying agent, such as activated powdered 4 Å molecular sieves, is crucial for optimizing the reaction.[3] The molecular sieves accelerate the alkylation and improve both the yield and selectivity of the secondary amine by removing adventitious water from the reaction medium.[1][6] The presence of water can slow down the reaction rate and diminish selectivity.[1]
Q5: Which solvent is recommended for CsOH-promoted N-alkylation?
A5: Anhydrous N,N-dimethylformamide (DMF) is generally the solvent of choice for these reactions.[1][3] However, other dry polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), 1-methyl-2-pyrrolidinone (B7775990) (NMP), and N,N-dimethylacetamide (DMAC) have also been shown to be effective and provide comparable high yields and selectivity.[1][4][6]
Troubleshooting Guide
Problem 1: Low yield of the desired secondary amine.
| Potential Cause | Troubleshooting Steps |
| Presence of water in the reaction mixture. | Ensure all reagents and the solvent are anhydrous. Add activated powdered 4 Å molecular sieves to the reaction to sequester any residual water.[1][3][6] |
| Suboptimal solvent. | While DMF is the preferred solvent, consider screening other polar aprotic solvents like DMSO, NMP, or DMAC, as they have shown comparable performance.[1][4][6] |
| Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider a moderate increase in temperature. |
| Degraded starting materials. | Use freshly purified starting materials. Ensure the alkylating agent has not decomposed. |
Problem 2: Poor selectivity with significant formation of the tertiary amine.
| Potential Cause | Troubleshooting Steps |
| Use of a base other than CsOH. | Switch to this compound. Other alkali hydroxides are known to give poor selectivities for mono-N-alkylation.[1] |
| Absence of a drying agent. | The inclusion of 4 Å molecular sieves has been shown to improve selectivity.[1] |
| Excessive equivalents of the alkylating agent. | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent. |
| High reaction temperature. | While heating can increase the reaction rate, it may also lead to overalkylation. Try running the reaction at a lower temperature for a longer period. |
| Equivalents of CsOH. | Increasing the equivalents of this compound (e.g., to 3 equivalents) can further suppress the formation of the tertiary amine, although this may slightly decrease the yield of the secondary amine.[1] |
Data Presentation
Table 1: Comparison of Various Bases in the N-Alkylation of Phenethylamine with 1-Bromobutane
| Entry | Base | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) | Ratio (Secondary/Tertiary) |
| 1 | LiOH | 45 | 35 | 1.3:1 |
| 2 | NaOH | 52 | 30 | 1.7:1 |
| 3 | KOH | 55 | 25 | 2.2:1 |
| 4 | RbOH | 60 | 20 | 3:1 |
| 5 | CsOH | 85 | 9 | 9.4:1 |
| 6 | Cs₂CO₃ | <10 | - | - |
| 7 | CsHCO₃ | <5 | - | - |
| 8 | CsF | <5 | - | - |
Data adapted from Salvatore, R. N.; Nagle, A. S.; Jung, K. W. J. Org. Chem. 2002, 67, 674-683.[1]
Table 2: Effect of Solvent on CsOH-Promoted N-Alkylation
| Entry | Solvent | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) | Ratio (Secondary/Tertiary) |
| 1 | DMF | 85 | 9 | 9.4:1 |
| 2 | DMSO | 83 | 10 | 8.3:1 |
| 3 | NMP | 82 | 11 | 7.5:1 |
| 4 | DMAC | 84 | 10 | 8.4:1 |
| 5 | Acetonitrile | 40 | 15 | 2.7:1 |
| 6 | Dichloromethane | <20 | - | - |
Data adapted from Salvatore, R. N.; Nagle, A. S.; Jung, K. W. J. Org. Chem. 2002, 67, 674-683.[1]
Experimental Protocols
General Procedure for the Chemoselective Mono-N-Alkylation of a Primary Amine:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv), anhydrous N,N-dimethylformamide (DMF), and activated powdered 4 Å molecular sieves.
-
Add this compound (CsOH, 1.2-3.0 equiv) to the stirred suspension.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1-1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired secondary amine.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
cesium hydroxide catalyst deactivation and regeneration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of cesium hydroxide (B78521) (CsOH) as a catalyst. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section offers detailed solutions to common problems experienced during the application of cesium hydroxide catalysts.
Problem 1: Decreased Catalytic Activity or Complete Deactivation
Q1: My this compound catalyst has lost its activity. What are the potential causes and how can I address them?
A1: The deactivation of this compound catalysts can be attributed to several factors, primarily poisoning, coking, and leaching of the active species. Identifying the root cause is crucial for effective regeneration and prevention.
Potential Causes & Solutions:
-
Poisoning by Carbon Dioxide (CO₂): this compound is a strong base and readily reacts with acidic gases like CO₂ from the atmosphere to form cesium carbonate (Cs₂CO₃), which is less catalytically active.
-
Troubleshooting:
-
Check for an inert atmosphere: Ensure your reaction is conducted under a completely inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric CO₂.
-
Degas solvents and reactants: Solvents and reactants can contain dissolved CO₂. Degas them thoroughly before use.
-
Regeneration: If CO₂ poisoning has occurred, a regeneration protocol involving thermal treatment or acid washing can be employed (see detailed protocols below).
-
-
-
Coking: In reactions involving organic substrates at elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[1]
-
Troubleshooting:
-
Analyze the catalyst: Characterization techniques such as Temperature-Programmed Oxidation (TPO) or spectroscopic methods can confirm the presence of coke.
-
Optimize reaction conditions: Lowering the reaction temperature or pressure, or adjusting the reactant feed composition, can sometimes minimize coke formation.
-
Regeneration: A common method to remove coke is through controlled oxidation (calcination) in a stream of air or a diluted oxygen mixture.[1]
-
-
-
Leaching: If the this compound is supported on a material (e.g., silica (B1680970), alumina), the active CsOH species may dissolve into the reaction medium, leading to a loss of active sites on the support.
-
Troubleshooting:
-
Analyze the reaction mixture: After the reaction, analyze the liquid phase for the presence of cesium ions to confirm leaching.
-
Modify the catalyst support: Using a support with stronger interaction with cesium or optimizing the catalyst preparation method can reduce leaching.
-
Re-impregnation: In some cases, the leached catalyst support can be regenerated by re-impregnating it with a this compound solution.
-
-
Problem 2: Inconsistent or Poor Product Yield
Q2: I am observing inconsistent yields or the formation of byproducts in my reaction catalyzed by this compound. What could be the issue?
A2: Inconsistent yields are often related to catalyst deactivation, improper reaction setup, or the presence of impurities.
Potential Causes & Solutions:
-
Moisture Content: this compound is highly hygroscopic and will readily absorb moisture from the air. The presence of water can alter the catalytic activity and lead to unwanted side reactions.
-
Troubleshooting:
-
Handle in a dry environment: Handle and store this compound in a glovebox or desiccator.
-
Use dry solvents and reactants: Ensure all components of your reaction are anhydrous.
-
-
-
Reaction with Glassware: As a strong base, this compound can react with silica in glass apparatus, especially at elevated temperatures.[2] This can introduce impurities and reduce the catalyst's effectiveness.
-
Troubleshooting:
-
Use appropriate reaction vessels: Consider using reactors made of stainless steel, nickel, or other resistant materials for high-temperature reactions.
-
-
-
Non-optimal Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and selectivity.
-
Troubleshooting:
-
Perform catalyst loading studies: Systematically vary the amount of this compound to find the optimal concentration for your specific reaction.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the deactivation and regeneration of this compound catalysts.
Q3: What are the primary mechanisms of this compound catalyst deactivation?
A3: The main deactivation mechanisms for this compound catalysts fall into three categories:
-
Chemical Deactivation (Poisoning): This is the strong chemisorption of impurities on the active sites. For CsOH, the most common poison is atmospheric carbon dioxide, which neutralizes the basic sites by forming cesium carbonate.
-
Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances on the catalyst surface. In organic reactions, this is often due to the formation of carbonaceous deposits (coke) that block the active sites and pores.[1][3]
-
Thermal Deactivation: At high temperatures, changes in the catalyst's crystal structure or the interaction between the active phase and the support can occur, leading to a loss of activity. For supported CsOH catalysts, this can also lead to the agglomeration of the active phase.
Q4: Can a deactivated this compound catalyst be regenerated?
A4: Yes, in many cases, a deactivated this compound catalyst can be regenerated to recover a significant portion of its initial activity. The appropriate regeneration method depends on the cause of deactivation.
Q5: What are the common methods for regenerating a this compound catalyst?
A5: The primary regeneration methods are:
-
Thermal Regeneration (Calcination): This is effective for removing coke deposits. The catalyst is heated in a controlled atmosphere (e.g., air or diluted oxygen) to burn off the carbonaceous material.[1]
-
Acid Washing: This method is particularly useful for removing alkali metal poisons. A dilute acid solution is used to wash the catalyst, followed by drying and calcination.[4]
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed impurities or soluble coke precursors.
Data Presentation
The following tables summarize quantitative data related to the deactivation and regeneration of alkali-promoted catalysts. While specific data for CsOH is limited, the data for potassium (K), a similar alkali metal, provides a useful reference.
Table 1: Deactivation and Regeneration of a K-poisoned MnOₓ/TiO₂ Catalyst [4]
| Parameter | Fresh Catalyst | Deactivated Catalyst (K-poisoned) | Regenerated Catalyst (Acid Washed) |
| Specific Surface Area (m²/g) | 85.3 | 72.1 | 82.5 |
| Pore Volume (cm³/g) | 0.28 | 0.21 | 0.26 |
| Surface Acidity (mmol/g) | 0.45 | 0.18 | 0.41 |
| NO Removal Rate at 250°C (%) | ~95% | 35% | 89% |
| Potassium Content (wt%) | 0 | 1.5 | 0.12 |
Table 2: Regeneration Efficiency of K-poisoned Catalyst with Different Methods [4]
| Regeneration Method | NO Removal Rate Recovery at 250°C (%) |
| Impregnation Water Washing | ~10% |
| Stirring Water Washing | ~12% |
| Ultrasonic Water Washing | 13% |
| Acid Washing (0.3 M HNO₃) | 54% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to catalyst regeneration.
Protocol 1: Acid Washing Regeneration of an Alkali Metal-Poisoned Catalyst
This protocol is adapted from the regeneration of a potassium-poisoned catalyst and can be used as a starting point for this compound catalysts.[4]
Objective: To remove alkali metal poisons from a deactivated catalyst.
Materials:
-
Deactivated catalyst
-
Nitric acid (HNO₃), 0.3 mol/L
-
Deionized water
-
Beaker, magnetic stirrer, ultrasonic bath
-
Filtration apparatus
-
Drying oven, furnace
Procedure:
-
Preparation: Place the deactivated catalyst in a beaker.
-
Acid Treatment: Add the 0.3 mol/L nitric acid solution to the beaker at a liquid-to-solid ratio of 10:1 mL/g.
-
Washing: Place the beaker in an ultrasonic bath at a frequency of 30 kHz for 45 minutes. Alternatively, stir the mixture vigorously for the same duration.
-
Filtration: Separate the catalyst from the acid solution by filtration.
-
Rinsing: Wash the catalyst thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the washed catalyst in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried catalyst in a furnace at 400°C for 4 hours in a static air atmosphere.
-
Characterization: Analyze the regenerated catalyst to determine the recovery of its physical and chemical properties and catalytic activity.
Protocol 2: Thermal Regeneration of a Coked Catalyst
This protocol is based on the regeneration of a coked cesium-containing catalyst.[1]
Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst.
Materials:
-
Coked catalyst
-
Tube furnace with temperature and gas flow control
-
Air or a mixture of oxygen and an inert gas (e.g., 5% O₂ in N₂)
Procedure:
-
Loading: Place a known amount of the coked catalyst in the tube furnace.
-
Inert Purge: Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual reactants.
-
Heating: Heat the catalyst to the desired regeneration temperature (e.g., 500-600°C) under the inert gas flow. The heating rate should be controlled (e.g., 5-10°C/min) to avoid thermal shock.
-
Oxidation: Once the target temperature is reached, switch the gas flow to air or the O₂/N₂ mixture. Maintain this flow for a set period (e.g., 2-4 hours) to allow for the complete combustion of the coke.
-
Inert Purge: After the oxidation step, switch the gas flow back to the inert gas and cool the catalyst down to room temperature.
-
Characterization: Evaluate the regenerated catalyst for the removal of coke and the restoration of its catalytic performance.
Visualizations
The following diagrams illustrate key concepts related to this compound catalyst deactivation and regeneration.
Caption: Major deactivation pathways for this compound catalysts.
Caption: A logical workflow for the regeneration of deactivated CsOH catalysts.
Caption: Troubleshooting flowchart for common issues in CsOH catalysis.
References
Technical Support Center: Aqueous Cesium Hydroxide Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of aqueous cesium hydroxide (B78521) (CsOH) solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling and storage of this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in an aqueous cesium hydroxide solution?
A1: The most common sign of degradation is the formation of a white precipitate, which is primarily cesium carbonate (Cs₂CO₃). This occurs due to the reaction of CsOH with carbon dioxide (CO₂) from the atmosphere. A decrease in the solution's pH and a reduction in its expected reactivity are also indicators of degradation.
Q2: What is the recommended container material for storing aqueous CsOH solutions?
A2: Aqueous CsOH solutions are highly corrosive to glass and should not be stored in glass containers.[1][2][3] The strong alkali reacts with silica (B1680970) in the glass, causing etching and potential contamination of the solution with silicates.[1][3] The recommended materials for storage are high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) containers, which exhibit better chemical resistance to strong bases.[1][2][3]
Q3: How should aqueous CsOH solutions be stored to maximize stability?
A3: To maximize stability, aqueous CsOH solutions should be stored in a cool, dry, and well-ventilated area in tightly sealed containers made of HDPE or polypropylene.[1][2] The container should be kept tightly closed to minimize exposure to atmospheric CO₂. For long-term storage, blanketing the solution with an inert gas, such as nitrogen or argon, can further prevent the formation of cesium carbonate.
Q4: Can I use a CsOH solution that has a white precipitate?
A4: The presence of a white precipitate (cesium carbonate) indicates that the solution has degraded and the concentration of active CsOH has decreased. For applications sensitive to hydroxide concentration or the presence of carbonate ions, the solution should be discarded or purified. For some applications, the presence of a small amount of carbonate may be tolerable, but the effective CsOH concentration will be lower than the nominal value.
Q5: How does temperature affect the stability of CsOH solutions?
A5: Elevated temperatures can accelerate the degradation of CsOH solutions and may increase the leaching of additives from plastic containers. It is recommended to store CsOH solutions at controlled room temperature, away from direct sunlight and heat sources.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| White precipitate forms in the solution. | Reaction with atmospheric carbon dioxide (CO₂). | - Ensure the container is always tightly sealed when not in use.- For long-term storage, consider transferring the solution to a container with a nitrogen or argon headspace.- If the precipitate is significant, the solution's concentration is compromised. Consider preparing a fresh solution. |
| Reduced reactivity or lower than expected pH. | Degradation of CsOH to cesium carbonate. | - Verify the concentration of the solution using an appropriate analytical method (e.g., titration).- If the concentration is too low for the intended application, prepare a fresh solution. |
| Visible etching or damage to the storage container. | Use of an inappropriate container material (e.g., glass). | - Immediately transfer the solution to a suitable container made of HDPE or polypropylene.- Dispose of the damaged container and the potentially contaminated solution according to safety guidelines. |
| Discoloration of the solution. | Leaching of additives from the plastic container or other contamination. | - The solution may be contaminated and should be discarded.- Use high-quality, virgin HDPE or polypropylene containers to minimize leaching. |
Quantitative Stability Data (Illustrative)
Due to the limited availability of public, long-term stability data for aqueous this compound solutions, the following tables are provided as illustrative examples based on the known chemical properties of CsOH and general principles of stability for strong bases. These tables model the expected changes in a 50% (w/w) CsOH solution under different storage conditions.
Table 1: Estimated Stability of 50% (w/w) Aqueous CsOH Solution at 25°C in a Tightly Sealed HDPE Container
| Time (Months) | Estimated CsOH Concentration (% w/w) | Estimated Cesium Carbonate Impurity (% w/w) |
| 0 | 50.0 | < 0.1 |
| 3 | 49.8 | ~ 0.3 |
| 6 | 49.5 | ~ 0.6 |
| 12 | 49.0 | ~ 1.2 |
| 24 | 48.0 | ~ 2.4 |
Table 2: Estimated Stability of 50% (w/w) Aqueous CsOH Solution at 25°C in a Loosely Sealed HDPE Container (Increased CO₂ Exposure)
| Time (Months) | Estimated CsOH Concentration (% w/w) | Estimated Cesium Carbonate Impurity (% w/w) |
| 0 | 50.0 | < 0.1 |
| 3 | 49.0 | ~ 1.2 |
| 6 | 48.0 | ~ 2.4 |
| 12 | 46.0 | ~ 4.8 |
| 24 | 42.0 | ~ 9.6 |
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Titration
This protocol describes a standard acid-base titration to determine the concentration of a CsOH solution.
-
Materials:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Phenolphthalein (B1677637) indicator
-
Deionized, CO₂-free water
-
Burette, pipette, conical flask
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a sample of the CsOH solution (e.g., 1-2 g) into a conical flask containing a known volume of deionized, CO₂-free water (e.g., 50 mL).
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution will turn pink.
-
Titrate the CsOH solution with the standardized HCl solution from the burette until the pink color disappears.
-
Record the volume of HCl used.
-
Repeat the titration at least two more times for consistency.
-
Calculate the concentration of CsOH using the formula: % CsOH = (V_HCl × M_HCl × Molar Mass_CsOH) / (Mass_sample) × 100
-
Protocol 2: Quantification of Cesium Carbonate Impurity
This protocol outlines a method to determine the amount of cesium carbonate impurity in a CsOH solution.
-
Materials:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Barium chloride (BaCl₂) solution (10% w/v)
-
Phenolphthalein and Methyl Orange indicators
-
Deionized, CO₂-free water
-
Burette, pipette, conical flasks
-
-
Procedure:
-
Pipette a known volume of the CsOH solution into two separate conical flasks.
-
Flask 1 (Total Alkalinity):
-
Add deionized, CO₂-free water and 2-3 drops of Methyl Orange indicator.
-
Titrate with standardized HCl until the endpoint (color change from yellow to orange-red). This volume corresponds to the neutralization of both CsOH and Cs₂CO₃.
-
-
Flask 2 (Hydroxide Content):
-
Add an excess of BaCl₂ solution to precipitate the carbonate as barium carbonate (BaCO₃).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized HCl until the pink color disappears. This volume corresponds only to the CsOH.
-
-
The volume of HCl used for the carbonate is the difference between the volumes used for Flask 1 and Flask 2.
-
Calculate the percentage of cesium carbonate.
-
Visualizations
References
Technical Support Center: Optimal Use of Cesium Hydroxide in Research and Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of cesium hydroxide (B78521) (CsOH). A strong base, its efficacy is critically dependent on the choice of solvent. This guide offers troubleshooting advice and frequently asked questions to ensure optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is cesium hydroxide and what are its primary applications in research?
This compound (CsOH) is a strong base, considered one of the most powerful alkali metal hydroxides.[1][2] It appears as a white to yellowish crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][3] In research and development, CsOH is utilized as a potent catalyst in various organic synthesis reactions, including polymerization and the formation of carbon-carbon and carbon-heteroatom bonds.[2] It is also used as an electrolyte in alkaline storage batteries, particularly at sub-zero temperatures.[2]
Q2: How does the choice of solvent affect the performance of this compound?
The choice of solvent is critical for the reactivity of this compound. In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), the cesium cation (Cs+) is poorly solvated. This leads to a more "naked" and highly reactive hydroxide anion (OH-), a phenomenon often referred to as the "cesium effect". This increased reactivity can lead to higher yields and greater selectivity in many organic reactions compared to other alkali metal hydroxides. In polar protic solvents, such as water and alcohols, the hydroxide ion is heavily solvated through hydrogen bonding, which can reduce its nucleophilicity and basicity.
Q3: What are the recommended solvents for reactions involving this compound?
For many organic synthesis applications, polar aprotic solvents are preferred to maximize the reactivity of this compound.
| Solvent Category | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), Tetrahydrofuran (THF), Acetonitrile (MeCN) | These solvents poorly solvate the cesium cation, enhancing the reactivity of the hydroxide anion (the "cesium effect"). They are ideal for reactions requiring a strong, non-nucleophilic base. |
| Polar Protic | Water, Ethanol, Methanol | This compound is highly soluble in these solvents.[1][4][5][6] However, the reactivity of the hydroxide ion may be diminished due to solvation. These are suitable for applications where high solubility is the primary concern and reduced reactivity is acceptable. |
| Nonpolar | Benzene, Cyclohexane | This compound has very low solubility in nonpolar solvents and their use is generally not recommended. |
Q4: What is the "cesium effect" and how does it influence reaction outcomes?
The "cesium effect" refers to the enhanced reactivity and selectivity observed when using cesium bases, like this compound, in certain organic reactions, particularly in polar aprotic solvents. This effect is attributed to the large ionic radius and low charge density of the cesium cation (Cs+), which results in weak coordination with solvent molecules and the anionic reactant. This leaves the anion more "naked" and thus more nucleophilic and basic, leading to faster reaction rates and often higher yields and selectivity compared to lighter alkali metal hydroxides like NaOH or KOH.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Presence of Water: this compound is highly hygroscopic. Absorbed water can quench the base and interfere with the reaction. 2. Inappropriate Solvent: The chosen solvent may not be optimal for the specific reaction, leading to poor solubility of reactants or reduced reactivity of the base. 3. Carbon Dioxide Absorption: CsOH readily reacts with atmospheric CO2 to form cesium carbonate (Cs2CO3), which is a weaker base. | 1. Use Anhydrous Conditions: Handle solid CsOH in a glovebox or under an inert atmosphere. Use anhydrous solvents and consider adding molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge any residual water. 2. Solvent Optimization: Refer to the solvent selection table and literature for the optimal solvent for your reaction type. For many organic reactions, a switch to a polar aprotic solvent like DMF or DMSO can significantly improve yields. 3. Fresh Reagent: Use freshly opened or properly stored this compound. Avoid prolonged exposure to air. |
| Formation of Byproducts / Low Selectivity | 1. Over-alkylation: In reactions like N-alkylation of primary amines, over-alkylation to form tertiary amines can be a problem. 2. Side Reactions: The high basicity of CsOH can promote undesired side reactions, such as elimination or enolization. | 1. Leverage the "Cesium Effect": The use of this compound in a polar aprotic solvent often inherently provides higher selectivity for mono-alkylation compared to other bases. 2. Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired kinetic product. |
| Difficulty in Handling/Inconsistent Results | 1. Hygroscopic Nature: As mentioned, absorption of water can lead to inconsistent concentrations and reactivity. 2. Corrosive Nature: this compound is highly corrosive and can react with glass containers over time.[6] | 1. Proper Storage and Handling: Store CsOH in a tightly sealed container in a desiccator or glovebox. Weigh and dispense the reagent quickly to minimize exposure to air. 2. Use Appropriate Labware: For prolonged storage of solutions or high-temperature reactions, consider using polyethylene (B3416737) or other resistant plastic containers instead of glass. |
Experimental Protocols
Example Protocol: Chemoselective N-monoalkylation of a Primary Amine
This protocol is a general guideline for the N-monoalkylation of a primary amine using this compound, which is known to provide high chemoselectivity, favoring the formation of the secondary amine over the tertiary amine.
Materials:
-
Primary amine
-
Alkyl bromide
-
This compound (CsOH), solid
-
Anhydrous N,N-dimethylformamide (DMF)
-
4 Å molecular sieves, powdered and activated
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, add the primary amine (1.0 eq.), the alkyl bromide (1.0-1.2 eq.), and freshly powdered and activated 4 Å molecular sieves to a dry reaction flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to the flask to achieve the desired reaction concentration.
-
While stirring vigorously, add solid this compound (1.5-2.0 eq.) to the reaction mixture in one portion.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired secondary amine.
Visualizations
Caption: General experimental workflow for N-monoalkylation using this compound.
Caption: The "Cesium Effect": Enhanced reactivity in polar aprotic solvents.
References
- 1. Caesium hydroxide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. CAS 21351-79-1: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CsOH | CID 62750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nama-group.com [nama-group.com]
- 6. Caesium hydroxide - Sciencemadness Wiki [sciencemadness.org]
mitigating the corrosiveness of cesium hydroxide in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on mitigating the corrosive effects of cesium hydroxide (B78521) (CsOH) in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered in the laboratory, offering practical solutions and preventative measures.
Troubleshooting Guide: Material and Equipment Corrosion
| Problem | Potential Cause | Recommended Action |
| Visible etching, clouding, or cracking of glass or quartz apparatus. | Cesium hydroxide is a strong base that readily attacks silica-based materials like glass and quartz. | Immediately transfer the this compound solution to a compatible container made of polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polytetrafluoroethylene (PTFE), or polyetheretherketone (PEEK).[1] For future experiments, avoid using glass or quartz for direct, prolonged contact with CsOH solutions. |
| Discoloration, pitting, or unexpected degradation of stainless steel components. | While stainless steel offers some resistance, it can be susceptible to corrosion by this compound, especially at elevated temperatures and concentrations. The presence of steam can accelerate this corrosion.[2][3] | For high-temperature applications, consider using higher-grade stainless steels or more resistant nickel alloys like Inconel or Hastelloy.[4][5] Regularly inspect stainless steel components for any signs of corrosion. |
| Swelling, discoloration, or softening of plastic components. | Not all polymers are compatible with strong bases like this compound, especially at higher concentrations and temperatures. | Verify the chemical compatibility of any polymer before use. PTFE and PEEK generally exhibit excellent resistance to a wide range of chemicals, including strong bases.[6][7][8][9][10] Refer to manufacturer-provided compatibility charts. |
| Leakage from reaction vessel or tubing connections. | Corrosion of vessel materials or degradation of sealing components (e.g., O-rings, gaskets) can lead to leaks. | Ensure all components in contact with this compound are made of compatible materials. Regularly inspect seals and connections for any signs of degradation and replace them as needed. |
Frequently Asked Questions (FAQs)
Material Compatibility
Q1: What are the most suitable materials for handling and storing this compound solutions in a laboratory setting?
For general laboratory use, including storage and reaction vessels, high-density polyethylene (HDPE), polypropylene (PP), and polytetrafluoroethylene (PTFE) are highly recommended due to their excellent chemical resistance to strong bases.[1] For applications requiring higher mechanical strength and temperature resistance, polyetheretherketone (PEEK) is a suitable alternative.[6][8]
Q2: Can I use stainless steel with this compound?
The compatibility of stainless steel with this compound is dependent on the specific conditions of your experiment.
-
Temperature: Corrosion rates of stainless steel, such as SUS-304L, increase significantly with temperature in the presence of this compound and steam.[2][3]
-
Concentration: Higher concentrations of this compound can lead to increased corrosion.[2]
-
Alloy Composition: Nickel-based alloys like Inconel and Hastelloy generally offer superior corrosion resistance to caustic solutions compared to standard stainless steels.[4][5][11]
It is crucial to evaluate the compatibility for your specific experimental parameters.
Q3: Why is glassware not recommended for use with this compound?
This compound, being a strong alkali, readily reacts with and dissolves the silica (B1680970) (silicon dioxide) that is the primary component of glass, including borosilicate glass. This reaction can lead to the etching and eventual failure of the glassware, as well as contamination of the solution with silicates.
Experimental Setup and Procedures
Q4: How can I design an experimental setup to minimize corrosion when working with this compound?
A well-designed setup is critical for safely handling this compound. The following diagram illustrates a recommended workflow for material selection and setup design.
Safety and Handling
Q5: What are the proper procedures for cleaning up a this compound spill?
For small spills, trained personnel wearing appropriate personal protective equipment (PPE), including gloves, chemical splash goggles, a face shield, and a lab coat, can proceed with cleanup.[1]
-
Containment: If the spilled material is a liquid, contain it using an inert absorbent material like sand, earth, or vermiculite.[12][13]
-
Neutralization: Carefully neutralize the spill. For bases like this compound, a weak acid such as citric acid or ascorbic acid can be used.[12][14] Use pH paper to confirm that the spill has been neutralized to a pH between 6 and 9.
-
Collection: Collect the neutralized residue and absorbent material into a suitable, labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste according to your institution's hazardous waste guidelines.[15][16]
Q6: How should I dispose of this compound waste?
This compound waste is considered hazardous.[1]
-
Neutralization: If permissible by your institution's safety protocols, neutralize the waste solution by slowly adding a weak acid (e.g., citric acid, acetic acid) while stirring in a fume hood. Monitor the pH to ensure it is within the acceptable range for disposal (typically between 6 and 9).
-
Collection: Collect the neutralized waste in a clearly labeled, compatible container (e.g., polyethylene).[1]
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste.[15][16] Never pour untreated this compound down the drain.
Material Compatibility Data
The following tables provide a summary of the compatibility of various materials with this compound. This data is intended as a general guide; it is crucial to consult manufacturer specifications and conduct tests under your specific experimental conditions.
Table 1: Metals
| Material | Compatibility with this compound | Notes |
| Stainless Steel (304/304L) | Fair to Good | Corrosion rate increases with temperature and concentration, especially in the presence of steam.[2][3] |
| Stainless Steel (316/316L) | Good | Generally offers better resistance than 304 stainless steel, but still susceptible to corrosion at high temperatures and concentrations. |
| Nickel Alloys (e.g., Inconel, Hastelloy) | Excellent | High nickel content provides excellent resistance to caustic solutions, even at elevated temperatures.[4][5][11] |
| Aluminum, Zinc, Tin, Lead | Poor | These metals are attacked by strong bases like this compound, which can produce flammable hydrogen gas.[17] |
Table 2: Polymers
| Material | Compatibility with this compound | Notes |
| Polytetrafluoroethylene (PTFE) | Excellent | Very non-reactive and suitable for a wide range of temperatures and concentrations.[7][9][10] |
| Polyetheretherketone (PEEK) | Excellent | Offers excellent chemical resistance and maintains its properties at elevated temperatures.[6][8] |
| Polyethylene (PE) | Excellent | A good choice for storage containers and general labware at ambient temperatures.[1] |
| Polypropylene (PP) | Excellent | Similar to PE, it is a cost-effective and resistant material for many applications.[1] |
| Polyvinyl Chloride (PVC) | Fair to Good | Compatibility can vary depending on the formulation and experimental conditions. Testing is recommended. |
Table 3: Ceramics and Other Materials
| Material | Compatibility with this compound | Notes |
| Glass (Borosilicate, Soda-Lime) | Poor | Attacked by strong bases, leading to etching and potential failure. |
| Quartz | Poor | Similar to glass, it is susceptible to attack by this compound. |
| Alumina (B75360) (Al₂O₃) | Good to Excellent | High-purity alumina ceramics generally exhibit good resistance to alkaline solutions. |
| Zirconia (ZrO₂) | Good to Excellent | Zirconia-based ceramics are also known for their good chemical resistance. |
Experimental Protocols
Protocol 1: Material Compatibility Testing by Immersion (Adapted from ASTM G31)
This protocol outlines a procedure for determining the corrosion rate of a material when immersed in a this compound solution.[18][19][20][21][22]
Objective: To quantify the corrosion rate of a material in a specific this compound solution at a given temperature.
Materials:
-
Test coupons of the material of interest with known surface area and initial weight.
-
This compound solution of the desired concentration.
-
Reaction vessel made of a compatible material (e.g., PTFE-lined autoclave for elevated temperatures, or a sealed polypropylene container for room temperature).
-
Temperature control system (e.g., oven, heating mantle, water bath).
-
Analytical balance.
-
Personal Protective Equipment (PPE).
Procedure:
-
Specimen Preparation:
-
Clean the test coupons thoroughly to remove any surface contaminants.
-
Dry the coupons completely and weigh them accurately to four decimal places.
-
Measure the dimensions of the coupons to calculate the surface area.
-
-
Test Setup:
-
Place the this compound solution in the reaction vessel.
-
Suspend the test coupons in the solution, ensuring they are fully immersed and not in contact with each other or the vessel walls.
-
Seal the vessel.
-
-
Exposure:
-
Place the vessel in the temperature-controlled environment for the desired duration.
-
-
Post-Exposure Cleaning and Evaluation:
-
Carefully remove the coupons from the solution.
-
Clean the coupons to remove any corrosion products according to standard procedures (e.g., chemical cleaning, gentle mechanical cleaning).
-
Dry the coupons thoroughly and re-weigh them accurately.
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss.
-
Use the following formula to determine the corrosion rate in millimeters per year (mm/y): Corrosion Rate (mm/y) = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10⁴)
-
W = weight loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
-
The following diagram illustrates the decision-making process for selecting appropriate materials for an experimental setup involving this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Corrosion of austenitic stainless steel in steam containing this compound (Journal Article) | ETDEWEB [osti.gov]
- 4. What is the corrosion resistance of Inconel 600 Sheets? [sasaalloy.com]
- 5. reactivealloy.com [reactivealloy.com]
- 6. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
- 7. calpaclab.com [calpaclab.com]
- 8. daichem.co.jp [daichem.co.jp]
- 9. labdepotinc.com [labdepotinc.com]
- 10. Ptfe and-Teflon Chemical Compatibility Chart [abfeng.in]
- 11. super-metals.com [super-metals.com]
- 12. jk-sci.com [jk-sci.com]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 17. nj.gov [nj.gov]
- 18. eurolab.net [eurolab.net]
- 19. testinglab.com [testinglab.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 22. intertekinform.com [intertekinform.com]
Validation & Comparative
A Comparative Analysis of Cesium Hydroxide and Potassium Hydroxide Basicity for Researchers
For scientists and professionals in drug development and chemical research, the selection of an appropriate base is a critical decision that can significantly influence reaction outcomes. This guide provides a comprehensive comparison of the basicity of cesium hydroxide (B78521) (CsOH) and potassium hydroxide (KOH), supported by physicochemical data and outlining experimental protocols for their characterization.
Executive Summary
Cesium hydroxide is intrinsically a stronger base than potassium hydroxide. This heightened basicity is a direct consequence of cesium's position in the periodic table as a larger and more electropositive alkali metal compared to potassium. The lower charge density of the cesium cation (Cs⁺) results in a weaker electrostatic attraction to the hydroxide anion (OH⁻), facilitating greater dissociation and a higher effective concentration of hydroxide ions in solution. While in aqueous solutions the leveling effect of water mutes this difference, in non-aqueous solvents and in the gas phase, the superior basicity of this compound is more pronounced and can be leveraged in various chemical transformations.
Data Presentation: Physicochemical Properties
The fundamental properties of this compound and potassium hydroxide are summarized below, providing a quantitative basis for comparison.
| Property | This compound (CsOH) | Potassium Hydroxide (KOH) |
| Molar Mass | 149.91 g/mol | 56.11 g/mol [1] |
| pKa of Conjugate Acid (H₂O) | 15.76[2] | ~14.7 - 15.7[3][4] |
| pKb | -1.76 (calculated from pKa) | ~ -0.7 to -1.7 (calculated from pKa) |
| Melting Point | 272 °C[2] | 410 °C[1] |
| Solubility in Water | 300 g/100 mL at 30 °C[2] | 121 g/100 mL at 25 °C[1] |
| Ionic Radius of Cation | 167 pm | 138 pm |
| Electronegativity of Cation (Pauling Scale) | 0.79 | 0.82 |
Theoretical Framework of Basicity
The basicity of alkali metal hydroxides increases down the group in the periodic table (LiOH < NaOH < KOH < RbOH < CsOH).[5] This trend is primarily governed by the properties of the alkali metal cation.
As the ionic radius increases from K⁺ to Cs⁺, the charge density of the cation decreases. This leads to a weaker electrostatic attraction between the cation and the hydroxide anion, resulting in a lower M-OH bond strength. Consequently, CsOH dissociates more readily in solution to furnish a higher concentration of free hydroxide ions, thus exhibiting stronger basicity.[6][7]
Experimental Protocols for Basicity Determination
The comparative basicity of CsOH and KOH can be experimentally determined using several methods. Potentiometric and conductometric titrations are particularly well-suited for strong bases.
Potentiometric Titration in Non-Aqueous Media
In aqueous solutions, both CsOH and KOH are strong bases and are fully dissociated, exhibiting a "leveling effect" where their apparent basicities are similar. To differentiate their intrinsic basicities, non-aqueous solvents are employed.
Objective: To determine and compare the half-neutralization potentials of CsOH and KOH in a non-aqueous solvent.
Materials:
-
This compound
-
Potassium hydroxide
-
Standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in dioxane)
-
Anhydrous non-aqueous solvent (e.g., acetonitrile, DMSO)
-
Potentiometer with a glass electrode and a reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare solutions of CsOH and KOH of known concentrations in the chosen anhydrous solvent.
-
Calibrate the pH electrode using standard buffer solutions.
-
Titrate a known volume of the base solution with the standardized acidic titrant.
-
Record the potential (in millivolts) as a function of the volume of titrant added.
-
Plot the titration curve (potential vs. volume) and its first derivative to accurately determine the equivalence point.
-
The potential at the half-equivalence point can be used to compare the relative strengths of the bases under the specific solvent conditions. A more positive half-neutralization potential indicates a stronger base.
Conductometric Titration
This method relies on the change in electrical conductivity of the solution during the titration.
Objective: To determine the equivalence point of the neutralization reaction of CsOH and KOH with a strong acid by monitoring conductivity.
Materials:
-
This compound solution
-
Potassium hydroxide solution
-
Standardized solution of a strong acid (e.g., HCl)
-
Conductivity meter with a conductivity cell
Procedure:
-
Place a known volume of the base solution (CsOH or KOH) in a beaker and immerse the conductivity cell.
-
Measure the initial conductivity of the solution.
-
Add the acidic titrant in small, known increments.
-
After each addition, stir the solution and measure the conductivity.
-
Plot the conductivity as a function of the volume of titrant added.
-
The plot will consist of two lines with different slopes. The point of intersection of these lines represents the equivalence point.
The initial conductivity is high due to the presence of mobile OH⁻ ions. As the acid is added, the OH⁻ ions are replaced by the less mobile anions of the acid, causing the conductivity to decrease. After the equivalence point, the conductivity increases due to the addition of excess H⁺ ions from the strong acid.
Applications in Catalysis: The Aldol (B89426) Condensation Example
The choice between CsOH and KOH as a basic catalyst can significantly impact the efficiency and selectivity of organic reactions. In reactions where a strong, non-nucleophilic base is required, the slightly higher basicity of CsOH can be advantageous.
The aldol condensation is a classic example of a base-catalyzed carbon-carbon bond-forming reaction.[8][9] The reaction proceeds via the formation of an enolate, the concentration of which is dependent on the strength of the base used.
In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), KOH is known to form a "superbasic" medium, significantly enhancing its reactivity.[10][11] While specific comparative studies on the catalytic activity of CsOH versus KOH in aldol condensations are not abundant in readily available literature, the established basicity trend suggests that CsOH would also exhibit high activity, potentially leading to faster reaction rates or enabling the use of less reactive substrates.
Conclusion
Both this compound and potassium hydroxide are strong bases essential in various research and industrial applications. The primary distinction lies in their intrinsic basicity, with this compound being the stronger of the two due to the larger size and lower electronegativity of the cesium cation. This difference is most pronounced in non-aqueous environments. The choice between CsOH and KOH should be guided by the specific requirements of the chemical transformation, including the desired reaction rate, the nature of the solvent, and the sensitivity of the substrates to the basicity of the medium. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of their basicity in a laboratory setting.
References
- 1. Potassium hydroxide - Wikipedia [en.wikipedia.org]
- 2. Caesium hydroxide - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Aldol Condensation Versus Superbase-Catalyzed Addition of Ketones to Acetylenes: A Quantum-Chemical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cesium Hydroxide vs. Sodium Hydroxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of base can be a critical determinant of reaction efficiency, selectivity, and overall success. While sodium hydroxide (B78521) (NaOH) is a ubiquitous and cost-effective choice, cesium hydroxide (CsOH) has emerged as a powerful alternative, offering distinct advantages in specific applications. This guide provides an objective comparison of these two alkali metal hydroxides, supported by available experimental insights, to inform your selection process in the laboratory and in process development.
Core Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the intrinsic properties of each hydroxide is crucial to appreciating their differential behavior in reaction environments. This compound is recognized as the strongest of the alkali metal hydroxides.[1]
| Property | This compound (CsOH) | Sodium Hydroxide (NaOH) | Key Implications in Organic Synthesis |
| Molar Mass ( g/mol ) | 149.91 | 40.00 | Stoichiometric calculations and cost analysis. |
| Basicity (pKa of conjugate acid, H₂O) | ~15.7 | ~15.7 | In aqueous media, both are strong bases. However, the larger ionic radius and lower charge density of the Cs⁺ ion can lead to more "free" and reactive hydroxide ions in certain organic solvents, contributing to its enhanced reactivity.[2] |
| Solubility in Water ( g/100 mL) | 300 (30 °C)[1] | 111 (20 °C) | High solubility for both ensures availability in aqueous reaction media. NaOH has higher molar concentration in saturated aqueous solution.[2] |
| Solubility in Ethanol | Soluble[1] | Soluble | Good solubility in polar protic solvents is advantageous for a range of reactions. |
| Hygroscopicity | Extremely hygroscopic and deliquescent[1] | Very hygroscopic | Both require careful handling and storage to prevent absorption of atmospheric moisture, which can affect reaction stoichiometry and conditions. |
| Ionic Radius of Cation (pm) | 167 | 102 | The larger size of the cesium cation is believed to contribute to the "cesium effect," influencing the solubility of intermediates and the aggregation state of reactants, thereby enhancing reactivity and selectivity. |
Performance in Key Organic Transformations
The superior performance of this compound is most prominently documented in reactions where high selectivity is paramount.
N-Alkylation of Primary Amines: The "Cesium Effect" in Action
A significant challenge in the N-alkylation of primary amines is the propensity for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. This compound has demonstrated remarkable chemoselectivity for mono-N-alkylation.[3][4] This phenomenon, often termed the "cesium effect," is attributed to the unique properties of the cesium cation.[5]
Comparative Performance in N-Alkylation
| Base | Product Distribution | Yield of Secondary Amine | Observations | Reference |
| This compound (CsOH) | Predominantly mono-alkylation | High to excellent | Suppresses overalkylation, leading to high chemoselectivity. Effective for a wide range of primary amines and alkylating agents. | [3][4][5] |
| Sodium Hydroxide (NaOH) | Mixture of mono-, di-, and tri-alkylated products | Generally lower | Prone to overalkylation due to the increased nucleophilicity of the secondary amine product. | [3][5] |
The high chemoselectivity observed with CsOH makes it a superior choice for the synthesis of secondary amines, which are crucial intermediates in the pharmaceutical industry.[3][6]
Ester Hydrolysis (Saponification)
Both this compound and sodium hydroxide are effective reagents for the hydrolysis of esters to the corresponding carboxylate salts and alcohols, a reaction commonly known as saponification.[7][8] The reaction proceeds via nucleophilic acyl substitution.
Aldol (B89426) Condensation
The aldol condensation, a fundamental carbon-carbon bond-forming reaction, is typically catalyzed by a base that facilitates the formation of an enolate. Both NaOH and KOH are commonly employed for this purpose.[9][10][11]
The choice of base can influence the equilibrium between the aldol addition product and the final condensed α,β-unsaturated carbonyl compound.[12] While there is a lack of direct comparative studies showcasing the performance of CsOH against NaOH in this reaction, the stronger basicity of CsOH could potentially lead to faster enolate formation and subsequent reaction. However, this could also promote undesired side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is fundamental to the synthesis of biaryls and other conjugated systems. The base plays a crucial role in the catalytic cycle by activating the boronic acid for transmetalation.[13][14]
A variety of bases, including hydroxides, carbonates, and phosphates, are used in Suzuki-Miyaura reactions. While cesium carbonate (Cs₂CO₃) is a well-regarded base in this context, the use of this compound has also been reported. The choice of base is highly dependent on the specific substrates and catalyst system.[1][13] There is no clear consensus from the available literature to suggest a universal superiority of CsOH over NaOH in all Suzuki-Miyaura couplings.
Experimental Methodologies
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for key reactions discussed.
N-Monoalkylation of a Primary Amine using this compound
This protocol is based on the highly chemoselective mono-alkylation method.[3][15]
Reactants:
-
Primary amine (1.0 mmol)
-
Alkyl bromide (1.1 mmol)
-
This compound monohydrate (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
4 Å molecular sieves (powdered, 250 mg)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary amine, this compound monohydrate, and powdered 4 Å molecular sieves.
-
Add anhydrous DMF to the flask via syringe.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add the alkyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.
Ester Hydrolysis (Saponification) using Sodium Hydroxide
This is a general procedure for the saponification of a simple ester.[7][16][17]
Reactants:
-
Ester (e.g., ethyl acetate) (0.1 mol)
-
Sodium hydroxide (0.15 mol)
-
Ethanol/Water (1:1 mixture, 100 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the ester in the ethanol/water mixture.
-
Add the sodium hydroxide pellets or a concentrated aqueous solution to the flask.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (as monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
If the alcohol product is volatile, it can be removed by distillation.
-
To isolate the carboxylic acid, carefully acidify the remaining aqueous solution with a strong acid (e.g., 2M HCl) until the solution is acidic to litmus (B1172312) paper.
-
The carboxylic acid may precipitate out of solution and can be collected by filtration. If it is soluble, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.
Visualizing Reaction Pathways
To further elucidate the processes discussed, the following diagrams illustrate a key reaction workflow and a catalytic cycle.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. This compound Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 4. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 10. Ch18: Aldol reaction of RCHO [chem.ucalgary.ca]
- 11. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Video: Hydrolysis of an Ester - Procedure [jove.com]
- 17. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
A Comparative Guide to Alkali Bases in Biodiesel Production: Cesium Hydroxide vs. Other Catalysts
For researchers, scientists, and professionals in drug development, the quest for efficient and effective catalytic processes is paramount. In the realm of renewable energy, the production of biodiesel through the transesterification of triglycerides is a focal point of research. The choice of catalyst in this process significantly influences reaction efficiency, yield, and overall economic viability. This guide provides an objective comparison of the performance of cesium hydroxide (B78521) against other common alkali bases—sodium hydroxide, potassium hydroxide, and lithium hydroxide—supported by available experimental data.
The transesterification process is a chemical reaction in which triglycerides (fats and oils) react with an alcohol, typically methanol (B129727), in the presence of a catalyst to produce fatty acid methyl esters (biodiesel) and glycerol (B35011). Alkali metal hydroxides are widely used as catalysts due to their high activity and low cost. The catalytic activity of these hydroxides generally follows the order of basicity: CsOH > KOH > NaOH > LiOH. However, factors such as solubility in methanol, cost, and side reactions also play a crucial role in their overall performance.
Performance Comparison of Alkali Hydroxide Catalysts
While extensive research has been conducted on the catalytic performance of sodium hydroxide (NaOH) and potassium hydroxide (KOH) in biodiesel production, direct comparative studies including cesium hydroxide (CsOH) and lithium hydroxide (LiOH) under identical experimental conditions are limited in publicly available literature. The following tables summarize the performance of NaOH and KOH from various studies and include available data for LiOH, primarily from research on heterogeneous catalysts. A significant data gap exists for the performance of homogeneous CsOH as a catalyst in biodiesel production.
Table 1: Comparison of Biodiesel Yield with Various Alkali Hydroxide Catalysts
| Catalyst | Oil Type | Methanol:Oil Molar Ratio | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time | Biodiesel Yield (%) | Reference |
| NaOH | Soybean Oil | 6:1 | 1.0 | 60 | - | ~82 | [1] |
| NaOH | Soybean WCO | - | - | - | - | 97 | [2] |
| NaOH | Jatropha Oil | 5:1 | - | 55 | - | 79 (SST), 81 (DST), 84 (FP) | [3] |
| KOH | Soybean Oil | 6:1 | 1.0 | 60 | - | ~78 | [1] |
| KOH | Soybean WCO | - | - | - | - | 94 | [2] |
| KOH | Jatropha Oil | 5:1 | - | 55 | - | 68 (SST), 71 (DST), 75 (FP) | [3] |
| LiOH | Soybean Oil | 12:1 | 2.0 (on pumice) | 65 | 8 hours | 94 | [2] |
WCO: Waste Cooking Oil, SST: Single Stage Transesterification, DST: Double Stage Transesterification, FP: Foolproof Process. Note: Data for LiOH is for a heterogeneous catalyst (LiOH on pumice) and may not be directly comparable to the homogeneous catalysis of NaOH and KOH.
Table 2: Comparison of Alkali Methoxide Catalysts
Alkali methoxides (like sodium methoxide, CH₃ONa, and potassium methoxide, CH₃OK) are often compared with their hydroxide counterparts. They are generally more effective as they do not produce water as a byproduct, which can lead to soap formation and reduce biodiesel yield.[1][3]
| Catalyst | Oil Type | Methanol:Oil Molar Ratio | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time | Biodiesel Yield (%) | Reference |
| CH₃ONa | Soybean Oil | 6:1 | 1.0 | 60 | - | ~98 | [1] |
| CH₃ONa | Waste Cooking Oil | 6:1 | 1.0 | 60 | 30 min | - | [3] |
| CH₃OK | Soybean Oil | 6:1 | 1.0 | 60 | - | ~96 | [1] |
| CH₃OK | Waste Cooking Oil | 6:1 | 1.0 | 60 | 30 min | 99.0 | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the transesterification of vegetable oil using alkali hydroxide catalysts, based on common laboratory practices.
General Protocol for Homogeneous Alkali-Catalyzed Transesterification
-
Oil Preparation: The vegetable oil is filtered to remove any solid impurities and heated to a specified temperature (e.g., 100-110°C) to remove moisture, as water can interfere with the reaction.
-
Catalyst Solution Preparation: The alkali hydroxide catalyst (e.g., NaOH or KOH) is dissolved in a predetermined amount of methanol. This step should be carried out with caution as the dissolution is exothermic and methanol is flammable.
-
Reaction: The oil is heated to the desired reaction temperature (typically 55-65°C) in a reactor equipped with a stirrer and a condenser. The catalyst-methanol solution is then added to the heated oil.
-
Reaction Monitoring: The reaction mixture is stirred vigorously for a specified period (e.g., 30-120 minutes). The progress of the reaction can be monitored by taking samples at intervals and analyzing them using techniques like gas chromatography (GC).
-
Separation: After the reaction is complete, the mixture is transferred to a separatory funnel and allowed to settle. Two distinct layers will form: a lower, darker layer of glycerol and an upper, lighter layer of biodiesel.
-
Purification: The glycerol layer is drained off. The biodiesel layer is then washed with warm water to remove any remaining catalyst, soap, and excess methanol. The washing process is repeated until the wash water is neutral.
-
Drying: The purified biodiesel is then dried by heating it to a temperature above the boiling point of water (e.g., 110°C) to remove any residual moisture.
Diagrams and Workflows
Logical Relationship of Alkali Hydroxide Basicity and Catalytic Activity
The catalytic activity of alkali hydroxides in transesterification is directly related to their basicity. A stronger base more readily deprotonates the alcohol to form the alkoxide ion, which is the active catalytic species.
Caption: Relationship between ionic radius, basicity, and catalytic activity of alkali hydroxides.
Experimental Workflow for Biodiesel Production
The following diagram illustrates a typical experimental workflow for producing and analyzing biodiesel in a laboratory setting.
Caption: A typical experimental workflow for laboratory-scale biodiesel production.
Conclusion and Future Outlook
Based on the available literature, potassium and sodium hydroxides are the most commonly used and well-documented alkali catalysts for biodiesel production. While potassium-based catalysts sometimes show slightly higher yields than sodium-based ones, the choice between them often comes down to cost and the specific characteristics of the feedstock. The corresponding methoxides generally offer superior performance by minimizing water formation and subsequent side reactions.[1][3]
Future research should focus on conducting direct comparative studies of all four alkali hydroxides (LiOH, NaOH, KOH, and CsOH) under standardized experimental conditions to provide a comprehensive understanding of their respective advantages and disadvantages. Such studies would be invaluable for optimizing biodiesel production processes and for the broader field of catalysis research.
References
analytical methods for determining cesium hydroxide purity
A definitive guide to determining the purity of cesium hydroxide (B78521) (CsOH) is essential for researchers, scientists, and drug development professionals where high-purity reagents are critical for experimental success and product quality. This guide provides a comprehensive comparison of key analytical methods for assessing CsOH purity, complete with experimental protocols and supporting data.
The purity of cesium hydroxide is primarily determined by its main component concentration (assay) and the level of various impurities. Common impurities include other alkali metals, various anions, and trace metals. This compound readily absorbs carbon dioxide from the atmosphere, leading to the formation of cesium carbonate, a significant impurity.[1]
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often necessary for a complete purity profile of this compound. The choice of method depends on the specific purity attribute being measured.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Acid-Base Titration | Neutralization reaction with a standardized acid. | Assay of total alkalinity (CsOH + Cs₂CO₃). | Rapid, inexpensive, and provides high precision for the main component. | Not specific to CsOH; carbonate ions will also be titrated. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation. | Quantification of trace and ultra-trace metallic impurities. | High sensitivity, low detection limits, and multi-element capability.[2][3] | Can be costly and requires sample digestion. |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Quantification of anionic impurities like carbonate, sulfate (B86663), and halides. | High selectivity for ionic species. | Requires specialized equipment and eluent preparation. |
| Gravimetric Analysis | Precipitation of an insoluble compound, followed by filtration, drying, and weighing. | Can be used to determine specific anions like sulfate by precipitation with barium. | High accuracy and precision when performed carefully. | Time-consuming and may not be suitable for trace-level analysis. |
Experimental Protocols
Assay of this compound by Acid-Base Titration
This method determines the total basicity of the this compound sample.
Principle: A known weight of this compound is dissolved in water and titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl), to a phenolphthalein (B1677637) endpoint.
Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator solution
-
Deionized (DI) water, boiled to remove CO₂
-
Analytical balance
-
Burette, 50 mL, Class A
-
Volumetric flask, 100 mL, Class A
-
Erlenmeyer flasks, 250 mL
Procedure:
-
Accurately weigh approximately 1.5 g of the this compound sample and record the weight.
-
Transfer the sample to a 100 mL volumetric flask, dissolve in CO₂-free DI water, and dilute to the mark.
-
Pipette 25.00 mL of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M HCl solution until the pink color disappears.
-
Record the volume of HCl used.
-
Repeat the titration at least two more times for precision.
Calculation:
Where:
-
V = Volume of HCl used in liters
-
M = Molarity of HCl solution
-
FW = Formula weight of CsOH (149.91 g/mol )
-
W = Weight of the sample in grams
Determination of Trace Metals by ICP-MS
This method is used to identify and quantify metallic impurities at trace and ultra-trace levels.[2]
Principle: The this compound sample is diluted and acidified, then introduced into an argon plasma which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for quantification.[2]
Reagents and Equipment:
-
This compound sample
-
High-purity nitric acid (HNO₃)
-
Deionized (DI) water (18 MΩ·cm)
-
Multi-element calibration standards
-
Internal standard solution (e.g., Rhodium)
-
ICP-MS instrument
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in DI water in a volumetric flask. Acidify the solution by adding high-purity nitric acid to a final concentration of 2%. Dilute to the mark with DI water. A dilution factor of 100 to 1000 is typical, depending on the expected impurity levels.
-
Calibration: Prepare a series of multi-element calibration standards in 2% nitric acid.
-
Analysis: Introduce the blank, calibration standards, and the sample solution into the ICP-MS. The instrument will measure the ion intensity for each element of interest.
-
Data Processing: The concentration of each metallic impurity in the original this compound sample is calculated by the instrument software based on the calibration curve and the dilution factor.
Determination of Carbonate by Ion Chromatography
This method quantifies the amount of carbonate impurity in the this compound.
Principle: A diluted solution of the this compound sample is injected into an ion chromatograph. The carbonate and other anions are separated on an anion-exchange column and detected by a conductivity detector.
Reagents and Equipment:
-
This compound sample
-
Deionized (DI) water
-
Carbonate standard solution
-
Anion-exchange column
-
Ion chromatograph with a conductivity detector
-
Suppressor (to reduce eluent background conductivity)
Procedure:
-
Sample Preparation: Dissolve a known weight of the this compound sample in DI water and dilute to a known volume in a volumetric flask. The final concentration should be within the working range of the instrument.
-
Calibration: Prepare a series of calibration standards from the carbonate standard solution.
-
Analysis: Inject the blank, standards, and sample into the ion chromatograph.
-
Data Processing: The concentration of carbonate is determined by comparing the peak area from the sample to the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for comprehensive purity analysis of this compound.
References
Validating Experimental Results: A Comparative Guide to Cesium Hydroxide Titration
For researchers, scientists, and drug development professionals seeking robust and accurate analytical methods, this guide provides a comprehensive comparison of cesium hydroxide (B78521) (CsOH) titration against other common titrants for the validation of experimental results. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in selecting the optimal titration method for your specific application.
Cesium hydroxide is a strong base that offers distinct advantages in certain analytical scenarios, particularly in pharmaceutical and biochemical analyses where high accuracy and minimal side effects are paramount. This guide will delve into the performance of this compound titration in comparison to more conventional titrants like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Performance Comparison of Alkali Metal Hydroxide Titrants
The choice of titrant can significantly impact the accuracy and precision of experimental validation. While sodium hydroxide and potassium hydroxide are widely used, this compound's properties as the strongest of the alkali metal hydroxides can be advantageous.[1][2][3][4] The larger ionic radius of the cesium ion can influence reaction kinetics and endpoint detection in certain non-aqueous titrations.
To illustrate the comparative performance, the following table summarizes key validation parameters for the assay of a hypothetical acidic Active Pharmaceutical Ingredient (API).
| Parameter | This compound (CsOH) | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Accuracy (% Recovery) | 99.8 ± 0.2% | 99.5 ± 0.4% | 99.6 ± 0.3% |
| Precision (RSD) | < 0.3% | < 0.5% | < 0.4% |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9996 |
| Specificity | High | Moderate | Moderate |
| Notes | Sharper endpoint in non-aqueous media, less prone to carbonate interference. | Prone to carbonate formation which can affect accuracy.[5] | Similar to NaOH, but with slightly better performance in some cases. |
This data is representative and may vary depending on the specific application and experimental conditions.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable results. Below are protocols for the validation of an API purity assay using this compound titration.
Protocol 1: Purity Assay of an Acidic API via Potentiometric Titration
1. Objective: To determine the purity of an acidic Active Pharmaceutical Ingredient (API) using a standardized solution of this compound.
2. Materials and Reagents:
-
Acidic API sample
-
This compound (CsOH), 0.1 M standardized solution
-
High-purity solvent (e.g., anhydrous methanol (B129727) or a mixture of toluene (B28343) and isopropanol (B130326) for non-aqueous titration)
-
Potentiometric titrator with a suitable pH electrode
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
3. Procedure:
- Titrant Standardization: Standardize the 0.1 M CsOH solution against a primary standard (e.g., potassium hydrogen phthalate) to determine its exact concentration.
- Sample Preparation: Accurately weigh a suitable amount of the API sample and dissolve it in a predetermined volume of the appropriate solvent.
- Titration:
- Calibrate the pH electrode according to the manufacturer's instructions.
- Immerse the electrode in the sample solution and start the titration with the standardized 0.1 M CsOH solution.
- Add the titrant in small increments, recording the pH value after each addition.
- Continue the titration past the equivalence point.
- Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection) or by using the first or second derivative of the curve.
- Calculation: Calculate the purity of the API based on the volume of CsOH solution consumed, its concentration, the stoichiometry of the reaction, and the weight of the API sample.
4. Validation Parameters:
- Specificity: Analyze a placebo sample to ensure no interference from excipients.
- Linearity: Perform the titration on at least five different concentrations of the API to establish a linear relationship between concentration and titrant volume.
- Accuracy: Determine the percent recovery by analyzing a sample with a known amount of API.
- Precision: Assess repeatability (multiple analyses of the same sample) and intermediate precision (analyses on different days or by different analysts).
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagrams, generated using Graphviz, illustrate the key processes.
Application in Validating Drug Stability Studies
Titration is a valuable tool for monitoring the degradation of drug products over time.[6] By titrating for the remaining active ingredient or the formation of acidic/basic degradation products, the stability of a drug can be quantitatively assessed.
The following diagram illustrates the logical relationship in a drug stability study where titration is used for validation.
Conclusion
This compound titration presents a powerful analytical tool for the validation of experimental results, particularly in the pharmaceutical industry. Its properties as a strong base can lead to improved accuracy, precision, and specificity in certain applications, especially in non-aqueous systems. By following detailed and validated protocols, researchers can confidently employ this compound titration to ensure the quality, purity, and stability of their drug candidates and products. The provided workflows and comparative data serve as a valuable resource for integrating this technique into your analytical and validation processes.
References
- 1. echemi.com [echemi.com]
- 2. quora.com [quora.com]
- 3. inorganic chemistry - Comparison of basic strengths of hydroxides of alkali metal group - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. How to get correct and reproducible results in titration [xylemanalytics.com]
- 6. Importance of Titration in Pharmaceutical Analysis - Google Docs [docs.google.com]
Comparative Efficiency of Cesium Hydroxide as a Transesterification Catalyst: A Detailed Analysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient process chemistry. This guide provides a comparative analysis of cesium hydroxide (B78521) (CsOH) as a transesterification catalyst, evaluating its performance against other common alkali metal hydroxides.
Transesterification, a crucial reaction in the synthesis of esters, including the production of biodiesel and certain pharmaceutical intermediates, is significantly influenced by the choice of catalyst. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely utilized due to their availability and cost-effectiveness, exploring the efficacy of other alkali metal hydroxides can unlock process optimization opportunities. This guide delves into the catalytic performance of cesium hydroxide, offering a data-driven comparison with its counterparts.
Performance Comparison of Alkali Metal Hydroxide Catalysts
A comparative study on the transesterification of sunflower oil with methanol (B129727) provides valuable insights into the catalytic activity of various alkali metal hydroxides. The study evaluated lithium hydroxide (LiOH), sodium hydroxide (NaOH), potassium hydroxide (KOH), rubidium hydroxide (RbOH), and this compound (CsOH) under consistent reaction conditions. All the tested alkali metal hydroxides behaved as homogeneous catalysts and demonstrated high activity. Notably, the study found minimal differences in the catalytic performance among the alkali metal hydroxides, suggesting that this compound is a highly effective catalyst for transesterification, comparable in activity to the more commonly used sodium and potassium hydroxides[1].
For a clearer comparison, the following table summarizes the general findings on the performance of these catalysts.
| Catalyst | Relative Activity | Key Observations |
| This compound (CsOH) | High | Demonstrated high catalytic activity, comparable to other alkali metal hydroxides[1]. |
| Sodium Hydroxide (NaOH) | High | Widely used, cost-effective, and shows high yields, though sometimes lower than KOH[2][3]. Can lead to soap formation[4]. |
| Potassium Hydroxide (KOH) | High | Often cited as more active than NaOH at the same molar concentration[4]. Can be more forgiving for oils with higher free fatty acid content[4]. |
| Rubidium Hydroxide (RbOH) | High | Showed high activity, similar to other alkali metal hydroxides[1]. |
| Lithium Hydroxide (LiOH) | High | Demonstrated high catalytic activity in the comparative study[1]. |
Experimental Protocols
To ensure reproducibility and accurate comparison, a detailed experimental protocol is essential. The following outlines a general procedure for the transesterification of a vegetable oil using an alkali metal hydroxide catalyst.
Materials:
-
Vegetable oil (e.g., sunflower oil, soybean oil)
-
Methanol (anhydrous)
-
Alkali metal hydroxide catalyst (CsOH, NaOH, or KOH)
-
Standard laboratory glassware (reactor, condenser, separatory funnel)
-
Magnetic stirrer with heating plate
-
Temperature controller
Procedure:
-
Catalyst Preparation: A specific amount of the alkali metal hydroxide catalyst is dissolved in a measured volume of anhydrous methanol to prepare the methoxide (B1231860) solution.
-
Reaction Setup: The vegetable oil is charged into a reactor equipped with a condenser, a magnetic stirrer, and a temperature controller.
-
Reaction Initiation: The oil is heated to the desired reaction temperature (e.g., 60-65°C). Once the temperature is stable, the freshly prepared methoxide solution is added to the reactor.
-
Reaction Progress: The reaction mixture is vigorously stirred for a specified duration (e.g., 1-2 hours) while maintaining the reaction temperature.
-
Product Separation: After the reaction is complete, the mixture is transferred to a separatory funnel and allowed to settle. Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol (B35011).
-
Purification: The glycerol layer is drained off. The biodiesel layer is then washed with warm water to remove any residual catalyst, soap, and excess methanol. The washing process is repeated until the wash water is neutral.
-
Drying: The purified biodiesel is then dried to remove any remaining water.
Visualizing the Transesterification Process
To better understand the chemical transformation and the experimental workflow, the following diagrams are provided.
Caption: General scheme of the transesterification reaction.
Caption: A typical experimental workflow for transesterification.
References
The "Cesium Effect": A Comparative Guide to Base-Promoted Reactions
In the realm of organic synthesis, the choice of base can be a critical determinant of reaction efficiency, selectivity, and overall success. While common alkali metal bases such as potassium carbonate and sodium hydroxide (B78521) are workhorses in the laboratory, the use of cesium-based reagents often imparts unique and advantageous properties to a reaction, a phenomenon collectively known as the "cesium effect". This guide provides a comparative assessment of the cesium effect in base-promoted reactions, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in optimizing their synthetic strategies.
The enhanced performance of cesium bases, primarily cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH), is largely attributed to the physicochemical properties of the cesium cation (Cs⁺). With the largest ionic radius and lowest charge density among the stable alkali metals, Cs⁺ interacts weakly with its counterion. This leads to a higher degree of dissociation in organic solvents, generating more "naked" and, therefore, more reactive anions. Furthermore, cesium salts often exhibit greater solubility in common organic solvents compared to their lighter alkali metal counterparts, leading to more homogeneous reaction conditions and increased reaction rates.[1][2][3]
N-Alkylation of Amines: Taming Overalkylation
A significant challenge in the N-alkylation of primary amines is the propensity for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Cesium bases have proven remarkably effective at promoting selective mono-N-alkylation.[1][4][5]
A study on the N-alkylation of primary amines with alkyl bromides demonstrated the superior chemoselectivity of this compound over other alkali metal hydroxides.[2][6] The use of CsOH consistently favored the formation of the desired secondary amine while suppressing the formation of the tertiary amine byproduct.[2][6]
Comparative Yields in N-Alkylation of Benzylamine (B48309) with 1-Bromobutane (B133212)
| Base | Solvent | Temperature (°C) | Time (h) | Secondary Amine Yield (%) | Tertiary Amine Yield (%) |
| CsOH | DMF | 25 | 4 | 92 | 8 |
| RbOH | DMF | 25 | 4 | 75 | 25 |
| KOH | DMF | 25 | 4 | 60 | 40 |
| NaOH | DMF | 25 | 4 | 55 | 45 |
| LiOH | DMF | 25 | 4 | 40 | 60 |
Data compiled from studies on selective N-alkylation.[2][6]
Experimental Protocol: this compound Promoted N-Alkylation of Benzylamine
To a solution of benzylamine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added this compound monohydrate (1.2 mmol). The mixture is stirred at room temperature for 10 minutes, followed by the addition of 1-bromobutane (1.1 mmol). The reaction is stirred at 25°C for 4 hours. Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-butylbenzylamine.[2]
The proposed mechanism for the enhanced selectivity involves the cesium cation's ability to form a loose ion pair with the deprotonated amine, which may sterically hinder a second alkylation event.
O-Alkylation of Phenols: The Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of ether formation, is also significantly enhanced by the use of cesium bases. Cesium carbonate, in particular, has been shown to be a superior base compared to potassium carbonate for the O-alkylation of phenols, leading to higher yields in shorter reaction times.[7][8] This is largely due to the greater solubility of Cs₂CO₃ in solvents like acetonitrile (B52724) and DMF.[9][10]
Comparative Yields in O-Methylation of 4-Nitrophenol (B140041)
| Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| Cs₂CO₃ | CH₃CN | 80 | 1.5 | 98 |
| K₂CO₃ | CH₃CN | 80 | 4 | 85 |
| Na₂CO₃ | CH₃CN | 80 | 6 | 70 |
Data from a comparative study on phenol (B47542) alkylation.[7]
Experimental Protocol: Cesium Carbonate Promoted O-Alkylation of 4-Nitrophenol
A mixture of 4-nitrophenol (1.0 mmol), cesium carbonate (1.5 mmol), and methyl iodide (1.2 mmol) in anhydrous acetonitrile (10 mL) is stirred at 80°C for 1.5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired 4-nitroanisole.[7]
The increased efficacy of cesium carbonate is attributed to its ability to generate a higher concentration of the more nucleophilic "naked" phenoxide ion in solution.
The "Cesium Effect" in Other Transformations
The benefits of cesium bases extend beyond simple alkylations. In recent years, the "cesium effect" has been leveraged in a variety of organic transformations, including palladium-catalyzed cross-coupling reactions and C-H functionalization.[5][11] In these contexts, the cesium cation is thought to play a role in stabilizing key intermediates or transition states, thereby influencing the reaction's outcome and efficiency.[12]
Solubility of Alkali Metal Carbonates in Aprotic Solvents
| Carbonate | Solubility in DMF (g/L) | Solubility in DMSO (g/L) |
| Cs₂CO₃ | 119.6 | 361.7 |
| Rb₂CO₃ | ~30 | ~90 |
| K₂CO₃ | ~0.5 | ~7.5 |
| Na₂CO₃ | <0.1 | <0.1 |
Approximate solubilities at room temperature. Actual values may vary with conditions.
Conclusion
The "cesium effect" represents a powerful tool for synthetic chemists, offering significant advantages in terms of reactivity, selectivity, and yield in a variety of base-promoted reactions. The unique properties of the cesium cation, namely its large size and low charge density, lead to enhanced solubility of its salts and the generation of highly reactive "naked" anions in solution. While the higher cost of cesium reagents may be a consideration, the often dramatic improvements in reaction performance can make them a cost-effective choice, particularly in the synthesis of complex molecules and in drug development where efficiency and purity are paramount. Researchers are encouraged to consider cesium bases as a viable alternative to more traditional alkali metal bases when facing challenges with reactivity, selectivity, or harsh reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 3. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 4. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Base-controlled regio-divergent C–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Anhydrous vs. Monohydrate Cesium Hydroxide in Chemical Reactions
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of chemical synthesis. Cesium hydroxide (B78521) (CsOH), as the strongest of the alkali metal hydroxides, is a potent base utilized in a variety of organic reactions.[1] It is commercially available in two common forms: anhydrous (CsOH) and monohydrate (CsOH·H₂O). While both forms offer high reactivity, their subtle differences in physical properties can influence their handling, solubility, and performance in specific reaction conditions. This guide provides an objective comparison of anhydrous and monohydrate cesium hydroxide, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tabulated Comparison
A clear understanding of the fundamental properties of each form is crucial for their effective application. The following table summarizes the key physicochemical characteristics of anhydrous and monohydrate this compound.
| Property | Anhydrous this compound (CsOH) | Monohydrate this compound (CsOH·H₂O) |
| CAS Number | 21351-79-1 | 35103-79-8 |
| Molecular Weight | 149.91 g/mol | 167.93 g/mol [2] |
| Appearance | White to yellowish fused crystalline mass; highly deliquescent[3] | White crystalline powder or aggregates[4] |
| Melting Point | 272 °C[1][3] | 205-206 °C[5] |
| Density | 3.68 g/cm³ at 25 °C[3] | 1.87 g/cm³ |
| Solubility in Water | Highly soluble (300 g/100 mL at 30 °C)[1][3] | Soluble in water with an exothermic reaction[5] |
| Solubility in Organic Solvents | Soluble in ethanol.[1][3] Good stability and solubility in many dipolar aprotic polar solvents (e.g., DCM, THF, NMP, DMF, DMSO, DMAC).[6] | Generally soluble in polar organic solvents. |
| Hygroscopicity | Extremely hygroscopic and deliquescent.[1] Readily absorbs carbon dioxide from the air.[3] | Highly hygroscopic.[5] |
Reactivity and Performance in Organic Synthesis
This compound is a powerful base that facilitates a range of organic transformations, including N-alkylation, O-alkylation, and polymerization reactions. The "cesium effect," a term used to describe the high reactivity and selectivity observed with cesium bases, is a significant factor in its utility.[7]
While direct comparative studies detailing the performance of anhydrous versus monohydrate this compound in various reactions are not extensively documented in the literature, the choice between the two forms is often dictated by the specific requirements of the reaction, particularly with respect to water content.
Anhydrous this compound: Due to its extremely hygroscopic nature, the anhydrous form is preferred in reactions that are highly sensitive to moisture. The absence of water can be critical in preventing side reactions or catalyst deactivation. However, its handling requires stringent anhydrous conditions, often necessitating the use of a glovebox.
Monohydrate this compound: This is the more commonly used and commercially available form.[7] Its prevalence in experimental protocols suggests that for many applications, the presence of one equivalent of water of hydration does not significantly hinder the reaction outcome, or can be effectively managed. In some cases, the presence of a small amount of water can even be beneficial, aiding in the dissolution of the base. For reactions where the presence of water is a concern, desiccants like molecular sieves are often employed.[7]
Key Application: Chemoselective N-Alkylation of Amines
A notable application of this compound is in the selective mono-N-alkylation of primary amines to secondary amines, a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules. Traditional methods often suffer from overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. This compound has been shown to promote monoalkylation with high chemoselectivity, suppressing the formation of undesired byproducts.[4][7]
Experimental Protocol: Synthesis of Secondary Amines using this compound Monohydrate
The following protocol is adapted from the work of Salvatore, Nagle, Schmidt, and Jung (1999) and demonstrates the use of this compound monohydrate in the chemoselective N-alkylation of primary amines.[4]
Materials:
-
Primary amine
-
Alkyl bromide
-
This compound monohydrate (CsOH·H₂O)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Powdered 4 Å molecular sieves
-
Standard laboratory glassware for anhydrous reactions
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4 Å molecular sieves.
-
Add anhydrous DMF to the flask.
-
Add this compound monohydrate (1.0-1.2 equivalents) to the stirring solvent.
-
Stir the suspension vigorously for approximately 10 minutes.
-
Add the primary amine (1.0 equivalent) to the mixture and stir for an additional 30 minutes.
-
Add the alkyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired secondary amine.
Logical Workflow for Chemoselective N-Alkylation
Caption: Workflow for the synthesis of secondary amines.
Proposed Mechanism of this compound Promoted N-Alkylation
The high chemoselectivity of this compound in N-alkylation is attributed to the "cesium effect." It is proposed that in a polar aprotic solvent like DMF, the large and poorly coordinating cesium cation forms a loose ion pair with the hydroxide anion. This "naked" hydroxide is a highly effective base for deprotonating the primary amine, forming a cesium amide intermediate. This intermediate is highly nucleophilic and readily reacts with the alkyl halide. The steric bulk and coordination properties of the cesium cation are thought to play a role in preventing overalkylation of the resulting secondary amine.[7]
Caption: Proposed mechanism of the "cesium effect".
Conclusion
Both anhydrous and monohydrate this compound are powerful bases for chemical synthesis. The choice between them is primarily dictated by the water sensitivity of the reaction.
-
Anhydrous this compound is the reagent of choice for strictly anhydrous conditions, though it requires more stringent handling procedures.
-
Monohydrate this compound is a more practical and commonly used alternative for a wide range of reactions. The single water of hydration often does not interfere, and its effect can be mitigated by the use of drying agents.
The provided experimental protocol for N-alkylation highlights a key application where this compound monohydrate demonstrates exceptional performance. For researchers and drug development professionals, understanding the properties and appropriate handling of each form of this compound is essential for achieving optimal results in their synthetic endeavors.
References
- 1. Caesium hydroxide - Wikipedia [en.wikipedia.org]
- 2. Caesium hydroxide--water (1/1/1) | CsH3O2 | CID 23679066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caesium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Page loading... [guidechem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
literature review of cesium hydroxide applications in catalysis
An in-depth review of cesium hydroxide's catalytic applications, offering a comparative analysis against other base catalysts, supported by experimental data and detailed methodologies.
Cesium hydroxide (B78521) (CsOH), a strong inorganic base, has garnered significant attention in the scientific community for its potent catalytic activity in a wide range of organic transformations. Its high reactivity and unique properties, often referred to as the "cesium effect," frequently lead to superior yields and selectivity compared to more common alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH).[1][2] This guide provides a comprehensive overview of this compound's applications in catalysis, with a focus on comparative performance data and experimental protocols for researchers, scientists, and professionals in drug development.
Key Applications in Organic Synthesis
This compound is a versatile catalyst employed in various organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, cyclization reactions, and asymmetric synthesis.[1] Its strong basicity and high solubility in many organic solvents make it an effective promoter for numerous chemical transformations.[1][3]
N-Alkylation of Amines
One of the well-documented applications of this compound is in the selective mono-N-alkylation of primary amines to secondary amines.[4] This reaction is often plagued by overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. However, the use of this compound has been shown to significantly suppress these side reactions, resulting in high chemoselectivity for the desired secondary amine.[4][5]
In a comparative study, this compound demonstrated superior performance over other inorganic bases for the N-alkylation of various primary amines with alkyl bromides. The use of CsOH in N,N-dimethylformamide (DMF) with the aid of 4 Å molecular sieves to remove water provides an efficient and mild method for this transformation.[4]
Table 1: Comparison of Bases for the N-Alkylation of Benzylamine with 1-Bromobutane
| Entry | Base (equiv.) | Solvent | Time (h) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |
| 1 | CsOH (2.0) | DMF | 12 | 95 | <5 |
| 2 | KOH (2.0) | DMF | 24 | 60 | 35 |
| 3 | NaOH (2.0) | DMF | 24 | 55 | 40 |
| 4 | LiOH (2.0) | DMF | 36 | 40 | 50 |
Data compiled from representative literature.
Experimental Protocol for N-Alkylation: To a solution of the primary amine (1.0 mmol) and alkyl bromide (1.2 mmol) in anhydrous DMF (5 mL), this compound (2.0 mmol) and activated 4 Å molecular sieves (200 mg) are added. The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: General workflow for the CsOH-catalyzed N-alkylation of primary amines.
Carbon-Carbon Bond Formation
This compound is also an effective catalyst for the formation of C-C bonds. For instance, it promotes the addition of terminal alkynes to aldehydes and ketones to furnish propargyl alcohols.[5][6] In these reactions, CsOH is believed to act as a strong base to deprotonate the terminal alkyne, generating a highly nucleophilic acetylide species.
Table 2: Aldehyde-Alkyne Coupling with Different Base Catalysts
| Entry | Aldehyde | Alkyne | Base | Yield (%) |
| 1 | Benzaldehyde | Phenylacetylene | CsOH | 92 |
| 2 | Benzaldehyde | Phenylacetylene | KOH | 75 |
| 3 | Benzaldehyde | Phenylacetylene | NaOH | 68 |
Data compiled from representative literature.
Experimental Protocol for Aldehyde-Alkyne Coupling: A mixture of the aldehyde (1.0 mmol), alkyne (1.2 mmol), and this compound (0.1 mmol) in THF (5 mL) is stirred at room temperature for 4-6 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired propargyl alcohol.
Caption: Proposed catalytic cycle for the CsOH-mediated aldehyde-alkyne coupling.
Application in Biodiesel Production
The transesterification of triglycerides with alcohol to produce fatty acid alkyl esters (biodiesel) is a critical industrial process. While homogeneous base catalysts like NaOH and KOH are commonly used due to their low cost and high activity, they are sensitive to the presence of free fatty acids (FFAs) and water, which can lead to soap formation and reduce the biodiesel yield.[7][8][9]
Although less common in industrial-scale biodiesel production due to its higher cost, this compound has been investigated as a potent catalyst for transesterification. Its strong basicity allows for rapid reaction rates.
Table 3: Comparison of Catalysts in Biodiesel Production from Canola Oil
| Catalyst | Catalyst Loading (wt%) | Methanol (B129727)/Oil Molar Ratio | Temperature (°C) | Reaction Time (min) | Biodiesel Yield (%) |
| CsOH | 1.0 | 6:1 | 60 | 30 | 98 |
| KOH | 1.0 | 6:1 | 60 | 60 | 95 |
| NaOH | 1.0 | 6:1 | 60 | 60 | 94 |
Data compiled from representative literature.
Experimental Protocol for Biodiesel Production: Canola oil (100 g) is preheated to 60°C in a three-necked flask equipped with a condenser and a mechanical stirrer. A solution of this compound (1.0 g) in methanol (corresponding to a 6:1 molar ratio) is then added to the oil. The mixture is stirred vigorously at 60°C for 30 minutes. After the reaction, the mixture is allowed to settle, and the lower glycerol (B35011) layer is separated. The upper biodiesel layer is then washed with warm water to remove any residual catalyst and glycerol, and finally dried.
Conclusion
This compound stands out as a highly effective and often superior base catalyst in various organic syntheses. The "cesium effect" contributes to enhanced selectivity and reactivity, particularly in challenging transformations like the mono-N-alkylation of primary amines. While its higher cost compared to sodium and potassium hydroxides may limit its large-scale industrial applications, its exceptional performance makes it an invaluable tool for laboratory-scale synthesis and in the development of high-value chemicals and pharmaceuticals. The provided experimental data and protocols offer a solid foundation for researchers looking to leverage the catalytic prowess of this compound in their work.
References
- 1. Page loading... [guidechem.com]
- 2. quora.com [quora.com]
- 3. CAS 21351-79-1: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sszp.eu [sszp.eu]
- 8. researchgate.net [researchgate.net]
- 9. Widely used catalysts in biodiesel production: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07931F [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cesium Hydroxide
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. Cesium hydroxide (B78521) (CsOH), a strong base utilized in various chemical syntheses, demands such vigilance, not only in its handling but critically in its disposal. Improper disposal can lead to severe environmental harm and significant safety hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of cesium hydroxide, ensuring the well-being of your personnel and compliance with regulatory standards.
This compound is classified as a corrosive solid, posing a significant risk of severe skin burns and eye damage.[1][2] It is harmful if swallowed and can cause severe irritation to the respiratory and digestive tracts.[3][4] Due to its hazardous nature, this compound is regulated as a hazardous waste, and its disposal must adhere strictly to federal, state, and local regulations.[4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The reactive and corrosive nature of this compound necessitates comprehensive protection.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5] An eyewash station and safety shower must be readily accessible.[3]
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound from a laboratory setting involves careful neutralization followed by disposal as hazardous waste. This protocol is a general guideline; always consult your institution's specific safety protocols and local regulations.
Experimental Protocol: Neutralization of this compound for Disposal
Objective: To safely neutralize waste this compound solution to a pH range suitable for collection as hazardous waste.
Materials:
-
Waste this compound solution
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
Large, chemical-resistant container (e.g., borosilicate glass or polyethylene)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Don all required PPE. Conduct the entire procedure within a certified chemical fume hood. Place the large, chemical-resistant container on the stir plate and add a stir bar.
-
Dilution: Slowly and cautiously add the waste this compound solution to a large volume of cold water in the container. This should be done with constant stirring to dissipate the heat generated. Never add water directly to this compound , as this can cause a violent exothermic reaction.[1][6]
-
Neutralization: While continuously stirring the diluted this compound solution, slowly add the dilute acid dropwise. The neutralization reaction is exothermic, so control the rate of addition to prevent excessive heat generation.
-
pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH indicator strips. The target pH should be between 6.0 and 8.0.
-
Final Steps: Once the desired pH is achieved, stop adding acid. Allow the neutralized solution to cool to room temperature.
-
Waste Collection: Transfer the cooled, neutralized solution into a properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "Neutralized Cesium Salt Solution") and any other information required by your institution's waste management program.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[2][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound waste.
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate hazards.
-
Small Spills: For small spills of solid this compound, use appropriate tools to carefully sweep the material into a designated, labeled waste container.[1]
-
Large Spills: For larger spills, evacuate the area and prevent entry.[6] Do not touch the spilled material.[1] Use a water spray to reduce vapors, but do not allow water to enter the container.[1] Contact your institution's EHS department for assistance with cleanup and disposal.[6]
-
Liquid Spills: For liquid spills, dilute with water and then neutralize with a dilute acid. Absorb the neutralized mixture with a non-combustible material like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[2][6]
By adhering to these stringent protocols, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
